N-Ethyl-4-fluorobenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXCBMXYOHWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340573 | |
| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-48-2 | |
| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Fluorinated Sulfonamides
An In-depth Technical Guide to the Chemical Properties and Applications of N-Ethyl-4-fluorobenzenesulfonamide
This guide provides an in-depth exploration of this compound, a fluorinated sulfonamide derivative of increasing interest in medicinal chemistry and synthetic applications. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and handling, offering field-proven insights for researchers, scientists, and drug development professionals.
The sulfonamide functional group is a cornerstone of modern pharmacology, famously integral to the sulfa class of antibiotics. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, receptor binding affinity, and membrane permeability. This compound merges these two key motifs, making it a valuable building block for creating novel chemical entities. Its structure is closely related to compounds used in the development of potent inhibitors for therapeutic targets and as versatile intermediates in complex organic syntheses[1].
Physicochemical and Structural Characteristics
This compound is a solid at room temperature. Its core structure consists of a 4-fluorophenyl ring attached to a sulfonamide group, which is further substituted with an ethyl group on the nitrogen atom.
Data Summary: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 383-48-2 | [2][3] |
| Molecular Formula | C₈H₁₀FNO₂S | [2][3] |
| Molecular Weight | 203.23 g/mol | [2][3] |
| Purity | Typically ≥98% | [2][3] |
| InChI Key | OUDXCBMXYOHWOB-UHFFFAOYSA-N | [2] |
Structural Diagram
Caption: 2D Structure of this compound.
Synthesis Protocol: Amidation of 4-Fluorobenzenesulfonyl Chloride
The most direct and reliable method for synthesizing this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and ethylamine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Causality in Experimental Design
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive 4-fluorobenzenesulfonyl chloride starting material into the corresponding sulfonic acid, which would reduce the yield[4].
-
Anhydrous Solvents: The use of anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is critical for the same reason—to avoid competitive hydrolysis[4].
-
Non-Nucleophilic Base: A tertiary amine such as triethylamine (TEA) is added to the reaction. Its purpose is not to act as a catalyst, but as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the ethylamine reactant and rendering it non-nucleophilic[4].
-
Temperature Control: The initial addition is performed at 0 °C to moderate the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion[4].
Detailed Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess amines), saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Sources
An In-Depth Technical Guide to N-Ethyl-4-fluorobenzenesulfonamide (CAS 383-48-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating N-Ethyl-4-fluorobenzenesulfonamide in Modern Chemistry
This compound, with the CAS number 383-48-2, represents a fascinating molecular scaffold at the intersection of medicinal chemistry and synthetic methodology. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, renowned for its diverse biological activities, including antibacterial and diuretic properties.[1][2][3] The introduction of a fluorine atom on the phenyl ring is a strategic modification frequently employed in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] This guide provides a comprehensive technical overview of this compound, from its rational synthesis to its potential applications, underpinned by the chemical principles that govern its reactivity and function. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will leverage established knowledge of analogous structures to provide robust, field-proven insights.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its physical and chemical properties. These parameters dictate its behavior in both reactive and biological systems.
Predicted Physicochemical Data
Due to a lack of specific experimental data for this compound, the following table presents predicted values based on its structure and data from analogous compounds such as N-Ethyl-4-methylbenzenesulfonamide and N-Ethyl benzenesulfonamide.[6][7] These estimations are valuable for designing experimental conditions, including solvent selection and purification strategies.
| Property | Predicted Value/Range | Rationale for Estimation |
| Molecular Formula | C₈H₁₀FNO₂S | Based on the known structure |
| Molecular Weight | 203.23 g/mol | Calculated from the molecular formula |
| Melting Point (°C) | 60 - 75 | Based on the melting point of N-Ethyl-4-methylbenzenesulfonamide (62-65 °C) and the influence of the electronegative fluorine atom.[7] |
| Boiling Point (°C) | > 300 | Aromatic sulfonamides generally have high boiling points. For comparison, N-Ethyl benzenesulfonamide has a boiling point of 297.9 °C at 760 mmHg.[6] |
| Solubility | Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMF); sparingly soluble in non-polar solvents; likely insoluble in water. | The sulfonamide group imparts some polarity, while the aromatic ring and ethyl group contribute to lipophilicity. |
| LogP | ~1.5 - 2.5 | Estimated based on the LogP of similar sulfonamides, indicating moderate lipophilicity. |
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][8][9] This approach, often referred to as the Hinsberg reaction, is highly efficient for forming the sulfonamide bond.[10]
Reaction Workflow: Synthesis of this compound
The synthesis of this compound proceeds via the nucleophilic attack of ethylamine on 4-fluorobenzenesulfonyl chloride.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a robust, general procedure that can be optimized for scale and specific laboratory conditions.
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-fluorobenzenesulfonyl chloride (1.0 equivalent) and a suitable anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran. The flask is cooled in an ice bath to 0 °C.
-
Amine Addition: A solution of ethylamine (1.1 to 1.5 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.1 to 1.5 equivalents) in the same anhydrous solvent is prepared. This solution is added dropwise to the stirred solution of the sulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine.[11]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess amine and base), water, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[12] If the product is an oil, purification can be achieved by column chromatography on silica gel.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the sulfonamide functional group and the fluorinated aromatic ring.
-
Sulfonamide Moiety: The hydrogen atom on the nitrogen is weakly acidic and can be deprotonated by a strong base. This allows for further functionalization at the nitrogen center.
-
Aromatic Ring: The fluorine atom and the sulfonyl group are electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions. However, this typically requires harsh reaction conditions.[13]
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several areas of research and development.
-
Medicinal Chemistry Scaffold: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic activities. The sulfonamide group is a known pharmacophore in various drug classes.[3][14]
-
Agrochemical Research: Fluorinated sulfonamides have been investigated for their use as herbicides and pesticides, suggesting a potential application in this field.[4][15]
-
Material Science: The properties of the fluorinated aromatic ring could be exploited in the development of novel polymers or functional materials.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of modern analytical techniques.[16][17]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the aromatic protons (two doublets of doublets due to fluorine coupling), and a singlet for the N-H proton. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six carbons of the aromatic ring, with characteristic splitting patterns for the carbons coupled to fluorine. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching (around 1350 and 1160 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-F stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions, indicating the purity of the compound. |
Workflow for Analytical Characterization
Caption: Analytical workflow for compound confirmation.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following guidelines are based on the known hazards of the reactants and the general class of sulfonamide compounds.
-
Reactants: 4-Fluorobenzenesulfonyl chloride is corrosive and reacts with water.[18] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ethylamine is a flammable and corrosive liquid.
-
Product: this compound is expected to be a stable solid. However, as with all new chemical entities, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Always work in a well-ventilated area.[19] In case of accidental exposure, consult the material safety data sheet (MSDS) for the reactants and related compounds.
Conclusion and Future Outlook
This compound is a molecule with significant untapped potential. Its straightforward synthesis and the desirable properties imparted by the fluorinated sulfonamide motif make it an attractive building block for the development of new pharmaceuticals, agrochemicals, and materials. Further research into its specific biological activities and physical properties is warranted and will undoubtedly open new avenues for its application. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this promising compound.
References
- Aziz-ur-Rehman, Siddiqa, A., Abbasi, M. A., Hassan, M., Ashraf, M., & Ahmad, I. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
- Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
- Bandeira, M., & Afonso, C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
- Journal of Synthetic Chemistry. (n.d.).
- Huestis, W. H., & Raftery, M. A. (1972). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. PubMed.
- Hogan, A. M., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
- International Journal of Frontiers in Chemistry and Pharmacy Research. (n.d.).
- Wikipedia. (n.d.). Hinsberg reaction.
- Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.
- ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
- Food Safety and Inspection Service. (2009).
- Horwitz, W. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of...
- Sigma-Aldrich. (2024, September 7).
- ResearchGate. (2025). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- YMER. (2024).
- Benchchem. (n.d.). Technical Support Center: Reactions of 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride with Nucleophiles.
- Chemsrc. (n.d.). N-Ethyl benzenesulfonamide | CAS#:5339-67-3.
- OUCI. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
- ResearchGate. (2003).
- Fisher Scientific. (2023, September 5).
- NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook.
- ResearchGate. (2025). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities | Request PDF.
- MDPI. (n.d.).
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- PubChem. (n.d.). N-[2-(benzyloxy)ethyl]benzenesulfonamide.
- SIELC Technologies. (2018, February 16). N-Ethyl-2-methylbenzenesulfonamide.
- PubChem. (n.d.). Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl-.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Ethyl benzenesulfonamide | CAS#:5339-67-3 | Chemsrc [chemsrc.com]
- 7. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]
- 8. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceuti… [ouci.dntb.gov.ua]
- 16. academic.oup.com [academic.oup.com]
- 17. ymerdigital.com [ymerdigital.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
physical and chemical properties of N-Ethyl-4-fluorobenzenesulfonamide
An In-depth Technical Guide to N-Ethyl-4-fluorobenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the . Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physical characteristics, spectroscopic data, and chemical reactivity. Furthermore, it offers detailed, field-proven experimental protocols for key characterization techniques and discusses safety and handling considerations. The synthesis of technical data with practical insights aims to equip the reader with a thorough understanding of this fluorinated sulfonamide derivative and its potential applications in synthetic and medicinal chemistry.
Introduction
This compound belongs to the sulfonamide class of organic compounds, which are notable for their presence in a wide array of biologically active molecules, including antibacterial and antiviral agents. The incorporation of a fluorine atom on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents and agrochemicals. This guide serves as a detailed resource, consolidating critical data and methodologies to facilitate its effective use in a research and development setting.
Chemical Identity and Physical Properties
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties are crucial for its handling, purification, and application in various chemical transformations.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 402-48-2 | [1] |
| Molecular Formula | C₈H₁₀FNO₂S | - |
| Molecular Weight | 203.23 g/mol | - |
| Appearance | White to off-white solid | [2] |
| Melting Point | 61-62 °C | [3] |
| Solubility | Soluble in polar organic solvents | [2] |
Note: The molecular weight and formula are calculated based on its chemical structure.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Two sets of doublets in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho and meta to the fluorine atom will exhibit coupling to the fluorine nucleus.
-
Ethyl Group Protons: A quartet (approx. 3.0-3.5 ppm) corresponding to the methylene (-CH₂) group coupled to the methyl protons, and a triplet (approx. 1.0-1.5 ppm) for the methyl (-CH₃) group coupled to the methylene protons.
-
NH Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent.
Expected ¹³C NMR Spectral Data:
-
Aromatic Carbons: Four distinct signals in the aromatic region (approx. 115-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Ethyl Group Carbons: Two signals in the aliphatic region, one for the methylene carbon and one for the methyl carbon.
Expected ¹⁹F NMR Spectral Data:
-
A single resonance, the chemical shift of which is characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Key IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | ~3300 |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2980-2850 |
| S=O Stretch (Asymmetric) | ~1350-1300 |
| S=O Stretch (Symmetric) | ~1170-1150 |
| C-F Stretch | ~1250-1000 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 203.
Chemical Properties and Reactivity
This compound's reactivity is primarily dictated by the sulfonamide functional group and the fluorinated aromatic ring.
-
Stability: The compound is generally stable under normal laboratory conditions. However, it should be protected from strong oxidizing agents and extreme heat.[5][6]
-
Reactivity: The sulfonamide nitrogen can be deprotonated by a strong base to form an anion, which can then participate in various nucleophilic reactions. The aromatic ring can undergo electrophilic substitution reactions, with the fluorine and sulfonamide groups directing the position of substitution.
Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound and similar organic solids.
Protocol for Melting Point Determination
Objective: To determine the melting point range of a solid organic compound as an indicator of purity.[7] Pure compounds typically have a sharp melting point range of 0.5-1.0°C.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Sample of this compound
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered compound on a clean, dry surface.[7] Gently tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.[7][8]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.
-
Initial Determination (Rapid Scan): Heat the apparatus rapidly to get an approximate melting point. This helps to save time in subsequent, more accurate measurements.
-
Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new sample and heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[9]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[10]
-
Repeat: For accuracy, repeat the slow scan at least once to ensure consistent results.
Workflow for Melting Point Determination:
Caption: Standard workflow for preparing a small molecule sample for NMR analysis.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [5]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. [5]* Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis. Its structural motifs are found in various compounds of interest:
-
Medicinal Chemistry: Sulfonamides are a well-established class of pharmacophores. The presence of the fluoro- and ethyl- groups allows for the fine-tuning of properties like potency, selectivity, and pharmacokinetics in drug candidates. [12][13]* Agrochemicals: Similar sulfonamide structures are utilized in the development of herbicides and pesticides.
-
Material Science: Fluorinated organic compounds can possess unique properties that are of interest in the development of advanced materials.
Conclusion
This compound is a versatile chemical compound with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its characteristics, along with practical experimental protocols for its analysis. A thorough understanding of these properties is essential for its safe and effective utilization in the synthesis of novel molecules with potential applications in a variety of scientific fields.
References
- Organic Laboratory Techniques 4.1 Melting Point. (n.d.).
- Experiment (1) determination of melting points. (2021).
- Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.).
- Determination of Melting Point. (n.d.). Clarion University.
- Experiment 1 - Melting Points. (n.d.).
- Standard Operating Procedure for NMR Experiments. (2023).
- N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrc. (2025).
- Safety Data Sheet. (n.d.).
- Safety Data Sheet. (2011). Fisher Scientific.
- N-ethyl perfluorobutanesulfonamide. (n.d.). PubChem.
- NMR Sample Preparation. (n.d.). Iowa State University.
- NMR Sample Preparation. (n.d.).
- Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. (2017).
- N-Ethyl 4-fluorobenzenesulfonamide. (n.d.). ChemicalBook.
-
Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
- N-ETHYL-4-FLUORO-N-PHENYLBENZENESULFONAMIDE. (n.d.). Sigma-Aldrich.
- N-Butyl-4-fluorobenzenesulfonamide | CAS#:312-67-4 | Chemsrc. (2025).
- N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide (NEtFOSE). (n.d.).
- NMR Sample Preparation. (n.d.). Western University.
- N,N-Diethyl-4-fluorobenzenesulfonamide Research Chemical. (n.d.). Benchchem.
- N-Ethyl-4-methylbenzenesulfonamide. (n.d.). CymitQuimica.
- Ethyl 4-fluorobenzenesulfinate. (n.d.). PubChem.
- N-ethyl Perfluorooctanesulfonamidoethanol. (n.d.). Cayman Chemical.
-
Benzenesulfonamide, N-ethyl-4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- N-Fluorobenzenesulfonimide. (n.d.). Sigma-Aldrich.
- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide deriv
- Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. (2025). PubMed Central.
- Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. (2022).
- Zapiski Rossiiskogo mineralogicheskogo obshchestva. (2020).
- N,N-Diethyl-4-fluorobenzenesulfonamide. (n.d.). BLD Pharm.
- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. (n.d.).
- The role of N-fluorobisbenzenesulfonamide in chemical synthesis. (2022). ChemicalBook.
-
N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Novel benzenesulfonamide-thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors. (2022). PubMed.
- NMR, mass spectroscopy, IR - finding compound structure? (2019).
- N-Ethyl-4-fluorophenethylamine. (n.d.). SpectraBase.
Sources
- 1. Записки Российского минералогического общества. T. 149, Номер 3, 2020 [sciencejournals.ru]
- 2. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrc [chemsrc.com]
- 6. N-Butyl-4-fluorobenzenesulfonamide | CAS#:312-67-4 | Chemsrc [chemsrc.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. pennwest.edu [pennwest.edu]
- 11. fishersci.com [fishersci.com]
- 12. N,N-Diethyl-4-fluorobenzenesulfonamide Research Chemical [benchchem.com]
- 13. Novel benzenesulfonamide-thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Ethyl-4-fluorobenzenesulfonamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Ethyl-4-fluorobenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential biological significance, grounded in established scientific principles.
Core Molecular Attributes
This compound is an organic compound featuring a sulfonamide functional group linked to a 4-fluorophenyl ring and an ethyl substituent on the nitrogen atom.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO₂S | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| CAS Number | 383-48-2 | [1] |
| Canonical SMILES | CCN S(=O)(=O)c1ccc(F)cc1 | |
| InChI Key | InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | [1] |
Molecular Structure and Conformation
The molecular structure of this compound consists of a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a 4-fluorophenyl group and an ethylamino group. The presence of the electron-withdrawing fluorine atom and the sulfonyl group influences the electronic properties of the aromatic ring.
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is achieved through the nucleophilic substitution reaction of 4-fluorobenzenesulfonyl chloride with ethylamine. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A non-nucleophilic base is typically used to quench the HCl byproduct.
Caption: Reaction scheme for the synthesis.
Experimental Workflow
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Ethylamine (2M solution in THF or as a gas)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Add ethylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets of doublets (or two triplets, depending on the coupling constants) in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Group (CH₂): A quartet (δ 3.0-3.5 ppm) due to coupling with the adjacent methyl protons.
-
Ethyl Group (CH₃): A triplet (δ 1.0-1.5 ppm) due to coupling with the adjacent methylene protons.
-
NH Proton: A broad singlet or triplet (depending on coupling with the adjacent CH₂ group) that may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large ¹JCF coupling constant.
-
Ethyl Group (CH₂): A signal around δ 35-45 ppm.
-
Ethyl Group (CH₃): A signal around δ 14-16 ppm.
FT-IR Spectroscopy
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.
-
S=O Asymmetric and Symmetric Stretch: Strong absorptions around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
Biological Activity and Potential Applications
Sulfonamides are a well-established class of compounds with a broad range of biological activities, most notably as antimicrobial agents. The mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.
While specific studies on the biological activity of this compound are not extensively reported in the public domain, related N-substituted benzenesulfonamide derivatives have been investigated for various therapeutic applications:
-
Antimicrobial Activity: Many sulfonamide derivatives exhibit antibacterial and antifungal properties.[2][3]
-
Antiproliferative Activity: Certain N-phenyl ureidobenzenesulfonate and sulfonamide derivatives have demonstrated antiproliferative activity against various cancer cell lines, inducing DNA double-strand breaks and blocking cell cycle progression.[4]
The structural features of this compound, particularly the fluorinated phenyl ring, make it an interesting candidate for further investigation in drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek medical attention.
-
References
- Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.
-
The reaction of benzenesulphonyl chloride with ethylamine yields. Allen. (URL: [Link])
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3384. (URL: [Link])
-
Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. (URL: [Link])
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(17), 7583-7597. (URL: [Link])
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of N-Ethyl-4-fluorobenzenesulfonamide Derivatives
Foreword: The Evolving Landscape of Sulfonamide-Based Therapeutics
The sulfonamide moiety, a cornerstone in medicinal chemistry, has a storied history of therapeutic success, from the advent of antibacterial sulfa drugs to modern anticancer agents and enzyme inhibitors. Within this broad and versatile class of compounds, N-Ethyl-4-fluorobenzenesulfonamide derivatives have emerged as a focal point for contemporary drug discovery efforts. The strategic incorporation of a fluorine atom on the phenyl ring and an ethyl group on the sulfonamide nitrogen offers a unique combination of physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this promising class of molecules, tailored for researchers, scientists, and drug development professionals. Our narrative is grounded in the principles of scientific integrity, offering not just protocols, but the strategic rationale behind experimental design, fostering a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these derivatives.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of this compound derivatives is typically achieved through a convergent strategy, allowing for the facile introduction of diverse functionalities. The core scaffold is generally constructed via the reaction of 4-fluorobenzenesulfonyl chloride with ethylamine, a robust and high-yielding nucleophilic substitution reaction.
A generalized synthetic scheme is presented below:
Further derivatization often involves modification of the ethylamino group or the aromatic ring, allowing for the exploration of a wide chemical space. For instance, Schiff base derivatives can be synthesized by condensing 4-fluorobenzenesulfonamide with various substituted aromatic aldehydes, which can then be N-ethylated.[1] This modularity is a key advantage in constructing libraries of compounds for structure-activity relationship (SAR) studies.
Detailed Synthetic Protocol: A Representative Example
The following protocol outlines a typical procedure for the synthesis of a Schiff base derivative of 4-fluorobenzenesulfonamide, which can be subsequently N-ethylated.
Step 1: Synthesis of (E)-N-(substituted-benzylidene)-4-fluorobenzenesulfonamide [1]
-
To a 0.1 M solution of 4-fluorobenzenesulfonamide in ethanol, add a 0.1 M solution of the desired substituted aromatic benzaldehyde.
-
Heat the reaction mixture under reflux for 5-6 hours at 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from ethanol.
-
Characterize the final product using IR, 1H NMR, and 13C NMR spectroscopy.
Step 2: N-Ethylation
-
Dissolve the synthesized Schiff base in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH), to deprotonate the sulfonamide nitrogen.
-
Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product using column chromatography.
Anticancer Activity: Targeting Malignant Proliferation
A significant body of research has focused on the anticancer potential of sulfonamide derivatives. The introduction of the this compound scaffold has been shown to yield compounds with potent cytotoxic effects against various cancer cell lines.[2][3]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is a highly regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that fluorinated benzenesulfonamide derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4]
Evidence for apoptosis induction is often gathered through the observation of key cellular events, including chromatin condensation, loss of mitochondrial membrane potential, and the activation of caspases, a family of proteases central to the apoptotic cascade.[2] Specifically, the cleavage and subsequent activation of caspase-9, caspase-7, and PARP (Poly (ADP-ribose) polymerase) are hallmark indicators of the intrinsic apoptotic pathway being triggered by these compounds.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microplates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
ELISA plate reader
Procedure: [5]
-
Cell Seeding: Culture cancer cells in RPMI-1640 medium. Once confluent, trypsinize the cells and adjust the cell density to 1 × 105 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare logarithmic serial dilutions of the this compound derivatives (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in the culture medium. After the 24-hour incubation, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a further 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using an ELISA plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pentafluorobenzenesulfonamide | A549, HepG2, HuCCA-1, MOLT-3 | Micromolar range | [2] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 | 52 - 80 | [3] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 | ~100 | [3] |
| Sulfonamide derivatives | MDA-MB-468 | < 30 | [5] |
| Sulfonamide derivatives | MCF-7 | < 128 | [5] |
| Sulfonamide derivatives | HeLa | < 360 | [5] |
Table 1: Representative anticancer activity (IC50 values) of fluorinated benzenesulfonamide and related derivatives against various cancer cell lines.
Antimicrobial Activity: Combating Pathogenic Microbes
The foundational role of sulfonamides as antimicrobial agents continues to inspire the development of new derivatives with enhanced efficacy and a broader spectrum of activity. This compound derivatives have demonstrated notable antibacterial and antifungal properties.[1]
Structure-Activity Relationship in Antimicrobial Derivatives
Studies on Schiff base derivatives of 4-fluorobenzenesulfonamide have provided valuable insights into their SAR. The nature and position of substituents on the aromatic aldehyde portion of the molecule significantly influence the antimicrobial potency. For instance, the presence of electron-withdrawing groups, such as halogens (chloro and bromo), on the phenyl ring has been shown to enhance antibacterial and antifungal activity.[1]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized, qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile paper disks
-
This compound derivatives
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Miconazole) drugs
-
Sterile swabs
-
Incubator
Procedure: [1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly over the entire surface of the agar plate to create a confluent lawn of growth.
-
Disk Application: Prepare sterile paper disks impregnated with a known concentration of the this compound derivative (e.g., 250 µg/mL). Aseptically place the disks onto the surface of the inoculated agar plate. Also, place disks with the standard antimicrobial drug and a solvent control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters of the test compounds with those of the standard drugs to assess their relative antimicrobial activity.
| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | E. coli, P. aeruginosa, S. aureus | Potent activity | C. albicans, A. niger | Good activity | [1] |
| (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | E. coli, P. aeruginosa, S. aureus | Potent activity | C. albicans, A. niger | Good activity | [1] |
Table 2: Representative antimicrobial activity of (E)-N-(substituted-benzylidene)-4-fluorobenzenesulfonamides.
Enzyme Inhibition: Modulating Key Biological Processes
This compound derivatives have been investigated as inhibitors of several clinically relevant enzymes, including carbonic anhydrases, acetylcholinesterase, and urease.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors. Fluorinated benzenesulfonamides have shown potent, often nanomolar, inhibition of various CA isoforms.[6]
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. Some N-substituted benzenesulfonamide derivatives have demonstrated significant AChE inhibitory activity.[7]
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Urease inhibitors are being explored as potential treatments for infections caused by these bacteria. Certain sulfonamide derivatives have shown promising urease inhibitory activity.[8][9]
Experimental Protocol: A General Enzyme Inhibition Assay
The following is a generalized protocol for a colorimetric enzyme inhibition assay, which can be adapted for CA, AChE, or urease with appropriate substrates and detection reagents.
Procedure (adapted for AChE inhibition using Ellman's method): [7]
-
Reagent Preparation: Prepare a stock solution of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the this compound derivative to the respective wells.
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
| Derivative Class | Enzyme | Activity (IC50/Ki) | Reference |
| N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide | Acetylcholinesterase (AChE) | 4.3 - 6.2 µM (IC50) | [7] |
| 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides | Carbonic Anhydrase (CA) | Nanomolar range (Kd) | [6] |
| Phenylurea-pyridinium hybrids | Urease | 4.08 - 6.20 µM (IC50) | [8] |
Table 3: Representative enzyme inhibitory activities of various sulfonamide derivatives.
Future Directions and Concluding Remarks
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make these compounds highly attractive for medicinal chemistry campaigns. Future research should focus on:
-
Elucidating detailed mechanisms of action: While apoptosis induction is a known mechanism for anticancer activity, further studies are needed to identify the specific upstream and downstream signaling targets of these derivatives.
-
Optimizing selectivity: For enzyme inhibitors, achieving high selectivity for the target isoform over off-target enzymes is crucial to minimize side effects. Structure-based drug design and combinatorial chemistry approaches will be instrumental in this regard.
-
In vivo studies: Promising in vitro candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
-
IC50 value synthesized compounds for urease inhibition and antioxidant activity. (n.d.). ResearchGate. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2011). PMC. [Link]
-
Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. (2017). World News of Natural Sciences. [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2017). PMC. [Link]
-
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (2017). PMC. [Link]
-
IC50 values for the inhibition of acetylcholinesterase for compounds 1–5 and galantamine... (n.d.). ResearchGate. [Link]
-
4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. (2013). PubMed. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2019). MDPI. [Link]
-
IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. (n.d.). ResearchGate. [Link]
-
IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. (n.d.). ResearchGate. [Link]
-
IC50 values (μM) of 2 a–d and 3 a–d compounds on urease enzyme. (n.d.). ResearchGate. [Link]
-
IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. [Link]
-
Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (1990). PubMed. [Link]
-
Recent Efforts in the Discovery of Urease Inhibitor Identifications. (2022). ResearchGate. [Link]
-
Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. (2024). PMC. [Link]
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2022). MDPI. [Link]
-
Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. (2022). PMC. [Link]
-
Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. (2021). PubMed. [Link]
-
Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. (2021). PubMed. [Link]
-
Graphical representation of calculated IC50 value for the compounds... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). PMC. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]
-
Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. (2014). PMC. [Link]
-
(PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (2014). ResearchGate. [Link]
-
Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2013). ResearchGate. [Link]
-
Induction of apoptotic cell death by synthetic naringenin derivatives in human lung epithelial carcinoma A549 cells. (2007). PubMed. [Link]
-
Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. (1998). PubMed. [Link]
-
Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). MDPI. [Link]
-
Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Postulated Mechanism of Action of N-Ethyl-4-fluorobenzenesulfonamide
Preamble: A Note on Scientific Postulation
The following technical guide addresses the mechanism of action of N-Ethyl-4-fluorobenzenesulfonamide. It is imperative for the reader to understand that, as of the date of this publication, dedicated, in-depth mechanistic studies on this specific molecule are not prevalent in the public scientific literature. Therefore, this document presents a scientifically reasoned postulation of its mechanism of action. This hypothesis is constructed by synthesizing the known biological activities of its core chemical scaffold, 4-fluorobenzenesulfonamide (FBSA), and considering the influence of N-alkylation on the pharmacodynamics and pharmacokinetics of sulfonamide-based agents. This guide is intended for researchers, scientists, and drug development professionals who are adept at interpreting such scientific extrapolations.
Introduction to this compound and the Sulfonamide Class
This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. This chemical moiety is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, diuretic, antiepileptic, and anticancer effects. The parent compound, 4-fluorobenzenesulfonamide (FBSA), is a versatile building block in the synthesis of various biologically active molecules.[1][2] The addition of an ethyl group to the nitrogen atom of the sulfonamide functional group in FBSA yields this compound, a modification expected to influence its physicochemical properties and, consequently, its biological activity.
Postulated Core Mechanism of Action: Insights from 4-Fluorobenzenesulfonamide (FBSA)
The biological activities of FBSA provide a foundational framework for postulating the mechanism of action of its N-ethylated derivative. Key activities of FBSA include carbonic anhydrase inhibition and modulation of pain pathways.
Carbonic Anhydrase Inhibition
A significant body of research points to the role of sulfonamides as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. FBSA has been reported to have a carbonic anhydrase inhibitory effect.[3] This inhibition is a plausible contributor to some of its observed pharmacological effects.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to determine the CA inhibitory activity of a compound is a stopped-flow spectrophotometric assay.
-
Enzyme Preparation: Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII) are used. The enzyme concentration is typically in the nanomolar range.
-
Assay Buffer: A pH-buffered solution (e.g., Tris-HCl) is used.
-
Substrate: Carbon dioxide (CO2) is used as the substrate. A saturated CO2 solution is prepared by bubbling CO2 gas into chilled, distilled water.
-
Indicator: A pH indicator dye (e.g., p-nitrophenol) is included in the assay buffer to monitor the pH change resulting from the enzymatic reaction.
-
Procedure: a. The enzyme solution is mixed with the inhibitor (this compound) at various concentrations and incubated for a specific period. b. The enzyme-inhibitor mixture is then rapidly mixed with the CO2 substrate solution in a stopped-flow instrument. c. The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Modulation of Pain and Neuropathic Pain Pathways
Studies on FBSA have demonstrated significant analgesic and antiallodynic effects in murine models of pain.[3] The proposed mechanisms involve the serotonergic and opioidergic pathways.
-
Serotonergic Pathway Involvement: The analgesic effects of FBSA have been shown to be reversed by the 5-HT3 antagonist ondansetron, suggesting an interaction with the serotonergic system.[3]
-
Opioidergic Pathway Involvement: The µ-receptor antagonist naloxone has also been shown to reverse the thermal analgesia induced by FBSA, indicating a potential role for the opioidergic system.[3]
Diagram: Postulated Involvement of this compound in Pain Pathways
Caption: Postulated modulation of pain pathways by this compound.
The Influence of N-Alkylation on Biological Activity
The introduction of an ethyl group onto the sulfonamide nitrogen is a critical modification that differentiates this compound from FBSA. This structural change can significantly alter the molecule's properties:
-
Lipophilicity: The addition of an ethyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, including the blood-brain barrier, potentially leading to improved central nervous system penetration and efficacy for neurological targets.
-
Receptor Binding: The N-ethyl group can influence how the molecule interacts with its biological targets. It may introduce steric hindrance that prevents binding to certain receptors while creating favorable interactions with others.
-
Metabolic Stability: N-alkylation can affect the metabolic stability of the sulfonamide. The ethyl group may alter the molecule's susceptibility to enzymatic degradation, potentially prolonging its half-life in the body.
Other Potential Mechanisms of Action of the Sulfonamide Scaffold
The broader family of sulfonamide derivatives exhibits a wide range of biological activities, which could also be relevant to this compound.
Antimicrobial Activity
While not explicitly documented for this compound, the sulfonamide core is the basis for sulfa drugs, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in microorganisms. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for microbial growth.
Diagram: General Antimicrobial Mechanism of Sulfonamides
Caption: Competitive inhibition of DHPS by sulfonamides.
Anticancer Activity
Several sulfonamide derivatives have demonstrated anticancer properties through various mechanisms:
-
PI3K/mTOR Inhibition: Some phenylsulfonylurea derivatives have been designed as dual inhibitors of PI3K/mTOR, key regulators of cell growth and proliferation.[4]
-
BRD4 Inhibition: N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been developed as potent BRD4 inhibitors for acute myeloid leukemia.[5] BRD4 is an epigenetic reader that regulates the transcription of key oncogenes like c-Myc.
Summary of Postulated Mechanisms and Future Directions
The mechanism of action of this compound is likely multifaceted, stemming from the inherent properties of the 4-fluorobenzenesulfonamide scaffold and the modulatory effects of the N-ethyl group.
| Postulated Mechanism | Core Evidence from Analogs | Potential Influence of N-Ethyl Group |
| Carbonic Anhydrase Inhibition | FBSA exhibits CA inhibitory activity.[3] | May alter binding affinity and selectivity for different CA isoenzymes. |
| Analgesia/Neuropathic Pain Modulation | FBSA shows analgesic and antiallodynic effects via serotonergic and opioidergic pathways.[3] | Increased lipophilicity could enhance CNS penetration and potency. |
| Antimicrobial Activity | The sulfonamide class is known to inhibit microbial folic acid synthesis. | The N-ethyl group may affect DHPS binding and antibacterial spectrum. |
| Anticancer Activity | Related sulfonamides inhibit key cancer targets like PI3K/mTOR and BRD4.[4][5] | Could influence selectivity and potency against various cancer cell lines. |
Future research should focus on direct experimental validation of these postulated mechanisms for this compound. This would involve a comprehensive panel of in vitro and in vivo assays, including those detailed in this guide, to elucidate its precise biological targets and pharmacological effects.
References
-
Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed Central. [Link]
-
4-Fluorobenzenesulfonamide | CAS#:402-46-0. Chemsrc. [Link]
-
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-Ethyl-4-fluorobenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-4-fluorobenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and organic synthesis. Understanding its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and as a building block for more complex molecules. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive framework based on its structural analogue, N-Ethyl-p-toluenesulfonamide, and general principles of sulfonamide solubility. Furthermore, a detailed, field-proven protocol for the experimental determination of its solubility is provided to empower researchers in generating precise data for their specific applications.
Introduction to this compound and the Significance of its Solubility
This compound belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial and anti-inflammatory drugs.[1] The introduction of a fluorine atom on the benzene ring and an ethyl group on the nitrogen atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and crystal packing, which in turn dictate its solubility.
The solubility of a compound is a critical parameter at nearly every stage of the drug development and chemical synthesis pipeline:
-
Process Chemistry: Solvent selection for synthesis and purification is dictated by the solubility of reactants, intermediates, and the final product.
-
Formulation Science: For a compound to be developed into a therapeutic agent, its solubility in various pharmaceutically acceptable solvents is a key determinant of its bioavailability and the feasibility of different dosage forms.[2]
-
Analytical Chemistry: The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate solvents in which the analyte is fully soluble.
Theoretical Framework for Solubility
The dissolution of a crystalline solid, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, qualitative understanding. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
Several factors influence the solubility of sulfonamides:
-
Molecular Structure: The presence of the polar sulfonyl group and the potential for hydrogen bonding via the N-H group contribute to its solubility in polar solvents. The aromatic ring and the ethyl group introduce lipophilic character, promoting solubility in less polar organic solvents.[2][3]
-
Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are critical.[4] For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent solvents for sulfonamides.[5]
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[5] This relationship is described by the van't Hoff equation.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure together must be overcome by solute-solvent interactions for dissolution to occur.
A more quantitative prediction of solubility can be approached using concepts like the Hildebrand and Hansen solubility parameters, which relate the cohesive energy density of the solute and solvent.[6][7] A close match in these parameters suggests higher mutual solubility.
Predicted Solubility Profile of this compound
While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining its close structural analog, N-Ethyl-p-toluenesulfonamide . The primary structural difference is the substitution of a methyl group with a fluorine atom on the benzene ring. Fluorine is more electronegative but has a similar size to a hydrogen atom, which can alter the electronic properties and crystal packing of the molecule.
For N-Ethyl-p-toluenesulfonamide, it is known to be soluble in polar organic solvents and sparingly soluble in water.[3][8] Studies on other sulfonamides have shown high solubility in solvents like DMSO and DMF, and moderate to good solubility in alcohols and acetone, with lower solubility in non-polar solvents like hexane.[5][9][10]
Based on this, the predicted solubility trend for this compound in common organic solvents is presented in Table 1. It is crucial to note that these are qualitative predictions intended to guide solvent selection for experimental determination.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance favor the dissolution of the polar sulfonamide group.[5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the solute, facilitating dissolution. Solubility may decrease with increasing alkyl chain length.[9] |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Good balance of polarity to interact with the sulfonamide group without the strong hydrogen bonding of alcohols.[9] |
| Esters | Ethyl Acetate, Butyl Acetate | Low to Moderate | Lower polarity compared to alcohols and ketones, leading to reduced interaction with the polar functional groups of the solute.[5] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | Can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities.[11] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Very Low | Primarily non-polar interactions are insufficient to overcome the solute's crystal lattice energy. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Dominated by weak van der Waals forces, making them poor solvents for polar crystalline solids.[10] |
Experimental Protocol for Determining Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal saturation method, also known as the shake-flask method, is a robust and widely accepted technique.[12]
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that specific temperature.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical or HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Sources
- 1. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 3. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.sciltp.com [media.sciltp.com]
- 8. China N-Ethyl-O,P-Toluenesulfonamide 8047-99-2 Manufacturers - Jinli Chemical [en.jinlichemical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of N-Ethyl-4-fluorobenzenesulfonamide
Abstract & Introduction
N-Ethyl-4-fluorobenzenesulfonamide is a sulfonamide compound that may arise as a process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The structural backbone of sulfonamides is prevalent in numerous therapeutic agents, making the control of related impurities a critical aspect of drug safety and regulatory compliance.[1][2] Due to their potential pharmacologic or toxicologic activity, regulatory bodies mandate strict control over such impurities. Consequently, the development of sensitive, specific, and robust analytical methods is paramount for their detection and quantification at trace levels within complex pharmaceutical matrices.
This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for this compound, with a primary focus on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine screening. We will delve into the causality behind methodological choices, from sample preparation to instrument optimization, to provide researchers and drug development professionals with a self-validating framework for analysis.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 383-48-2 | [3] |
| Molecular Formula | C8H10FNO2S | [3] |
| Molecular Weight | 203.23 g/mol | [3] |
| Structure | (Inferred) | |
| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, methanol, acetone).[4][5] | Inferred |
| pKa | (Estimated) Acidic sulfonamide proton (pKa ~9-10) | Inferred |
Strategic Selection of Analytical Techniques
The choice of an analytical method is dictated by the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. impurity identification).[6]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is robust, cost-effective, and widely available, making it suitable for routine screening or for analyzing samples where this compound is present at higher concentrations.[6][7] However, its sensitivity may be insufficient for trace-level quantification, and co-eluting matrix components can interfere with detection.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[6] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, it can unequivocally detect the analyte even in the presence of complex matrix interferences.[8] This method is ideal for confirmatory analysis and for meeting the stringent limits required for pharmaceutical impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for volatile and semi-volatile compounds, its application to sulfonamides can be challenging.[10] Many sulfonamides exhibit poor thermal stability and may decompose in the high temperatures of the GC inlet, leading to inaccurate quantification.[11] While derivatization can mitigate this, it adds complexity to the sample preparation workflow. Therefore, LC-based methods are generally preferred.
The logical workflow involves using HPLC-UV for process monitoring where impurity levels are expected to be higher, and employing the highly sensitive LC-MS/MS for final product release testing and validation.
Protocol 1: LC-MS/MS Method for Trace Quantification
This protocol is designed for the definitive, high-sensitivity quantification of this compound in an API matrix.
Principle & Causality
The method leverages the separation power of Reversed-Phase Ultra-High-Performance Liquid Chromatography (UHPLC) and the specificity of a triple quadrupole mass spectrometer. The analyte is first separated from matrix components on a C18 column. The addition of a weak acid (formic acid) to the mobile phase is critical; it promotes the protonation of the analyte, which enhances its retention on the C18 column and, more importantly, vastly improves ionization efficiency in the positive ion electrospray ionization (ESI) source.[6] The mass spectrometer is operated in MRM mode, providing two layers of selectivity: first by isolating the protonated molecular ion (precursor ion) and second by detecting a specific fragment ion generated through collision-induced dissociation (CID). This precursor → product ion transition is a unique signature of the analyte.
Sample Preparation Workflow
Proper sample preparation is the most critical step for accurate and reproducible results. The goal is to efficiently extract the analyte from the bulk API while removing interfering substances.[12] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering superior cleanup and concentration compared to simple liquid-liquid extraction.[12]
Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC | UHPLC provides better resolution and faster run times. |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | C18 is the standard for retaining moderately polar compounds. Small particle size enhances efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for improved peak shape and ionization.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) | Gradient elution is necessary to elute the analyte with good peak shape and clean the column. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | Provides the required sensitivity and specificity for trace analysis. |
| Ionization | ESI, Positive Mode | Electrospray is suitable for polar molecules; positive mode is chosen due to the presence of the basic nitrogen. |
| Gas Temp. | 325 °C | Optimizes desolvation. |
| Gas Flow | 8 L/min | |
| Nebulizer | 40 psi | |
| Capillary Voltage | 3500 V | |
| MRM Transitions | Precursor (m/z): 204.1 → Product (m/z): 107.1 (Quantifier), 65.1 (Qualifier) | Note: These are predicted transitions. They must be empirically determined by infusing a standard solution of this compound and optimizing collision energy. |
Method Validation Performance
The method must be validated according to ICH Q2(R1) guidelines. The following table presents typical performance characteristics achievable for sulfonamide analysis with LC-MS/MS, based on literature for similar compounds.[6][8][13]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 10% |
Protocol 2: HPLC-UV Method for Screening
This method is suitable for routine analysis where lower sensitivity is acceptable.
Principle & Causality
This method uses conventional HPLC with a photodiode array (PDA) or UV detector. The separation principle on a C18 column is identical to the LC-MS/MS method. Detection is based on the chromophore of the this compound molecule (the substituted benzene ring), which should absorb UV light, likely in the 250-270 nm range. A PDA detector is advantageous as it can provide spectral data to aid in peak purity assessment.[1][14]
Sample Preparation
For this method, a simpler "dilute-and-shoot" approach can often be used, as the concentration levels are higher and matrix effects are less pronounced than in trace analysis.
-
Weigh: Accurately weigh approximately 10 mg of the API into a 10 mL volumetric flask.
-
Dissolve: Add ~7 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) and sonicate for 5 minutes to dissolve.[15]
-
Dilute: Allow to cool to room temperature and dilute to the mark with the same solvent. This yields a 1000 µg/mL stock solution.
-
Prepare Sample: Further dilute this solution to a target concentration within the linear range of the method (e.g., 10 µg/mL).
-
Filter: Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 |
| Column Temp. | 25 °C[1] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min[1][14] |
| Injection Vol. | 10 µL |
| Detector | PDA/UV at 265 nm (Wavelength should be optimized)[1] |
Method Validation Performance
Typical performance characteristics for HPLC-UV analysis of sulfonamides are summarized below.[1][7][14]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 2% |
Conclusion
The choice between LC-MS/MS and HPLC-UV for the analysis of this compound is driven by the specific requirements for sensitivity and confirmation. For trace-level impurity quantification in final drug products, the LC-MS/MS method outlined provides the necessary high sensitivity, selectivity, and specificity. For in-process control or screening applications where concentrations are higher, the HPLC-UV method offers a robust, reliable, and cost-effective solution. Both protocols, when properly validated, provide a self-validating system for the accurate detection and quantification of this critical analyte, ensuring product quality and patient safety.
References
- Sample preparation in analysis of pharmaceuticals.
- Cross-Validation of Analytical Methods for Sulfonamides: A Compar
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.Agilent Technologies.
- Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- Determination and Confirmation of Sulfonamides.Food Safety and Inspection Service.
- N-Ethyl 4-fluorobenzenesulfonamide | 383-48-2.ChemicalBook.
- Analytical Methods.RSC Publishing.
- Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column.Agilent Technologies.
- Recent Developments (2020–23)
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
- multi-active method for the analysis of active substances in formulated products to support quality control scope.cipac.org.
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.Restek.
- N-NITROSODIPHENYLAMINE Method no.: 23.OSHA.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N-Ethyl 4-fluorobenzenesulfonamide | 383-48-2 [amp.chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 11. osha.gov [osha.gov]
- 12. bib.irb.hr:8443 [bib.irb.hr:8443]
- 13. Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants | MDPI [mdpi.com]
- 14. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 15. cipac.org [cipac.org]
Application Note: A Validated HPLC Method for the Quantitative Analysis of N-Ethyl-4-methylbenzenesulfonamide
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-Ethyl-4-methylbenzenesulfonamide. The developed protocol is tailored for researchers, scientists, and professionals in drug development and quality control, offering a reliable methodology for the precise analysis of this compound. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
N-Ethyl-4-methylbenzenesulfonamide (CAS No. 80-39-7) is a sulfonamide derivative of significant interest in organic synthesis and pharmaceutical development.[1] Its chemical structure, featuring a sulfonamide functional group, makes it a valuable building block for more complex molecules.[1] Given its potential applications, a reliable and validated analytical method is crucial for ensuring the quality, purity, and stability of N-Ethyl-4-methylbenzenesulfonamide in various matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds.[2] Its versatility and sensitivity make it an ideal choice for the analysis of sulfonamides.[3][4] This application note provides a detailed, step-by-step protocol for the HPLC analysis of N-Ethyl-4-methylbenzenesulfonamide, complete with a comprehensive validation report to ensure the method's suitability for its intended purpose.
Physicochemical Properties of N-Ethyl-4-methylbenzenesulfonamide
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃NO₂S | [5] |
| Molecular Weight | 199.27 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like acetonitrile and methanol. | [6] |
| UV Absorbance | Exhibits UV absorbance suitable for detection around 265-270 nm. | [4][7] |
Recommended HPLC Method
The selection of the HPLC column and mobile phase is critical for achieving optimal separation and peak shape. A reversed-phase C18 column is chosen for its versatility and ability to retain and separate moderately polar compounds like N-Ethyl-4-methylbenzenesulfonamide. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, provides good peak resolution and is compatible with UV detection.[8]
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Rationale for Method Parameters
-
Column: The C18 stationary phase provides the necessary hydrophobicity to retain N-Ethyl-4-methylbenzenesulfonamide, while the 4.6 x 150 mm dimensions and 5 µm particle size offer a good balance between resolution and analysis time.
-
Mobile Phase: The use of acetonitrile as the organic modifier allows for efficient elution of the analyte. Formic acid is added to the mobile phase to control the pH and improve peak shape by minimizing tailing.[4]
-
Gradient Elution: A gradient elution is employed to ensure a reasonable retention time and sharp peaks, which is particularly useful when analyzing samples that may contain impurities with different polarities.
-
Detection Wavelength: Based on the aromatic nature of the benzenesulfonamide group, a detection wavelength of 270 nm provides good sensitivity for the analyte.[4]
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-Ethyl-4-methylbenzenesulfonamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient.
-
Accurately weigh a sample containing N-Ethyl-4-methylbenzenesulfonamide and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended application.[9][10][11]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of N-Ethyl-4-methylbenzenesulfonamide, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.
Linearity
The linearity of the method was assessed by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of a known amount of N-Ethyl-4-methylbenzenesulfonamide spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 101.1 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
| Precision Level | RSD (%) of Peak Area |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 1.5% |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for N-Ethyl-4-methylbenzenesulfonamide.
Method Validation Logic
Caption: Logical flow of HPLC method validation.
Conclusion
This application note provides a detailed and validated HPLC method for the quantitative analysis of N-Ethyl-4-methylbenzenesulfonamide. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The comprehensive protocol and validation data presented herein offer a reliable analytical tool for scientists and researchers working with this compound.
References
-
Patyra, E., Kwiatek, K., & Nebot, C. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC - NIH. [Link]
-
MicroSolv. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. JOCPR, 4(1), 483-490. [Link]
-
AMSbiopharma. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Method Validation | Complete Overview. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. JOCPR, 4(1):483-490. [Link]
-
SIELC Technologies. (2018). N-Ethyl-4-methylbenzenesulfonamide. [Link]
-
SIELC Technologies. (2018). Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
National Institute of Standards and Technology. Benzenesulfonamide, N-ethyl-4-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. N-Ethyl-p-toluenesulfonamide. [Link]
Sources
- 1. imeko.info [imeko.info]
- 2. jocpr.com [jocpr.com]
- 3. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 5. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Synthetic Utility of N-Ethyl-4-fluorobenzenesulfonamide: A Guide Based on Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating N-Ethyl-4-fluorobenzenesulfonamide in the Synthetic Landscape
This compound is a fluorinated secondary sulfonamide that, while commercially available, currently has a limited footprint in the published scientific literature regarding its specific applications in organic synthesis.[1][2][3][4] Its structural cousins, such as the highly versatile N-fluorobenzenesulfonimide (NFSI), have been extensively studied and are employed as fluorinating agents, oxidants, and sources of the benzenesulfonyl imide group.[5][6] This guide aims to provide a comprehensive overview of the potential applications of this compound based on the fundamental reactivity of sulfonamides and the documented utility of the closely related 4-fluorobenzenesulfonyl moiety. While specific, detailed protocols for this exact reagent are scarce, this document will provide a framework for its potential use by detailing its synthesis, exploring its role as a structural motif in complex molecules, and discussing its theoretical applications as a protecting group.
I. Synthesis of this compound
The most common and straightforward method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[7][8] This general method is readily applicable to the synthesis of this compound.
General Protocol for the Synthesis of this compound:
Reaction Scheme:
Sources
- 1. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 2. p-Toluenesulfonamides [organic-chemistry.org]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cbijournal.com [cbijournal.com]
N-Ethyl-4-fluorobenzenesulfonamide: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Fluorinated Sulfonamide Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and sulfonamide groups into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. N-Ethyl-4-fluorobenzenesulfonamide stands as a pivotal building block, embodying the beneficial attributes of both moieties. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability, while the sulfonamide group is a versatile hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of various enzymes and receptors. This guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry, complete with detailed application notes and a robust synthetic protocol for its utilization in the synthesis of potent kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO₂S | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| CAS Number | 383-48-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
| Storage | Room temperature | [1] |
| InChI | InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Application in Kinase Inhibitor Synthesis: Targeting BRD4 in Acute Myeloid Leukemia
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology. BRD4 is a key regulator of oncogenes such as c-Myc, and its inhibition has shown significant promise in the treatment of acute myeloid leukemia (AML). The sulfonamide moiety is a common feature in many BRD4 inhibitors, contributing to their binding affinity and selectivity.
The following protocol details the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl)-4-fluorobenzenesulfonamide, a potent BRD4 inhibitor, showcasing the utility of the corresponding sulfonyl chloride in a reaction that mirrors how this compound would be formed and utilized. This reaction exemplifies the crucial role of the fluorobenzenesulfonamide scaffold in generating biologically active molecules.[3][4]
Synthetic Workflow for BRD4 Inhibitor Synthesis
Caption: Synthetic workflow for the preparation of a BRD4 inhibitor.
Detailed Experimental Protocol
Objective: To synthesize N-(3-ethylbenzo[d]isoxazol-5-yl)-4-fluorobenzenesulfonamide.
Materials:
-
3-ethyl-benzo[d]isoxazol-5-amine (1 equivalent)
-
4-fluorobenzenesulfonyl chloride (1.2 equivalents)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 3-ethyl-benzo[d]isoxazol-5-amine (0.34 mmol) in anhydrous dichloromethane (6 mL) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (0.3 mL).[3]
-
Addition of Sulfonyl Chloride: To the stirred solution, add 4-fluorobenzenesulfonyl chloride (0.41 mmol).[3]
-
Reaction: The resulting mixture is heated to 43 °C and stirred for 3–12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase.[3]
-
Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with 1 M HCl (8 mL) and deionized water (15 mL).[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.[3]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure N-(3-ethylbenzo[d]isoxazol-5-yl)-4-fluorobenzenesulfonamide.
Causality Behind Experimental Choices:
-
Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the yield of the desired sulfonamide.
-
Aqueous Workup with HCl: The initial wash with dilute HCl is to remove any unreacted pyridine and the amine starting material by converting them into their water-soluble hydrochloride salts.
-
Brine Wash: The final wash with brine helps to remove any residual water from the organic layer before drying with Na₂SO₄.
-
Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials or byproducts.
Mechanistic Insight: The Sulfonamide Bond Formation
The formation of the sulfonamide bond is a classic nucleophilic acyl substitution-type reaction at a sulfur center.
Caption: Mechanism of sulfonamide formation.
-
The lone pair of electrons on the nitrogen atom of the amine (nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
This is followed by the elimination of a chloride ion and a proton from the nitrogen, facilitated by the base (pyridine), to form the stable sulfonamide bond.
Conclusion and Future Perspectives
This compound and its precursor, 4-fluorobenzenesulfonyl chloride, are invaluable building blocks in medicinal chemistry. Their utility in the synthesis of kinase inhibitors, as demonstrated by the protocol for a potent BRD4 inhibitor, underscores their importance in the development of novel therapeutics. The strategic placement of the fluoro- and ethyl-sulfonamide moieties allows for fine-tuning of the pharmacological properties of lead compounds, making this scaffold a continued area of interest for researchers and drug development professionals. The robust and well-understood chemistry of sulfonamide formation ensures that this compound will remain a staple in the synthetic chemist's toolbox for the foreseeable future.
References
-
An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. ResearchGate. Available at: [Link]
-
N-ethyl perfluorobutanesulfonamide. PubChem. Available at: [Link]
-
Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of Massachusetts Lowell. Available at: [Link]
-
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central. Available at: [Link]
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Available at: [Link]
-
N-Ethyl 4-fluorobenzamide. Chemsrc. Available at: [Link]
-
Ethyl 4-fluorobenzenesulfinate. PubChem. Available at: [Link]
-
Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. PubMed Central. Available at: [Link]
-
Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. Indian Academy of Sciences. Available at: [Link]
-
Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. PubMed Central. Available at: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Scilit. Available at: [Link]
-
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 3. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Alkylation of 4-Chlorobenzenesulfonamide
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed protocols and theoretical insights for the N-alkylation of 4-chlorobenzenesulfonamide. N-alkylated sulfonamides are a critical pharmacophore in medicinal chemistry, and robust synthetic access to these scaffolds is paramount. This document outlines several field-proven methodologies, including classical SN2 reactions, Mitsunobu conditions, and phase-transfer catalysis. Each protocol is presented with an emphasis on the underlying chemical principles, explaining the rationale behind the choice of reagents, solvents, and reaction conditions. This guide is designed to be a self-validating system, incorporating troubleshooting advice, safety protocols, and methods for product characterization to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Significance of N-Alkylated Sulfonamides
The sulfonamide functional group is a cornerstone of modern pharmacotherapy, famously introduced with the advent of sulfa drugs. The N-alkylation of primary sulfonamides, such as 4-chlorobenzenesulfonamide, dramatically expands the chemical space available for drug discovery. By introducing various alkyl or aryl-alkyl substituents on the nitrogen atom, chemists can modulate critical pharmacological properties, including potency, selectivity, solubility, and metabolic stability. N-alkylated 4-chlorobenzenesulfonamide derivatives are key intermediates in the synthesis of compounds with diverse biological activities, including antibacterial and anti-enzymatic properties.[1][2]
This document provides a detailed examination of the primary synthetic routes to achieve this transformation, empowering researchers to select and optimize the ideal protocol for their specific target molecule.
Mechanistic Considerations: Pathways to N-Alkylation
The N-alkylation of 4-chlorobenzenesulfonamide proceeds through the deprotonation of the sulfonamide nitrogen, which has a pKa of approximately 10, followed by nucleophilic attack on an electrophilic carbon. The choice of protocol is dictated by the nature of the alkylating agent and the desired reaction conditions.
SN2 Pathway with Alkyl Halides
The most direct approach involves the deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion. This anion then displaces a halide from an alkyl halide via a classical SN2 mechanism.
-
Base Selection: The choice of base is critical.[3] Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective in aprotic solvents like DMF or THF, ensuring complete deprotonation.[1][3] Weaker bases, such as potassium carbonate (K₂CO₃), can also be employed, often requiring higher temperatures or the use of polar aprotic solvents to facilitate the reaction.[4][5]
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, THF) are preferred as they solvate the base's cation, leaving the sulfonamidate anion highly reactive and accessible.[6]
Mitsunobu Reaction with Alcohols
The Mitsunobu reaction offers a powerful alternative for alkylating with primary or secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[7] This method avoids the need for a strong base to deprotonate the sulfonamide.
The reaction is a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] The PPh₃ and DEAD combine to form a betaine intermediate, which activates the alcohol.[7] The weakly acidic sulfonamide protonates the intermediate, and the resulting sulfonamidate anion attacks the activated alcohol-phosphine complex.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an elegant and green chemistry approach for reactions involving a water-soluble base (like NaOH or KOH) and an organic-soluble substrate.[9] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide anion from the aqueous phase to the organic phase. The hydroxide deprotonates the sulfonamide, and the resulting anion reacts with the alkyl halide in the organic phase. This method avoids the need for hazardous anhydrous solvents and strong, moisture-sensitive bases.[9][10]
Experimental Protocols
Protocol 1: Classical SN2 Alkylation using Sodium Hydride
This protocol is highly effective for primary and benzylic halides, providing high yields under anhydrous conditions.[1]
Principle: A strong base (NaH) irreversibly deprotonates the sulfonamide in an anhydrous aprotic solvent. The resulting sodium salt reacts readily with an electrophilic alkyl halide.
Workflow for SN2 Alkylation
Caption: General workflow for SN2 N-alkylation.
Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorobenzenesulfonamide | >98% | e.g., Thermo Scientific[11] | Ensure it is dry. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Extremely reactive with water. Handle with care. |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | Use a freshly opened bottle or from a solvent purification system. |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Various | |
| Deionized Water | For workup. | ||
| Diethyl Ether | Reagent Grade | For washing. |
Step-by-Step Procedure
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-chlorobenzenesulfonamide (1.0 eq, e.g., 1.92 g, 10 mmol).
-
Dissolution: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the flask in an ice-water bath (0 °C). Carefully add sodium hydride (1.1 eq, 60% dispersion, e.g., 0.44 g, 11 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution may become a thick slurry.
-
Alkylation: Add the alkyl halide (1.05 eq, e.g., 10.5 mmol) dropwise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.[1]
-
Precipitation: A solid product should precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF and mineral oil.
-
Drying: Dry the product under vacuum to obtain the N-alkylated 4-chlorobenzenesulfonamide.
Troubleshooting & Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous. The primary point of failure is incomplete deprotonation due to moisture.[3]
-
Side Reactions: If using a primary sulfonamide, dialkylation can occur. To minimize this, use a stoichiometry of ~1.05 equivalents of the alkylating agent and consider adding it slowly.[4]
Protocol 2: Mitsunobu Reaction for Steric Inversion
Principle: A redox reaction between triphenylphosphine (PPh₃) and an azodicarboxylate (DIAD) activates an alcohol for nucleophilic attack by the sulfonamide.[7][8]
Mitsunobu Reaction Mechanism Overview
Caption: Key steps in the Mitsunobu reaction pathway.
Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorobenzenesulfonamide | >98% | Various | |
| Alcohol (Primary or Secondary) | Reagent Grade | Various | Must be anhydrous. |
| Triphenylphosphine (PPh₃) | Reagent Grade | Various | Solid, stable in air. |
| Diisopropyl azodicarboxylate (DIAD) | Reagent Grade | Various | Light-sensitive, potential sensitizer. |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Sigma-Aldrich |
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under nitrogen, add 4-chlorobenzenesulfonamide (1.2 eq, 12 mmol), the desired alcohol (1.0 eq, 10 mmol), and triphenylphosphine (1.5 eq, 15 mmol).
-
Dissolution: Add anhydrous THF (50 mL) and stir to dissolve all solids.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of DIAD: Add DIAD (1.5 eq, 15 mmol) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0 °C. The solution will typically turn from colorless to yellow/orange.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitoring: Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) is an indication of reaction progress.[8]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product, TPPO, and the hydrazine byproduct.
-
Purification is typically achieved by flash column chromatography on silica gel. The nonpolar byproducts (TPPO) can often be partially removed by trituration with a solvent like hexane or a hexane/ethyl acetate mixture.
-
Troubleshooting & Optimization
-
Difficult Purification: The removal of triphenylphosphine oxide is a classic challenge of the Mitsunobu reaction. Using polymer-supported triphenylphosphine can simplify workup, as the oxide can be removed by filtration.
-
Low Reactivity: The pKa of the nucleophile should ideally be below 15.[8] 4-Chlorobenzenesulfonamide (pKa ~10) is well-suited for this reaction. If yields are low, ensure all reagents are fresh, especially the azodicarboxylate.[12]
Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is a greener, safer, and often more scalable alternative, particularly for reactive alkyl halides like benzyl and allyl halides.[9]
Principle: A phase-transfer catalyst transports a basic anion (e.g., OH⁻) into an organic phase to deprotonate the sulfonamide, which then reacts with the alkyl halide.
Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorobenzenesulfonamide | >98% | Various | |
| Alkyl Halide | Reagent Grade | Various | |
| Potassium Hydroxide (KOH) or NaOH | Pellets or Flakes | Various | |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade | Various | Common PTC catalyst. |
| Toluene or Dichloromethane (DCM) | Reagent Grade | Various | Organic phase. |
Step-by-Step Procedure
-
Setup: In a round-bottom flask, combine 4-chlorobenzenesulfonamide (1.0 eq, 10 mmol), the alkyl halide (1.1 eq, 11 mmol), tetrabutylammonium bromide (0.05 eq, 0.5 mmol), and toluene (30 mL).
-
Aqueous Phase: In a separate beaker, prepare a 50% (w/v) solution of KOH in water (e.g., 10 g KOH in 20 mL water).
-
Reaction: Add the aqueous KOH solution (10 mL) to the organic mixture.
-
Heating & Stirring: Heat the biphasic mixture to 50-60 °C and stir vigorously to ensure efficient mixing between the two phases.
-
Monitoring: Monitor the reaction by TLC. Reactions are typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Troubleshooting & Optimization
-
Poor Reactivity: Ensure vigorous stirring. The reaction rate is dependent on the interfacial area between the two phases. Increasing the amount of PTC catalyst to 10 mol% can also improve rates.
-
Catalyst Poisoning: Certain leaving groups, particularly iodide and tosylate, can "poison" the quaternary ammonium catalyst. If using these, a mesylate leaving group might provide better results.[9]
Product Characterization
Successful N-alkylation should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The disappearance of the broad N-H proton signal (often > 7 ppm) and the appearance of new signals corresponding to the alkyl group are key indicators. For example, N-benzylation will show a new singlet or doublet around 4.3-4.8 ppm for the benzylic CH₂ group.
-
¹³C NMR: Appearance of new carbon signals corresponding to the added alkyl group.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.
-
Infrared (IR) Spectroscopy: The N-H stretch (typically around 3250-3350 cm⁻¹) present in the starting material will be absent in the product spectrum.
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
4-Chlorobenzenesulfonamide: Causes skin and serious eye irritation.[13][15] Avoid inhalation of dust.[15]
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
-
Alkyl Halides (e.g., Benzyl Bromide): Many are lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin. Handle with extreme care.
-
DMF: A potential reproductive toxin. Avoid skin contact and inhalation.[16]
-
DIAD/DEAD: Toxic and potential sensitizers. Handle with care.
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15][16][17]
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12). Available at: [Link]
-
Khalid, M., et al. (2015). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Fisher Scientific. (2023). 4-Chlorobenzenesulfonamide Safety Data Sheet. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Organic Synthesis, Inc. (n.d.). Mitsunobu reaction. Available at: [Link]
-
ResearchGate. (2015). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Available at: [Link]
-
YouTube. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Wordpress. Available at: [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]
-
PTC Organics, Inc. (2003). Industrial Phase-Transfer Catalysis. Available at: [Link]
-
YouTube. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. Available at: [Link]
-
MacMillan, D. W. C., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]
-
ResearchGate. (2004). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzenesulfonamide. PubChem. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 4-Chlorobenzenesulfonamide. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-acetylphenyl)-4-chlorobenzenesulfonamide. PubChem. Available at: [Link]
-
DOI. (n.d.). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Cat. Available at: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chlorobenzenesulfonamide | 98-64-6 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 4-Chlorobenzenesulfonamide, 98+% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.be [fishersci.be]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
Application Note: Quantitative Analysis of N-ethyl perfluoroo-ctane sulfonamide (EtFOSA) in Environmental and Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive guide for the sensitive and selective quantification of N-ethyl perfluorooctane sulfonamide (EtFOSA), a significant per- and polyfluoroalkyl substance (PFAS), in complex environmental and biological samples. EtFOSA is a precursor to the highly persistent and bioaccumulative perfluorooctane sulfonate (PFOS) and its monitoring is critical for understanding human exposure and environmental fate.[1][2] This application note details a robust and validated method employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for PFAS analysis.[3] We outline optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection, emphasizing the rationale behind key procedural steps to ensure data integrity and reproducibility. This guide is intended for researchers, environmental scientists, and professionals in drug development and toxicology.
Introduction: The Significance of EtFOSA Analysis
N-ethyl perfluorooctane sulfonamide (EtFOSA), also known as Sulfluramid, is an insecticide and a key intermediate in the manufacturing of various commercial products.[4] It belongs to the broad class of PFAS, which are characterized by their extreme persistence in the environment and potential adverse health effects. EtFOSA is of particular concern because it can degrade abiotically and biotically into PFOS, a terminal degradation product with well-documented bioaccumulative and toxic properties.[2] Regulatory bodies worldwide are increasingly focusing on PFAS, with guidelines for PFOS and other related compounds in drinking water and other matrices set at low nanogram-per-liter (ng/L) levels.[5]
Accurate quantification of EtFOSA is therefore essential for:
-
Environmental Monitoring: Assessing the extent of contamination in water, soil, and air.
-
Human Biomonitoring: Measuring internal exposure levels in matrices like plasma and serum.[6]
-
Toxicological Studies: Understanding its metabolic fate and potential for PFOS formation.
-
Regulatory Compliance: Ensuring adherence to evolving environmental and health standards.
LC-MS/MS offers unparalleled sensitivity and specificity for this task, enabling the detection of EtFOSA at trace levels in complex samples.[3] This method utilizes chromatographic separation followed by mass spectrometric detection, where the analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Principle of the Method: Isotope Dilution LC-MS/MS
This protocol employs an isotope dilution method, which is the most reliable quantification technique for trace analysis. It involves "spiking" the sample with a stable, isotopically labeled version of the analyte (e.g., d5-N-EtFOSA) prior to any sample preparation steps.[7][8]
Why Isotope Dilution? The labeled internal standard (IS) is chemically identical to the native analyte (EtFOSA) and thus behaves identically during extraction, cleanup, and ionization. Any sample loss or matrix-induced signal suppression/enhancement will affect both the analyte and the IS equally. By measuring the ratio of the native analyte to the labeled standard, an accurate and precise quantification can be achieved, effectively correcting for variations in sample preparation and instrument response. This approach is central to the trustworthiness and self-validating nature of the protocol.
The overall workflow involves:
-
Sample Preparation: Extraction of EtFOSA from the sample matrix and removal of interferences.
-
LC Separation: Chromatographic separation of EtFOSA from other sample components using a reversed-phase C18 column.
-
MS/MS Detection: Ionization of the analyte via Electrospray Ionization (ESI) in negative mode, followed by fragmentation and detection using Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
Standards:
-
N-ethyl perfluorooctane sulfonamide (EtFOSA) native standard (≥98% purity).
-
N-ethyl-d5-perfluorooctanesulfonamide (d5-N-EtFOSA) as an internal standard (IS).[9]
-
-
Solvents (LC-MS Grade or higher):
-
Methanol
-
Acetonitrile
-
Reagent Water (Type 1, PFAS-free)
-
-
Reagents:
-
Ammonium acetate (LC-MS grade).[8]
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
-
Consumables:
-
Polypropylene (PP) centrifuge tubes (50 mL and 15 mL). Critical Note: Avoid glass and Polytetrafluoroethylene (PTFE) materials wherever possible to prevent background PFAS contamination.[10]
-
PP vials and caps (fluorine-free).[11]
-
Solid Phase Extraction (SPE) Cartridges: Weak Anion Exchange (WAX) cartridges are commonly used for PFAS extraction from aqueous samples.[11]
-
-
Equipment:
-
LC-MS/MS system: A UHPLC system coupled to a triple quadrupole mass spectrometer. Systems fitted with PFC-free kits are highly recommended.[12]
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Experimental Protocols
Preparation of Standards and Calibration Curve
Rationale: Accurate preparation of standards is fundamental for quantification. A multi-point calibration curve is generated to establish the relationship between the instrument response and the analyte concentration.
-
Primary Stock Solutions (10 µg/mL): Accurately weigh ~5 mg of native EtFOSA and d5-N-EtFOSA standards into separate 10 mL PP volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Spiking Solutions: Prepare an intermediate solution of the d5-N-EtFOSA internal standard (e.g., 100 ng/mL) in methanol.
-
Calibration Standards (e.g., 0.1 to 100 ng/mL): Prepare a series of at least seven calibration standards by serial dilution of the native EtFOSA stock solution in 96:4 methanol:water. Fortify each calibration standard with the d5-N-EtFOSA intermediate solution to a constant final concentration (e.g., 5 ng/mL).
Sample Preparation: Aqueous Samples (e.g., Drinking Water)
Rationale: Solid Phase Extraction (SPE) is a robust technique to concentrate the analyte of interest and remove interfering matrix components from aqueous samples. The Weak Anion Exchange (WAX) sorbent effectively retains acidic and neutral sulfonamides like EtFOSA.[11]
-
Sample Collection & Fortification: Collect 250-500 mL of water in a polypropylene bottle. Add the d5-N-EtFOSA internal standard to the sample.
-
SPE Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 150 mg, 6 mL) sequentially with 5 mL of 1% ammonium hydroxide in methanol, 5 mL of methanol, and 5 mL of reagent water. Do not let the cartridge go dry.
-
Sample Loading: Load the entire water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[11]
-
Washing: Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with two 4 mL aliquots of 1% ammonium hydroxide in methanol into a 15 mL PP tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 96:4 methanol:water, vortex, and transfer to a PP autosampler vial for analysis.[5]
LC-MS/MS Instrumental Analysis
Rationale: The chromatographic method is designed to separate EtFOSA from potential isomers and matrix interferences, ensuring accurate quantification. A C18 reversed-phase column is effective for retaining and separating hydrophobic PFAS compounds.[13] A delay column is often used to separate background PFAS contamination originating from the LC system itself from the analytes of interest eluting from the analytical column.[5]
| Table 1: LC Parameters | |
| LC System | UHPLC system with PFAS-free kit |
| Analytical Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Delay Column | C18, 4.6 x 50 mm, 3.5 µm[5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 13.0 |
Rationale: The mass spectrometer is operated in negative ion mode using ESI, which is highly efficient for deprotonating sulfonamides. MRM is used for its high selectivity and sensitivity. A precursor ion (the deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and a specific product ion is monitored in the third quadrupole. Monitoring two transitions per compound (one for quantification, one for confirmation) provides high confidence in analyte identification.[14]
| Table 2: MS/MS Parameters | |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 350°C |
| Capillary Voltage | 3.0 kV |
| Dwell Time | 50 ms |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| EtFOSA | 526.0 | 169.0 | 419.0 | -25 / -15 |
| d5-EtFOSA | 531.0 | 169.0 | 419.0 | -25 / -15 |
Note: Collision energies should be optimized for the specific instrument used. The m/z 169 fragment corresponds to the [C3F7]⁻ ion, while m/z 419 corresponds to the loss of the ethylsulfonamide group.
Data Analysis and Quality Control
-
Quantification: Identify and integrate the chromatographic peaks for both the quantifier and qualifier transitions for EtFOSA and d5-EtFOSA.
-
Calibration: Generate a linear regression calibration curve by plotting the peak area ratio (EtFOSA/d5-EtFOSA) against the concentration of the calibration standards. A weighting factor (e.g., 1/x) may be necessary. The coefficient of determination (r²) should be >0.99.
-
Confirmation: The retention time of the analyte in a sample must match that of a calibration standard within a specified window (e.g., ±2%). The ratio of the quantifier to qualifier ion peak areas in the sample must be within ±30% of the average ratio determined from the calibration standards.
-
Quality Control (QC): Analyze QC samples (blanks, laboratory control spikes) with each batch. Method blanks should be free of contamination, and the recovery of spikes should fall within established limits (e.g., 70-130%) to ensure the method's accuracy and precision.[15]
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of N-ethyl perfluorooctane sulfonamide (EtFOSA). The use of isotope dilution, optimized sample preparation, and specific instrumental parameters provides a self-validating system for generating high-quality, defensible data. This protocol is suitable for a wide range of applications, from environmental monitoring to human biomonitoring, and serves as a critical tool for researchers and regulatory agencies investigating the impact of PFAS.
References
-
Valsecchi, S., et al. (2013). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Gao, K., et al. (2019). Identification and Quantification of Perfluorooctane Sulfonamide Isomers by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Shimadzu Corporation. LC/MS/MS Method Package for PFAS in Drinking Water. Shimadzu. Available at: [Link]
-
MACHEREY-NAGEL GmbH & Co. KG. (2024). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. MACHEREY-NAGEL. Available at: [Link]
-
Twohill, E., et al. (2020). Quantitative Analysis of PFAS in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. Spectroscopy Online. Available at: [Link]
-
Vestergren, R., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]
-
YMC. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. YMC. Available at: [Link]
-
Vestergren, R., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Environmental Science and Pollution Research. Available at: [Link]
-
Taniyasu, S., et al. (2003). Determination of perfluorooctane sulfonate, perfluorooctanoate and perfluorooctane sulfonylamide in human plasma by column-switching liquid chromatography-electrospray mass spectrometry coupled with solid-phase extraction. Journal of Chromatography B. Available at: [Link]
-
Al-Amin, M., et al. (2023). An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices. Food Additives & Contaminants: Part A. Available at: [Link]
-
Shimadzu Corporation. PFAS Analysis: Application Notebook. Shimadzu. Available at: [Link]
-
Shimadzu Corporation. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. Shimadzu. Available at: [Link]
-
U.S. Environmental Protection Agency. (2023). Multi-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS. EPA. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. FDA. Available at: [Link]
-
Gao, K., et al. (2019). Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry. Chemosphere. Available at: [Link]
-
National Center for Biotechnology Information. N-Ethyl-d5-perfluorooctanesulfonamide. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. 2-(N-ethylperfluorooctanesulfonamido)ethyl alcohol. PubChem. Available at: [Link]
-
Wikipedia. Perfluorooctanesulfonamide. Wikipedia. Available at: [Link]
-
McCord, J. P., et al. (2022). Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Environmental Science & Technology Letters. Available at: [Link]
-
GL Sciences Inc. (2022). Analyses of Per- and Polyfluoroalkyl Substances in Water Using Ion Exchange Solid-Phase Extraction and LC MS/MS with an Activated Carbon Delay Column. GL Sciences. Available at: [Link]
-
Cornelsen, M., et al. Naming Conventions and Physical and Chemical Properties of Per- and Polyfluoroalkyl Substances (PFAS). Cornelsen. Available at: [Link]
-
SCIEX. Simultaneous quantitation and confirmation of per- and polyfluoroalkyl substances PFAS in food contact materials. SCIEX. Available at: [Link]
Sources
- 1. Perfluorooctanesulfonamide - Wikipedia [en.wikipedia.org]
- 2. cornelsen.group [cornelsen.group]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Determination of perfluorooctane sulfonate, perfluorooctanoate and perfluorooctane sulfonylamide in human plasma by column-switching liquid chromatography-electrospray mass spectrometry coupled with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. fda.gov [fda.gov]
- 9. N-Ethyl-d5-perfluorooctanesulfonamide | C10H6F17NO2S | CID 102145672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mn-net.com [mn-net.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. halocolumns.com [halocolumns.com]
- 14. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Introduction: The Strategic Role of Fluorine in Modern Chemistry
An In-Depth Guide to Electrophilic Fluorination Using N-Fluorobenzenesulfonimide (NFSI)
The introduction of fluorine into organic molecules is a transformative strategy in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Electrophilic fluorination, which involves the transfer of an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center, is one of the most direct methods for creating these valuable C-F bonds.[4][5]
Among the arsenal of modern fluorinating agents, N-Fluorobenzenesulfonimide (NFSI) has emerged as a reliable, mild, stable, and effective source of electrophilic fluorine.[4][6] First introduced in 1991, this crystalline, bench-stable solid has become a workhorse reagent due to its commercial availability, ease of handling compared to gaseous fluorine, and broad substrate scope.[7][8][9] This guide provides an in-depth exploration of NFSI, from its fundamental properties and reaction mechanisms to detailed, field-proven experimental protocols for its use in key synthetic transformations.
N-Fluorobenzenesulfonimide (NFSI): Properties and Advantages
NFSI's effectiveness stems from its unique structure where the fluorine atom is bonded to a highly electron-withdrawing nitrogen, which is flanked by two sulfonyl groups. This arrangement polarizes the N-F bond, making the fluorine atom electrophilic and susceptible to nucleophilic attack.[1]
Key Advantages of NFSI:
-
Stability: NFSI is a white crystalline solid that is stable under normal laboratory conditions, making it significantly safer and easier to handle than many other fluorinating agents.[8][9]
-
Solubility: It is soluble in a wide range of common organic solvents, including acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and less so in toluene, providing flexibility in reaction setup.[10][11]
-
Versatility: It can be used to fluorinate a wide variety of nucleophiles, including enolates, silyl enol ethers, carbanions, and electron-rich aromatic compounds.[1]
-
Controlled Reactivity: As a mild fluorinating reagent, it allows for precise monofluorination, minimizing over-fluorination or unwanted side reactions that can occur with more aggressive reagents.[1][6]
Table 1: Physicochemical Properties of NFSI
| Property | Value | Reference(s) |
| CAS Number | 133745-75-2 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₄S₂ | |
| Molecular Weight | 315.34 g/mol | |
| Appearance | White to off-white crystalline solid | [9][12] |
| Melting Point | 110-116 °C | [9] |
| Solubility | Soluble in MeCN, DCM, THF, CHCl₃, Ethyl Acetate. Low solubility in EtOH. | [10][11][12] |
Critical Safety and Handling Protocols for NFSI
While NFSI is considered stable, it is an irritant and a powerful oxidizing agent. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and impervious gloves.[13]
-
Ventilation: Handle NFSI in a well-ventilated chemical fume hood to avoid inhaling dust or fumes.[13][14]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[14] Avoid the formation of dust.[13] Use non-sparking tools to prevent fire from electrostatic discharge.[13] After handling, wash hands and skin thoroughly.
-
Storage: Store NFSI in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep it away from incompatible materials and foodstuff containers.[13]
-
Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a clean, dry, sealable container for disposal.[14] For major spills, alert personnel and emergency services.[14]
-
First Aid:
-
In case of skin contact: Immediately take off all contaminated clothing and wash the skin with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
If inhaled: Move the victim to fresh air. Call a poison center or doctor if you feel unwell.
-
The Mechanism of Electrophilic Fluorination
The precise mechanism of fluorination with NFSI has been a subject of discussion, with evidence supporting both a direct nucleophilic attack (SN2-type) and a single-electron transfer (SET) pathway. The operative mechanism is often dependent on the substrate and reaction conditions.[5][15][16]
-
SN2-type Mechanism: In this pathway, the nucleophile (e.g., an enolate) directly attacks the electrophilic fluorine atom of NFSI. This results in the formation of the C-F bond and the displacement of the stable benzenesulfonimide anion in a single concerted step.[1][5]
-
Single-Electron Transfer (SET) Mechanism: The SET pathway involves the transfer of a single electron from the nucleophile to NFSI, generating a radical anion and a nucleophile radical. Subsequent collapse of this radical pair forms the fluorinated product.[16] Radical probe experiments have been used to investigate this pathway, although results can be substrate-dependent.[5]
General Experimental Workflow
A typical electrophilic fluorination experiment using NFSI follows a standard workflow, which can be adapted based on the specific substrate and desired outcome (e.g., achiral vs. asymmetric synthesis).
Detailed Experimental Protocols
The following protocols are representative examples for the fluorination of common substrate classes. Researchers should optimize conditions for their specific substrates.
Protocol 5.1: α-Fluorination of a β-Keto Ester
This protocol describes the general procedure for the monofluorination of an activated methylene group in a 1,3-dicarbonyl compound.[15][17]
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the β-keto ester (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add dry acetonitrile (5 mL) via syringe under an inert atmosphere of nitrogen or argon. Stir the mixture at room temperature until the substrate is fully dissolved.
-
NFSI Addition: Add N-Fluorobenzenesulfonimide (NFSI) (347 mg, 1.1 mmol, 1.1 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, the temperature can be increased to 40-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the α-fluoro-β-keto ester.
Protocol 5.2: Asymmetric α-Fluorination of a Cyclic β-Keto Ester
This protocol utilizes a chiral bis(oxazoline)-copper complex to achieve high enantioselectivity, a method developed by Cahard and coworkers.[4][18]
-
Catalyst Preparation: In a dry Schlenk flask under argon, add Cu(OTf)₂ (3.6 mg, 0.01 mmol, 1 mol%) and the chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (4.1 mg, 0.011 mmol, 1.1 mol%). Add dry dichloromethane (1 mL) and stir at room temperature for 1 hour to form the catalyst complex.
-
Substrate Addition: To the catalyst solution, add the cyclic β-keto ester (1.0 mmol, 1.0 eq).
-
Additive: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.1 mL). The use of HFIP has been shown to be crucial for achieving high enantioselectivity.[4][18]
-
NFSI Addition: Add NFSI (378 mg, 1.2 mmol, 1.2 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for 24-48 hours.
-
Monitoring & Work-up: Monitor the reaction by chiral HPLC analysis of aliquots. Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography to obtain the enantioenriched fluorinated product.
Table 2: Representative Conditions for Asymmetric Fluorination
| Substrate | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |
| Indanone-derived β-ketoester | 1 | HFIP | DCM | 25 | 48 | 95 | 91 | [4][18] |
| Tetralone-derived β-ketoester | 1 | HFIP | DCM | 25 | 48 | 92 | 89 | [4][18] |
Protocol 5.3: Decarboxylative Fluorination of a β-Ketoacid
This method provides a transition-metal-free route to α-fluoroketones from readily available β-ketoacids.[2][19]
-
Reaction Setup: To a vial, add the β-ketoacid (0.5 mmol, 1.0 eq), NFSI (174 mg, 0.55 mmol, 1.1 eq), and Cesium Carbonate (Cs₂CO₃) (244 mg, 0.75 mmol, 1.5 eq).
-
Solvent Addition: Add a mixed solvent of acetonitrile (MeCN) and water (H₂O) in a 4:1 ratio (2.5 mL total).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction proceeds through electrophilic fluorination followed by decarboxylation.[2]
-
Work-up: Quench the reaction by adding 5 mL of water. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the α-fluoroketone.
Reaction Optimization and Troubleshooting
Even with a reliable reagent like NFSI, challenges can arise. Understanding potential pitfalls is key to successful fluorination.
-
Incomplete Conversion: If the reaction stalls, this could be due to insufficient reactivity of the substrate or deactivation of the reagent.
-
Solution: Consider increasing the temperature, using a more polar solvent like DMF, or adding a non-nucleophilic base (e.g., K₂CO₃) to generate the nucleophile (enolate) in situ.[17]
-
-
Over-fluorination (Difluorination): For substrates with highly acidic protons, difluorination can be a competitive side reaction.
-
Solution: Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., NaHMDS or LDA) at low temperature (-78 °C) to generate the enolate quantitatively before adding NFSI.[20] Adding NFSI slowly at low temperatures can also improve selectivity for monofluorination.
-
-
Side Reactions with Base: Using a large excess of a strong base can lead to side reactions with NFSI itself.[20]
-
Solution: Titrate the base before use to ensure accurate concentration. Use the minimum effective amount of base (typically 1.0-1.1 equivalents) for deprotonation.
-
-
Hydrolysis: NFSI can be sensitive to moisture, especially in the presence of base.
-
Solution: Ensure all glassware is oven- or flame-dried and that solvents are anhydrous. Run reactions under a dry, inert atmosphere (N₂ or Ar).[20]
-
Conclusion
N-Fluorobenzenesulfonimide is a cornerstone reagent for modern electrophilic fluorination. Its stability, versatility, and controlled reactivity have made it an indispensable tool for chemists aiming to strategically incorporate fluorine into complex molecules. By understanding the underlying mechanisms, adhering to strict safety protocols, and utilizing optimized experimental procedures, researchers can effectively leverage NFSI to access a vast array of valuable fluorinated compounds for applications ranging from drug discovery to advanced materials.
References
-
N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- Pankaj, S., Nutan, S., Amit, K., & Sunita, B. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
- Cahard, D., et al. (2000). Catalytic Enantioselective Electrophilic Fluorination of β-Keto Esters. Organic Letters, 2(22), 3557-3559.
- Majumdar, S., & Samanta, R. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17790-17808.
- Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 134-159.
-
N-Fluorobenzenesulfonimide(NFSI). (2024). ChemBK. Retrieved January 21, 2026, from [Link]
- Zhu, F., et al. (2017). Decarboxylative fluorination of β-Ketoacids with NFSI. Asian Journal of Organic Chemistry, 6(11), 1599-1602.
-
N-Fluorobenzenesulfonimide, 97% | NFSI. (n.d.). Aspira Chemical. Retrieved January 21, 2026, from [Link]
- Majumdar, S., & Samanta, R. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC advances, 10(30), 17790–17808.
-
Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 21, 2026, from [Link]
-
Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Rauniyar, V., et al. (2011).
- Wang, G., et al. (2016). Sulfoxidation of alkenes and alkynes with NFSI as a radical initiator and selective oxidant.
-
Zhu, F., et al. (2017). Decarboxylative Fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI) for the Synthesis of α-Fluoroketones: Substrate Scope and Mechanistic Investigation. ResearchGate. Retrieved January 21, 2026, from [Link]
- Juaristi, E., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 145-154.
-
Scheme 30: Synthesis of NFSI (14-2). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Help on tricky electrophilic fluorination. (2023). Reddit. Retrieved January 21, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. brynmawr.edu [brynmawr.edu]
- 7. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 12. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Application Notes & Protocols: The N-Ethyl-4-fluorobenzenesulfonamide Scaffold in Palladium-Catalyzed Cross-Coupling Reactions
Section 1: A Strategic Introduction for the Medicinal Chemist
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned as a privileged scaffold due to its ability to mimic a carboxylate group, act as a hydrogen bond donor/acceptor, and confer favorable pharmacokinetic properties. The incorporation of fluorine often enhances metabolic stability and binding affinity. N-Ethyl-4-fluorobenzenesulfonamide represents a simple yet potent exemplar of this structural class.
This guide moves beyond the synthesis of the parent molecule to explore its strategic use in constructing complex molecular architectures. While this compound itself is not a direct participant in cross-coupling due to the inertness of its C-F and C-S bonds, its derivatives—functionalized with appropriate leaving groups—are powerful building blocks. Herein, we provide a comprehensive overview and detailed protocols for leveraging halogenated N-ethyl-benzenesulfonamide scaffolds in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Section 2: Synthesis and Characterization of the Core Scaffold
The foundational step is the reliable synthesis of the core structure. The most direct route involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylamine.
Protocol 2.1: Synthesis of this compound
Workflow Overview:
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Fluorobenzenesulfonyl chloride (1.0 eq)
-
Ethylamine solution (70% in water, or 2M in THF, 2.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Step-by-Step Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add ethylamine (2.1 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The second equivalent of amine acts as a base to quench the HCl byproduct.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, water, and finally, brine.[1]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.
Section 3: Strategic Derivatization for Cross-Coupling Reactions
To employ this scaffold in palladium-catalyzed cross-coupling, a leaving group more reactive than fluoride is required. Aryl bromides, iodides, and triflates are the industry standard due to their favorable rates of oxidative addition to the Pd(0) catalyst.[2] For the purpose of these application notes, we will focus on protocols using a brominated analog, N-Ethyl-4-bromo-benzenesulfonamide , which can be synthesized analogously to the fluoro-derivative starting from 4-bromobenzenesulfonyl chloride.
Section 4: Application Protocol: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[3] This is invaluable for elaborating the sulfonamide core with diverse aryl or heteroaryl substituents.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Synthesis of N-Ethyl-4-(pyridin-3-yl)benzenesulfonamide
Reaction Setup:
-
To an oven-dried Schlenk flask, add N-Ethyl-4-bromobenzenesulfonamide (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Seal the flask with a septum, and cycle between vacuum and nitrogen backfill three times to ensure an inert atmosphere.[4]
Solvent and Reagent Addition:
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio) via syringe. The use of polar aprotic solvents, often with water as a co-solvent, can greatly improve the reaction rate.[5]
-
Stir the mixture vigorously.
Reaction and Work-up:
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath.
-
Maintain stirring for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., Hexanes/Ethyl Acetate), to yield the pure product.[1]
Data Summary Table:
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 95 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
Section 5: Application Protocol: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines from aryl halides.[6][7] This protocol is essential for introducing diverse amine functionalities, which are critical for tuning the pharmacological profile of drug candidates.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 5.1: Synthesis of N-Ethyl-4-(morpholino)benzenesulfonamide
Reaction Setup:
-
To an oven-dried Schlenk tube, add N-Ethyl-4-bromobenzenesulfonamide (1.0 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), and the catalyst/ligand system. A common choice is Pd₂(dba)₃ (0.02 eq) and a bulky, electron-rich phosphine ligand like XPhos (0.05 eq).[8]
-
Seal the tube, and place it under an inert atmosphere (Nitrogen or Argon).
Solvent and Reagent Addition:
-
Add anhydrous, degassed toluene via syringe.
-
Add morpholine (1.2 eq) via syringe to the stirred suspension.
Reaction and Work-up:
-
Heat the reaction mixture to 100-110 °C in a pre-heated oil bath.
-
Stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
Purification:
-
Purify the crude material using flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the desired N-arylated product.
Data Summary Table:
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu | 110 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 100 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (5) | LHMDS | 100 | 91 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 110 | 90 |
Section 6: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these reagents and solvents.[9]
-
Chemical Hazards:
-
This compound and its derivatives: May cause skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene, Dioxane, and DCM are flammable and/or toxic. All reactions should be performed in a well-ventilated chemical fume hood.[11]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, in accordance with local and institutional regulations.[12]
Section 7: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is not strong enough or has degraded.4. Ligand has decomposed. | 1. Use a fresh catalyst or a pre-catalyst.2. Ensure all glassware is oven-dried and solvents are properly degassed.3. Use fresh, high-purity base; consider a stronger base (e.g., K₃PO₄ vs K₂CO₃).4. Use fresh ligand; ensure inert atmosphere is maintained. |
| Side Product Formation (e.g., Homocoupling of Boronic Acid) | 1. Reaction temperature is too high.2. Presence of oxygen.3. Incorrect stoichiometry. | 1. Lower the reaction temperature.2. Improve degassing procedure for solvents.3. Use a slight excess (1.1-1.2 eq) of the boronic acid, not a large excess. |
| Dehalogenation of Starting Material | 1. Presence of water or protic sources.2. Certain phosphine ligands can promote this pathway. | 1. Use anhydrous solvents and reagents.2. Screen different ligands; sometimes a less electron-rich ligand can mitigate this. |
| Difficulty in Purification | 1. Residual base or inorganic salts.2. Product is highly polar. | 1. Perform an aqueous workup before chromatography.2. Consider a different eluent system for chromatography or reverse-phase chromatography if necessary. |
Section 8: References
-
Safety Data Sheet for this compound. Fisher Scientific. [URL: Available through chemical supplier websites like Fisher Scientific, search for CAS number if available.]
-
N-Ethyl 4-fluorobenzamide Safety Data. Chemsrc. [URL: https://www.chemsrc.com/en/cas/772-18-9_1033111.html]
-
General Safety Data for Flammable Liquids. Thermo Fisher Scientific. [URL: Available through chemical supplier websites.]
-
Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich. [URL: Available through chemical supplier websites like Sigma-Aldrich.]
-
General Procedures for Organic Synthesis. Organic Syntheses. [URL: http://www.orgsyn.org/]
-
Buchwald–Hartwig Amination Overview. Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Lin, W. et al. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259275/]
-
Suzuki Coupling Overview. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
-
The effect of different solvents on the Suzuki coupling reaction. Borhade, A. V. et al. ResearchGate. [URL: https://www.researchgate.net/publication/287957960_The_effect_of_different_solvents_on_the_Suzuki_coupling_reac-_tion_a]
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates. Denmark, S. E. et al. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753293/]
-
The Ultimate Guide to Buchwald-Hartwig Amination. Matter. YouTube. [URL: https://www.youtube.com/watch?v=Fv-h8g5SLm0]
-
Instructions for Articles. Organic Syntheses. [URL: http://www.orgsyn.org/Instructions.aspx]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrc [chemsrc.com]
The Versatility of N-Fluorobenzenesulfonimide (NFSI) in Modern Fluorination Chemistry: A Guide for Researchers
The strategic introduction of fluorine into molecular architectures has become an indispensable tool in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a highly sought-after element in the design of novel molecules.[2] Among the arsenal of modern fluorinating agents, N-Fluorobenzenesulfonimide (NFSI) has emerged as a remarkably versatile and user-friendly reagent for electrophilic fluorination.[3] This guide provides an in-depth exploration of the applications of NFSI, complete with detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.
Understanding N-Fluorobenzenesulfonimide (NFSI): Properties and Advantages
N-Fluorobenzenesulfonimide, with the chemical formula C₁₂H₁₀FNO₄S₂, is a white, crystalline, and stable solid that is commercially available.[4] Its stability and ease of handling offer a significant advantage over many other fluorinating agents, such as elemental fluorine, which is highly toxic and difficult to manage.[5] NFSI acts as a source of an electrophilic fluorine atom ("F+"), making it suitable for reacting with a wide range of nucleophiles.[1] The two electron-withdrawing benzenesulfonyl groups attached to the nitrogen atom render the N-F bond susceptible to nucleophilic attack on the fluorine.[6]
Key Advantages of NFSI:
-
Stability: Bench-stable, crystalline solid, allowing for easy storage and handling.[7]
-
Versatility: Reacts with a broad spectrum of nucleophiles, including enolates, silyl enol ethers, carbanions, and aromatic systems.[7][8]
-
Mild Reaction Conditions: Many fluorination reactions using NFSI can be carried out under relatively mild conditions.[9]
-
Commercial Availability: Readily available from various chemical suppliers.
The Mechanism of Electrophilic Fluorination with NFSI
The precise mechanism of electrophilic fluorination with NFSI has been a subject of discussion, with evidence supporting both a direct nucleophilic attack (Sₙ2) and a single-electron transfer (SET) pathway.[8][10] The operative mechanism is often dependent on the nature of the nucleophile and the reaction conditions.[7]
Sₙ2 Pathway: This mechanism involves the direct attack of the nucleophile on the electrophilic fluorine atom of NFSI, leading to the displacement of the benzenesulfonimide anion.[10] This pathway is often favored for nucleophiles such as enolates and organometallics.[8]
Single-Electron Transfer (SET) Pathway: In this pathway, an electron is first transferred from the nucleophile to NFSI, generating a radical cation of the nucleophile and the NFSI radical anion. Subsequent fluorine atom transfer from the NFSI radical anion to the nucleophilic radical cation yields the fluorinated product.[10] This mechanism has been proposed for the fluorination of certain electron-rich substrates.[5]
Caption: Proposed Sₙ2 and SET mechanisms for NFSI fluorination.
Applications of NFSI in Fluorination Reactions
Fluorination of Carbonyl Compounds
One of the most common applications of NFSI is the α-fluorination of carbonyl compounds via their enolate or silyl enol ether derivatives. This reaction is a powerful tool for the synthesis of α-fluoroketones, -esters, and -amides, which are important building blocks in medicinal chemistry.
Table 1: Examples of α-Fluorination of Carbonyl Compounds with NFSI
| Substrate | Product | Yield (%) | Reference |
| Diethyl malonate | Diethyl 2-fluoromalonate | 45 | [3] |
| 2-Phenylcyclohexanone | 2-Fluoro-2-phenylcyclohexanone | (Not specified) | [9] |
| Indanone-2-carboxylates | 2-Fluoro-3-indolinone-2-carboxylates | Good |
Experimental Protocol: Selective Monofluorination of Diethyl Malonate [3]
This protocol describes the selective monofluorination of an active methylene compound.
Workflow Diagram:
Caption: Workflow for the monofluorination of diethyl malonate.
Step-by-Step Procedure:
-
To a stirred mixture of diethyl malonate (0.5 mmol) and NFSI (0.55 mmol, 1.1 equiv.) in toluene (5.0 mL), add Ti(OᵗBu)₄ (0.050 mmol, 10 mol%) under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: n-hexane/CH₂Cl₂) to give the fluorinated product.
Fluorination of Aromatic Compounds
The direct C-H fluorination of aromatic compounds is a highly desirable transformation. NFSI can be used for this purpose, often in the presence of a transition metal catalyst, such as palladium, to achieve regioselectivity.[11]
Table 2: Palladium-Catalyzed Aromatic C-H Fluorination with NFSI
| Substrate | Catalyst | Product | Yield (%) | Reference |
| 2-Phenylpyridine | Pd(OAc)₂ | ortho-Fluoro-2-phenylpyridine | 75 | [2] |
| 8-Methylquinoline | Pd(OAc)₂ | 8-(Fluoromethyl)quinoline | 82 | [2] |
Experimental Protocol: Palladium-Catalyzed ortho-C-H Fluorination of 2-Phenylpyridine [2]
This protocol outlines a method for the directed fluorination of an aromatic C-H bond.
Step-by-Step Procedure:
-
In a microwave vial, combine 2-phenylpyridine (1.0 equiv.), Pd(OAc)₂ (10 mol%), and NFSI (2.5-4.5 equiv.).
-
Add acetonitrile as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C.
-
After the reaction is complete (monitor by GC-MS or TLC), cool the mixture to room temperature.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Asymmetric Fluorination
The synthesis of enantiomerically enriched fluorinated compounds is of great importance, particularly in drug development. NFSI is widely used in asymmetric fluorination reactions in conjunction with chiral catalysts, including transition metal complexes and organocatalysts.[12][13]
Table 3: Enantioselective Fluorination using NFSI
| Substrate | Chiral Catalyst/System | Product | ee (%) | Reference |
| Cyclic Ketones | Cinchona alkaloid-derived primary amine | α-Fluoroketones | High | [13] |
| 3-Indolinone-2-carboxylates | Chiral Cu(I)-bisoxazoline complex | 2-Fluoro-3-indolinone-2-carboxylates | Excellent | |
| α-Branched Cyclohexanones | Chiral Anion Phase-Transfer & Enamine Catalysis | Quaternary α-fluoroketones | High | [12] |
Experimental Protocol: Organocatalytic Asymmetric α-Fluorination of a Cyclic Ketone [13]
This protocol provides a general framework for the enantioselective fluorination of a cyclic ketone.
Step-by-Step Procedure:
-
To a solution of the cyclic ketone (1.0 equiv.) in a suitable solvent (e.g., CHCl₃), add the chiral primary amine catalyst (e.g., a cinchona alkaloid derivative, 20 mol%).
-
Stir the mixture at the specified temperature (e.g., room temperature or below).
-
Add NFSI (1.2 equiv.) portion-wise over a period of time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched α-fluoroketone.
Safety and Handling of N-Fluorobenzenesulfonimide
While NFSI is considered a stable and relatively safe fluorinating agent, it is essential to handle it with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling NFSI.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
-
Disposal: Dispose of NFSI and any waste generated from its use in accordance with local, state, and federal regulations for hazardous waste.[14][15]
Conclusion
N-Fluorobenzenesulfonimide has proven to be a powerful and versatile reagent in the field of synthetic organic chemistry. Its stability, ease of handling, and broad reactivity make it an invaluable tool for the introduction of fluorine into a wide array of organic molecules. The applications of NFSI in the synthesis of fluorinated carbonyl compounds, aromatic systems, and chiral molecules underscore its importance in modern drug discovery and materials science. By understanding the underlying reaction mechanisms and following established protocols, researchers can effectively harness the potential of NFSI to advance their scientific pursuits.
References
- The Chemistry Behind Fluorination: Understanding N-Fluorobenzenesulfonimide. (n.d.). Google Cloud.
- Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI. (2016, April). Journal of Fluorine Chemistry.
-
Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. (2014, March 31). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Mastering Electrophilic Fluorination with NFSI: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. (2017, September 19). Juniper Publishers. Retrieved January 21, 2026, from [Link]
-
N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2016). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Palladium-Catalyzed Electrophilic Aromatic C–H Fluorination. (2018, March 17). Wipf Group Meeting. Retrieved January 21, 2026, from [Link]
-
Enantioselective organocatalytic α-fluorination of cyclic ketones. (2011, February 16). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Pd-Catalyzed Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
-
Palladium(II)-Catalyzed ortho Arylation of 2-Phenylpyridines with Potassium Aryltrifluoroborates by C-H Functionalization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Enantioselective organocatalytic α-fluorination of cyclic ketones. (2011, February 16). Princeton University. Retrieved January 21, 2026, from [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? (2016, June 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Enantioselective fluorination of 3-indolinone-2-carboxylates with NFSI catalyzed by chiral bisoxazolines. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
COLUMN CHROMATOGRAPHY KIT. (n.d.). Virginia Tech. Retrieved January 21, 2026, from [Link]
-
Retention of [(18)F]fluoride on reversed phase HPLC columns. (2015). PubMed. Retrieved January 21, 2026, from [Link]
-
Automating Column Chromatography Protein Purification. (n.d.). Chemservice. Retrieved January 21, 2026, from [Link]
-
Enantioselective Organocatalytic α-Fluorination of Aldehydes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). Central Washington University. Retrieved January 21, 2026, from [Link]
-
Waste Handling and Disposal SC-75. (n.d.). Environmental Health & Safety | University of California, Irvine. Retrieved January 21, 2026, from [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University. Retrieved January 21, 2026, from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved January 21, 2026, from [Link]
-
How To: Lab Waste. (2022, May 23). YouTube. Retrieved January 21, 2026, from [Link]
Sources
- 1. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 4. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. nbinno.com [nbinno.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hazardous Waste Disposal Procedures | Central Washington University [cwu.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
synthesis of antimicrobial agents from 4-fluorobenzenesulfonamide
An Application Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents from 4-Fluorobenzenesulfonamide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Sulfonamides, a long-established class of synthetic antimicrobials, offer a versatile chemical scaffold for the synthesis of new derivatives with potentially enhanced efficacy and broader spectrum of activity.[1][2][3][4] This application note provides detailed protocols for the synthesis of two promising classes of antimicrobial agents—Schiff bases and pyrazole derivatives—using 4-fluorobenzenesulfonamide as a key starting material. Furthermore, it outlines a comprehensive methodology for evaluating their antimicrobial activity through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: The Rationale for 4-Fluorobenzenesulfonamide in Antimicrobial Drug Discovery
Sulfonamides were among the first classes of synthetic drugs to be used systemically against bacterial infections, and their core structure continues to be a foundation for the development of new therapeutic agents.[4] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5] The disruption of this pathway halts the production of essential nucleic acids, leading to a bacteriostatic effect.[5]
4-Fluorobenzenesulfonamide (C₆H₆FNO₂S) is a particularly valuable building block in medicinal chemistry.[6] Its structure features a reactive primary amine and a sulfonyl group, which are amenable to a variety of chemical modifications.[6] The presence of a fluorine atom can enhance the molecule's metabolic stability and lipophilicity, which may, in turn, improve its pharmacokinetic and pharmacodynamic properties.[7] By derivatizing this scaffold, it is possible to generate extensive libraries of novel compounds, such as Schiff bases and heterocyclic systems like pyrazoles, to explore new structure-activity relationships (SAR) and identify potent antimicrobial candidates.[8][9][10][11][12][13]
Part 1: Synthesis of Antimicrobial Schiff Base Derivatives
Principle of Synthesis: The formation of a Schiff base (or azomethine) is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[8][12] In this protocol, the primary amine of 4-fluorobenzenesulfonamide reacts with various substituted aromatic aldehydes. The resulting imine group (-C=N-) is a critical pharmacophore in many biologically active compounds.
Experimental Protocol: General Synthesis of (E)-N-(substituted-benzylidene)-4-fluorobenzenesulfonamides
This protocol describes a robust method for synthesizing Schiff bases from 4-fluorobenzenesulfonamide.
Materials:
-
4-Fluorobenzenesulfonamide (1.0 eq)
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde) (1.0 eq)
-
Anhydrous Methanol or Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzenesulfonamide (e.g., 1.75 g, 10 mmol) in anhydrous methanol (30 mL).
-
Addition of Reagents: To this solution, add an equimolar amount of the desired substituted aldehyde (10 mmol). Stir the mixture until the aldehyde dissolves.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. This acidic environment catalyzes the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration to form the imine.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-80°C) for 4-6 hours.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry. For higher purity, recrystallize the product from a suitable solvent like ethanol or a methanol/chloroform mixture.[14]
-
Characterization: Confirm the structure and purity of the synthesized Schiff base using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][9]
Visualization: Schiff Base Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Data Presentation: Representative Schiff Base Derivatives
The following table summarizes expected data for representative compounds based on literature precedents.[8]
| Compound ID | Aldehyde Used | Expected Yield (%) | Expected M.P. (°C) |
| SB-1 | Benzaldehyde | 90-98% | 178-187 |
| SB-2 | Anisaldehyde | 92-97% | 183-191 |
| SB-3 | 4-Nitrobenzaldehyde | 88-93% | 160-164 |
Part 2: Synthesis of Antimicrobial Pyrazole Derivatives
Principle of Synthesis: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are found in numerous pharmacologically active compounds.[10][15] The synthesis of sulfonamide-bearing pyrazoles is a multi-step process that typically involves the diazotization of a sulfanilamide, coupling with a β-dicarbonyl compound to form a reactive intermediate, followed by cyclization with a hydrazine derivative.[15]
Experimental Protocol: Synthesis of Pyrazole-Sulfonamide Derivatives
This protocol is a representative three-step synthesis adapted from established methods for creating pyrazolone-sulfonamide hybrids.[15]
Step A: Diazotization of Sulfanilamide
-
Prepare a solution of sodium nitrite (0.7 g, 10 mmol) in water (5 mL).
-
In a separate beaker, suspend sulfanilamide (1.72 g, 10 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL). Cool this suspension to 0-5°C in an ice-salt bath.
-
Slowly add the cold sodium nitrite solution dropwise to the sulfanilamide suspension while maintaining the temperature below 5°C. Stir for 15 minutes to form the diazonium salt solution. This diazonium salt is highly reactive and should be used immediately in the next step.
Step B: Coupling with Ethyl Acetoacetate
-
In a separate flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in acetone (20 mL) and add sodium acetate (2.5 g) to create a buffered, slightly basic medium. Cool this solution to 0-5°C.
-
Add the freshly prepared diazonium salt solution from Step A dropwise to the ethyl acetoacetate solution with vigorous stirring, keeping the temperature below 5°C.
-
Stir the resulting mixture for 30 minutes. A yellow-orange solid, the diazo-intermediate, will precipitate.
-
Filter the solid, wash with water, and dry.
Step C: Cyclization to Form the Pyrazole Ring
-
In a round-bottom flask, suspend the diazo-intermediate from Step B (10 mmol) in ethanol (30 mL).
-
Add an arylhydrazine derivative (e.g., phenylhydrazine, 1.08 g, 10 mmol) and a catalytic amount of piperidine (4-5 drops).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The target pyrazole-sulfonamide derivative will precipitate.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.[15]
Visualization: Pyrazole Synthesis Workflow
Caption: A three-step workflow for the synthesis of pyrazole-sulfonamide derivatives.
Part 3: Protocol for Antimicrobial Activity Evaluation
Principle of Evaluation: The antimicrobial efficacy of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.
Experimental Protocol: Broth Microdilution for MIC & MBC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test Organisms: Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and Fungi (e.g., Candida albicans ATCC 10231).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettor, incubator.
-
Reagents: Synthesized compounds, standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), Dimethyl sulfoxide (DMSO), sterile saline, 0.5 McFarland turbidity standard.
Procedure:
1. Preparation of Compounds and Inoculum:
-
Prepare stock solutions of the synthesized compounds and control antibiotics at 10 mg/mL in DMSO.
-
Grow microbial cultures overnight. Dilute the cultures in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. MIC Assay Setup:
-
Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.
-
Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate. This will create a gradient of compound concentrations.
-
Inoculate each well (except the negative control) with 10 µL of the prepared microbial inoculum.
-
Controls are essential for data validity:
-
Positive Control: Broth + Inoculum (no compound).
-
Negative Control: Broth only (no inoculum).
-
Standard Control: Wells with a serial dilution of a standard antibiotic.
-
3. Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[4][8]
5. MBC Determination:
-
From each well that showed no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that shows no colony growth on the agar plate, indicating a bactericidal or fungicidal effect.[8]
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC and MBC determination using the broth microdilution method.
Data Presentation: Example Antimicrobial Activity Data
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| SB-1 | S. aureus | 62.5 | 125 |
| E. coli | 125 | 250 | |
| PZ-1 | S. aureus | 31.25 | 62.5 |
| E. coli | 62.5 | 125 | |
| Ciprofloxacin | S. aureus | 1 | 2 |
| E. coli | 0.5 | 1 |
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating, ensuring the reliability and reproducibility of the results.
-
Chemical Synthesis Validation: The success of each synthetic step is not assumed. In-process monitoring via Thin Layer Chromatography (TLC) provides real-time confirmation of product formation and consumption of starting materials.[5] The final validation is the rigorous spectroscopic characterization (FT-IR, NMR, MS) of the purified product. This confirms that the target molecule has been synthesized with high purity, which is critical for accurate biological evaluation.
-
Biological Assay Validation: The antimicrobial screening protocol incorporates multiple controls to validate the results of each experiment. The positive control (microorganism without any compound) ensures the viability of the inoculum and the suitability of the growth conditions. The negative control (broth only) confirms the sterility of the medium. The inclusion of a standard antibiotic (e.g., Ciprofloxacin) provides a benchmark for the potency of the newly synthesized compounds and confirms that the assay is performing as expected.
By integrating these chemical and biological validation steps, this comprehensive guide provides a trustworthy framework for the synthesis and evaluation of novel antimicrobial agents derived from 4-fluorobenzenesulfonamide.
References
-
Gümrükçüoğlu, N., et al. (2012). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-840. Retrieved from [Link]
-
Lubenets, V., et al. (2016). Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. Pharmacia, 63(3), 32-41. Retrieved from [Link]
-
Peter, C., et al. (2022). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires, 2(1), 1-8. Retrieved from [Link]
-
Mallikarjuna, B., et al. (2012). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. E-Journal of Chemistry, 9(3), 1191-1198. Retrieved from [Link]
-
Abdel-Ghani, N. T., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 643. Retrieved from [Link]
-
Berkhof, W. J., et al. (1989). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Antimicrobial Agents and Chemotherapy, 33(9), 1478-1483. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. Retrieved from [Link]
-
Patel, H., et al. (2024). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 16(5), 33-38. Retrieved from [Link]
-
Fray, M. J., & Dickinson, R. P. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4568-4571. Retrieved from [Link]
-
Hameed, P. S., et al. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences, 28(2), 24-33. Retrieved from [Link]
-
Gökçe, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Chemotherapy, 20(4), 465-470. Retrieved from [Link]
-
Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315-26326. Retrieved from [Link]
-
Miller, G. H., et al. (1972). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(7), 700-706. Retrieved from [Link]
-
ResearchGate. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis route of sulfonamide-pyrazole derivatives 99–102. ResearchGate. Retrieved from [Link]
-
El-Gamel, N. E. A. (2016). Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes. American Journal of Analytical Chemistry, 7, 233-245. Retrieved from [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico, 1(1), 1-15. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Retrieved from [Link]
-
Rogóż, K., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2686. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. Retrieved from [Link]
-
Gökçe, M., et al. (2008). Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. Journal of Chemotherapy, 20(4), 465-470. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. Retrieved from [Link]
-
Bouzroura, M. S., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(1), 1-7. Retrieved from [Link]
-
Sławiński, J., & Szafrański, K. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. International Journal of Molecular Sciences, 27(2), 299. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthetic routes for regioregular F1–F4; (b) comparison of ¹H NMR signals between intermediates 4 and 7; (c) ¹H–¹H NOESY spectra of 7. ResearchGate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Ethyl-4-fluorobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-Ethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important sulfonamide intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, optimization strategies, and detailed protocols to address common challenges encountered during synthesis.
Section 1: Understanding the Core Reaction: The Sulfonylation of Ethylamine
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction at a sulfonyl group. Ethylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This reaction, while straightforward in principle, is sensitive to several factors that can significantly impact the overall yield.
Technical Support Center: N-Ethyl-4-fluorobenzenesulfonamide Purification
An authoritative guide to the purification of N-Ethyl-4-fluorobenzenesulfonamide, designed for chemical researchers and drug development professionals. This document provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting workflows.
As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount. This guide offers practical, validated solutions to common purification challenges, ensuring your material meets the stringent quality required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylamine.[1][2] Consequently, you should anticipate the following impurities:
-
Unreacted Starting Materials: 4-fluorobenzenesulfonyl chloride and residual ethylamine.
-
Hydrolysis Product: 4-fluorobenzenesulfonic acid, formed if the sulfonyl chloride reacts with moisture.
-
Over-alkylation/Side Products: Bis(4-fluorobenzenesulfonyl)ethylamine, formed if a second molecule of the sulfonyl chloride reacts with the product.
-
Process-Related Impurities: Residual solvents or reagents from the reaction workup.
A robust purification strategy must effectively separate the target compound from these structurally similar molecules.
Q2: Which purification technique is generally best for this compound?
A2: The choice depends on the scale of your synthesis and the impurity profile.
-
Recrystallization: This is the most efficient and scalable method for removing minor impurities and achieving high purity, especially for material that is already >90% pure. It is often the final purification step.
-
Flash Column Chromatography: This is ideal for purifying crude material with significant amounts of impurities or for separating compounds with very similar polarities. It is highly effective but can be less practical for very large, multi-kilogram scales.
The following diagram outlines a general decision-making workflow.
Caption: Purification method selection workflow.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For sulfonamides, polar organic solvents are a good starting point.[3][4]
-
Start with single solvents: Test small amounts of your crude product in solvents like ethanol, isopropanol, and ethyl acetate.
-
Use solvent mixtures: If a single solvent is not ideal, a binary system can be effective. A common choice for sulfonamides is an ethanol/water or isopropanol/water mixture.[5] Dissolve the compound in the minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Reheat to get a clear solution, then allow it to cool slowly.
The table below provides common recrystallization solvents to screen.[6]
| Solvent System | Rationale & Comments |
| Ethanol (EtOH) | A versatile and effective solvent for many sulfonamides with minor impurities. |
| Isopropanol (IPA) | Similar to ethanol, can sometimes offer better crystal formation. |
| Hexane/Ethyl Acetate | A good choice if the compound has intermediate polarity. Less polar than alcohols. |
| Ethanol/Water | A powerful system. The compound is soluble in ethanol and insoluble in water, allowing for precise control of saturation. |
Troubleshooting Guide: Recrystallization
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[5] This often happens when the solution temperature is higher than the melting point of your compound or when high levels of impurities create a low-melting eutectic mixture.[7]
Immediate Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[5]
-
Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask can promote the formation of nucleation sites for crystals rather than oil droplets.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of pure product.[5]
If the problem persists, it indicates a fundamental issue with your chosen conditions. The following troubleshooting diagram can guide your next steps.
Caption: Troubleshooting workflow for "oiling out".
Q: My recrystallization yield is very low. How can I improve it?
A: Low yield is typically caused by using too much solvent or incomplete precipitation.[7]
-
Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Working with a more concentrated solution ensures it becomes supersaturated upon cooling.[7] A common mistake is to add solvent too quickly; add it in small portions, allowing time for the solid to dissolve at the boiling point.[8]
-
Ensure Complete Cooling: After the flask cools to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation by decreasing the compound's solubility.[7]
-
Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will re-dissolve some of your purified product.[8][9]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a robust starting point for purifying this compound that is >90% pure.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them. This step prevents premature crystallization in the filter funnel.[7]
-
Induce Saturation: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-homogenize: Add a few drops of hot ethanol to turn the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[9]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity by measuring the melting point and obtaining an NMR spectrum.
Protocol 2: Flash Column Chromatography
This method is ideal for removing significant impurities from the crude product.
Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product a Retention Factor (Rf) of ~0.3.
-
Column Packing: Pack a silica gel column using the selected mobile phase. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle air pressure to achieve a steady flow rate. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Purity Check: Dry the resulting solid under vacuum and verify its purity via LC-MS, NMR, and melting point analysis. Advanced analytical methods like GC-MS or HPLC are essential for quantifying trace impurities.[10][11]
References
-
PrepChem.com. Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. [Link]
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]
-
Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E, E66, o2507. [Link]
-
Chemsrc. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9. [Link]
-
ResearchGate. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide | Request PDF. [Link]
-
S. Al-Huniti, N., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Taylor, L. T., & Chang, C. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
- Google Patents.
-
MDPI. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]
- Google Patents.
-
MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. [Link]
-
IJPPR. A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
PubMed Central. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]
-
Royal Society of Chemistry. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]
-
Student Theses Faculty of Science and Engineering. Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 4. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Substituted Sulfonamides
Welcome to the Technical Support Center for N-Substituted Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical functional group. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently and reliably.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the rationale behind them.
Issue 1: Consistently Low or No Yield of the Desired N-Substituted Sulfonamide
Question: My reaction is yielding very little or none of my target N-substituted sulfonamide. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is one of the most common frustrations in sulfonamide synthesis. The root cause often lies in the stability of the starting materials or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
Causality and Troubleshooting Steps:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis by ambient moisture, which converts them into the unreactive corresponding sulfonic acid.[1][2][3]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Reagent Quality: Use a fresh or properly stored sulfonyl chloride. If the reagent is old, its purity should be checked, or it should be replaced.[1]
-
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is critical. Sterically hindered amines or electron-deficient anilines are less nucleophilic and may react slowly or not at all under standard conditions.[4]
-
Solution:
-
More Forcing Conditions: Increase the reaction temperature or prolong the reaction time.
-
Stronger Base: For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to deprotonate the amine and increase its nucleophilicity.[2]
-
Catalytic Methods: For challenging N-arylations, consider using Buchwald-Hartwig amination, which employs a palladium catalyst to facilitate the coupling of the sulfonamide with an aryl halide.[5][6]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction. The base must be strong enough to neutralize the HCl byproduct without competing with the amine nucleophile.[1][2]
-
Solution:
-
Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is standard. Pyridine can also act as a nucleophilic catalyst. For sensitive substrates, a bulkier base like diisopropylethylamine (DIPEA) can be used.[4] Using an aqueous base like NaOH can increase the risk of sulfonyl chloride hydrolysis.[1]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are commonly used as they dissolve the reactants without interfering with the reaction.[2]
-
-
Experimental Protocol: General Procedure for the Synthesis of an N-Aryl Sulfonamide
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low yield in N-substituted sulfonamide synthesis.
Issue 2: Formation of Significant Side Products
Question: I am observing significant side products in my reaction, complicating purification. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a frequent challenge, primarily arising from the reactivity of the sulfonamide nitrogen and the amine starting material.
Common Side Products and Minimization Strategies:
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).[1]
-
Causality: The initially formed monosulfonamide still has an N-H proton, which can be deprotonated, allowing for a second sulfonylation.
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[1]
-
Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine. This maintains a low concentration of the sulfonyl chloride, favoring the more nucleophilic primary amine over the less nucleophilic monosulfonamide.[4]
-
Protecting Groups: For valuable or complex primary amines, consider using a protecting group that can be removed later.[1]
-
-
-
N,N-Dialkylation of Primary Sulfonamides: When alkylating a primary sulfonamide (R-SO₂NH₂), dialkylation can occur, leading to R-SO₂NR'₂.
-
Causality: Similar to bis-sulfonylation, the mono-alkylated sulfonamide can be deprotonated and react with a second equivalent of the alkylating agent.
-
Minimization Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.
-
Bulky Sulfonamides: If the synthesis allows, using a bulkier sulfonamide can sterically hinder the second alkylation.
-
Fukuyama-Mitsunobu Reaction: This method is renowned for the mono-alkylation of nitrobenzenesulfonamides, and the nosyl protecting group can be easily removed under mild conditions.[7][8]
-
-
Workflow for Minimizing Side Products
Caption: Strategies to minimize common side products in sulfonamide synthesis.
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I'm struggling to purify my N-substituted sulfonamide from the byproducts and starting materials. What are the best purification strategies?
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts. A multi-step approach is often necessary.
Purification Techniques:
-
Aqueous Workup: An initial aqueous workup is crucial for removing the base (e.g., pyridinium hydrochloride) and any unreacted water-soluble starting materials. Washing with a mild acid (e.g., 1M HCl) will remove basic impurities, and washing with a mild base (e.g., saturated NaHCO₃) will remove acidic impurities.[1]
-
Recrystallization: This is a highly effective method for purifying solid sulfonamides.[1]
-
Solvent Selection: The key is to find a solvent (or solvent system) that dissolves the sulfonamide at high temperatures but not at room temperature, while the impurities remain soluble. Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1]
-
-
Silica Gel Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Solvent System: A systematic approach to choosing the eluent, starting with a non-polar solvent and gradually increasing the polarity, is recommended. TLC is invaluable for determining the optimal solvent system.[9]
-
| Purification Method | Best For | Key Considerations |
| Aqueous Workup | Removing ionic byproducts and water-soluble materials. | Essential first step before other purification methods. |
| Recrystallization | Purifying solid products with good crystallinity. | Solvent selection is critical and requires small-scale testing.[1] |
| Column Chromatography | Separating mixtures with similar polarities and for non-crystalline products. | Can be time-consuming and requires careful selection of the stationary and mobile phases.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using modern alternatives to the classical sulfonyl chloride method?
A1: While the reaction of a sulfonyl chloride with an amine is a workhorse, modern methods offer significant advantages. These include milder reaction conditions, which are crucial for substrates with sensitive functional groups.[10] For instance, methods utilizing sulfur dioxide surrogates like DABSO can avoid the harsh conditions often required for sulfonyl chloride synthesis.[10] Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, expand the scope to include less reactive amines and offer greater control over the reaction.[5][6]
Q2: When should I consider using a protecting group for my amine?
A2: Protecting groups are essential in several scenarios. If your amine is part of a complex molecule with other reactive sites, a protecting group will ensure that the sulfonylation occurs only at the desired nitrogen.[1] For primary amines, a protecting group can be used to prevent the formation of the bis-sulfonated side product.[1] The choice of protecting group is critical, as they vary in their stability and deprotection conditions. Common sulfonamide protecting groups include tosyl (Ts), mesyl (Ms), and nosyl (Ns).[11] The nosyl group is particularly useful as it can be cleaved under mild conditions using a thiol nucleophile, which is advantageous for sensitive substrates.[8]
Q3: My N-arylation reaction with an electron-deficient aniline is not working. What should I do?
A3: Electron-deficient anilines are poor nucleophiles, making them challenging substrates for N-arylation. Standard conditions with pyridine or triethylamine may not be sufficient. Consider switching to a palladium-catalyzed Buchwald-Hartwig amination. This reaction is specifically designed to couple aryl halides with amines and can be effective even with less nucleophilic anilines. You may need to screen different palladium precatalysts, ligands, and bases to find the optimal conditions for your specific substrate.
Q4: How do I remove a sulfonamide protecting group?
A4: The stability of the sulfonamide bond makes deprotection challenging.[12] The required conditions depend on the specific sulfonamide protecting group.
-
Tosyl (Ts) and Mesyl (Ms) groups: These are very stable and typically require harsh conditions for cleavage, such as strong acid (e.g., HBr in acetic acid) at high temperatures or dissolving metal reduction (e.g., sodium in liquid ammonia).[11]
-
Nosyl (Ns) group: This group is designed for milder removal. It can be cleaved using a thiol (like thiophenol) and a base (like potassium carbonate) in a nucleophilic aromatic substitution reaction.[8] This makes it a preferred choice when working with molecules that cannot tolerate harsh acidic or reductive conditions.
Q5: What is the Fukuyama-Mitsunobu reaction, and when is it useful?
A5: The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides using an alcohol as the alkylating agent.[7] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[7] This reaction is particularly valuable for the selective mono-alkylation of primary sulfonamides, as it minimizes the dialkylation side product often seen with other methods.[7] It typically employs a nitrobenzenesulfonamide (e.g., a nosylamide), which activates the N-H bond for deprotonation and subsequent alkylation.[8][13]
References
- Hangan, A., Bodoki, A., Oprean, L., Crisan, O., & Mihalca, I. (n.d.). SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. Farmacia Journal.
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides.
- BenchChem. (2025).
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (2025).
- (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
- (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- (2023, November 4). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
- (n.d.). Methods for mono‐selective N‐alkylation of primary sulfonamides using...
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide.
- (2021).
- (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates.
- (n.d.).
- (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
- (2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry.
- (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis.
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure.
- (2014, March 31). Fukuyama Amine Synthesis.
- (2025). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives.
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- (2024).
- (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- (2024, May 8).
- (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- (n.d.). (PDF) Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles.
- (n.d.).
- (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters.
- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- (n.d.).
- (2018, September 6).
- (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC.
- (n.d.). Mono- and bis-sulfonamide synthesis via direct sulfochlorination of...
- (n.d.).
- (n.d.).
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
- (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the fluorination of benzenesulfonamide and its derivatives. As a Senior Application Scientist, I have compiled this guide to help you navigate the common challenges and side reactions encountered during this critical transformation in medicinal chemistry and drug development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your fluorination reactions.
Introduction: The Challenge of Selective Fluorination
The incorporation of fluorine into benzenesulfonamide scaffolds is a widely used strategy to modulate the physicochemical and biological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. However, the introduction of this small, highly electronegative atom can be challenging, often leading to a variety of undesired side reactions. This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by validated protocols.
Part 1: Troubleshooting Guide - Nucleophilic Aromatic Substitution (SNAr) Fluorination
Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, typically using a fluoride salt like potassium fluoride (KF) to displace a leaving group (e.g., -Cl, -NO₂) on an electron-deficient benzenesulfonamide ring.
Frequently Asked Questions (FAQs)
Q1: My SNAr fluorination of 4-nitrobenzenesulfonamide with KF is resulting in a low yield of the desired 4-fluorobenzenesulfonamide. What are the likely causes?
A1: Low yields in SNAr fluorination of activated benzenesulfonamides are often attributable to several factors:
-
Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[1] If the electron-withdrawing group is not sufficiently activating (e.g., weaker than -NO₂), the reaction rate will be slow.
-
Presence of Water: Even trace amounts of water can lead to the hydrolysis of the desired benzenesulfonyl fluoride product back to the corresponding sulfonic acid, significantly reducing your isolated yield.[2] It can also lead to the formation of alcohol side products.[3]
-
Poor Solubility of KF: Potassium fluoride has low solubility in many organic solvents, limiting the availability of the fluoride nucleophile.[3]
-
High Reaction Temperature: Elevated temperatures can promote side reactions, such as decomposition of the starting material or product.
Q2: I am observing a significant amount of an elimination byproduct in my reaction. How can I suppress this?
A2: Elimination is a common side reaction in nucleophilic fluorination, particularly when the fluoride source also acts as a base. To minimize elimination:
-
Lower the Reaction Temperature: Higher temperatures favor elimination over substitution. Running the reaction at the lowest effective temperature can significantly reduce this side reaction.
-
Choose a Milder Fluoride Source: Highly basic fluoride sources can promote elimination. Consider using a less basic source or a combination of KF with a phase-transfer catalyst to enhance nucleophilicity without a significant increase in basicity.
-
Use a Phase-Transfer Catalyst: Catalysts like 18-crown-6 can help solubilize KF in aprotic solvents, increasing the effective concentration of the fluoride nucleophile and promoting the desired SN2-type reaction.
Troubleshooting Workflow: Low Yield in SNAr Fluorination
Caption: Troubleshooting workflow for low yield in SNAr fluorination.
Part 2: Troubleshooting Guide - Electrophilic Fluorination
Electrophilic fluorinating reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®, are powerful tools for the direct fluorination of benzenesulfonamides. However, their high reactivity can lead to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting a monofluorination of an activated benzenesulfonamide using Selectfluor® but am getting a mixture of mono- and di-fluorinated products. How can I improve the selectivity for the monofluorinated product?
A1: Over-fluorination is a common challenge with highly reactive electrophilic fluorinating agents.[4] To enhance selectivity for the monofluorinated product:
-
Control Stoichiometry: Carefully control the stoichiometry of Selectfluor®. Using a slight excess (e.g., 1.1 equivalents) is common, but reducing it to 1.0 or even slightly less than 1.0 equivalent can favor monofluorination.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC, LC-MS, or ¹⁹F NMR. Stop the reaction as soon as the starting material is consumed to prevent further fluorination of the product.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second fluorination, thereby improving selectivity.
Q2: My reaction with NFSI is producing a significant amount of an aminated byproduct. What is causing this and how can I prevent it?
A2: NFSI can act as both a fluorinating and an aminating agent.[5][6][7] The formation of the aminated byproduct, where the -N(SO₂Ph)₂ group is transferred to the substrate, is a known side reaction. To suppress amination:
-
Optimize Reaction Conditions: The choice of solvent and catalyst can significantly influence the outcome. In some cases, catalyst-free conditions may favor fluorination.[6]
-
Screen Catalysts: If a catalyst is necessary, screening different metal catalysts may identify one that selectively promotes fluorination over amination.
-
Modify the Substrate: If possible, modifying the electronics or sterics of the substrate may disfavor the amination pathway.
Q3: I am observing dearomatization of my electron-rich benzenesulfonamide substrate when using Selectfluor®. How can I avoid this?
A3: Dearomatization is a known side reaction for electron-rich aromatic compounds when using powerful electrophilic fluorinating agents like Selectfluor®.[8] This occurs due to the high reactivity of the reagent. To mitigate this:
-
Use a Milder Reagent: Consider using a less reactive electrophilic fluorinating agent, such as NFSI, which may provide the desired fluorination without causing dearomatization.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes reduce the extent of dearomatization.
Side Reaction Overview and Mitigation Strategies
| Side Reaction | Fluorinating Agent | Plausible Cause | Mitigation Strategy |
| Over-fluorination | Selectfluor®, NFSI | High reactivity of the fluorinating agent and/or the monofluorinated product. | Control stoichiometry, monitor reaction closely, lower reaction temperature.[4] |
| Amination | NFSI | Dual reactivity of NFSI as both a fluorinating and aminating agent.[5][6][7] | Optimize solvent and catalyst, consider catalyst-free conditions.[6] |
| Hydrolysis | All | Presence of water in the reaction mixture. | Use anhydrous conditions (oven-dried glassware, dry solvents).[2] |
| Desulfonylation | General | Reversible nature of sulfonation, especially under acidic conditions and heat. | Use neutral or slightly basic conditions; avoid prolonged heating at high temperatures. |
| Dearomatization | Selectfluor® | High reactivity of the fluorinating agent with electron-rich aromatic rings.[8] | Use a milder fluorinating agent (e.g., NFSI), lower reaction temperature. |
Reaction Pathway Diagram: Electrophilic Fluorination and Side Reactions
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Measurements of the initial rate of hydrolysis of benzenesulfonyl chlorid.. [askfilo.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Sulfonamides are a cornerstone in medicinal chemistry and materials science, yet their synthesis can present numerous challenges.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your reaction conditions, ensuring robust and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during sulfonamide synthesis. Each entry details the potential causes and provides a logical, step-by-step approach to resolution.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?
Low yields are the most common frustration in sulfonamide synthesis. The root cause often lies in the stability of the reactants or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[2][3] Any trace of water will rapidly convert the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid, halting your synthesis.[2][4]
-
Validation & Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) and cooled under a stream of inert gas (Nitrogen or Argon). Use freshly opened or distilled anhydrous solvents.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Reagent Quality: Use a fresh bottle of sulfonyl chloride or one that has been stored properly in a desiccator. An older reagent may have already hydrolyzed.[2]
-
-
-
Inadequate Base Selection or Stoichiometry: The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[3][5] This acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
-
Validation & Solution:
-
Use a Non-Nucleophilic Base: Employ a tertiary amine base like triethylamine (TEA) or pyridine. These act as HCl scavengers without competing with your primary/secondary amine nucleophile.[2][4]
-
Sufficient Equivalents: Use at least one equivalent of the base to neutralize the generated HCl.[4] Often, using 1.5-2.0 equivalents can be beneficial.
-
Avoid Aqueous Bases (Generally): While Schotten-Baumann conditions using aqueous bases like NaOH exist, they significantly increase the risk of sulfonyl chloride hydrolysis.[2][6] For most research applications, an organic base in an anhydrous organic solvent is the preferred and more reliable system.[2]
-
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is critical. Electron-deficient aromatic amines or sterically hindered amines are significantly less nucleophilic and may react very slowly or not at all under standard conditions.[3][7]
-
Validation & Solution:
-
Increase Reaction Temperature: For less reactive amines, gently heating the reaction mixture can provide the necessary activation energy.[3] Monitor the reaction carefully by TLC to avoid decomposition.
-
Consider a Stronger Base: For particularly challenging amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[4]
-
Alternative Synthetic Routes: If optimization fails, consider alternative methods such as transition-metal-catalyzed couplings, which are designed for challenging substrates.[7]
-
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve common causes of low reaction yield.
Question 2: I'm observing significant side products. How can I improve the selectivity?
Side product formation consumes starting materials and complicates purification. The most common side products are bis-sulfonated amines and polymers.
Potential Causes & Solutions:
-
Bis-sulfonation of Primary Amines: Primary amines react with a sulfonyl chloride to form a monosulfonamide. However, the resulting sulfonamide still has an N-H bond that can be deprotonated and react with a second molecule of sulfonyl chloride, especially if a strong base is used in excess. This leads to a bis-sulfonated side product.[2]
-
Validation & Solution:
-
Control Stoichiometry: Add the sulfonyl chloride slowly (e.g., via syringe pump) to a solution of the amine. This maintains a high concentration of the more nucleophilic primary amine relative to the sulfonamide product, favoring the desired reaction.[2]
-
Use Excess Amine: Using a slight excess of the primary amine (1.1-1.2 equivalents) can ensure the sulfonyl chloride is consumed before it can react with the product.[2]
-
-
-
Polymerization: This is a critical issue when the starting material contains both an amine and a group that will be converted into a sulfonyl chloride (e.g., sulfonation of aniline).[8] If the amine is not protected, the newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to oligomers or polymers.[9]
Question 3: How can I effectively purify my sulfonamide product?
Sulfonamides are typically crystalline solids, making recrystallization the purification method of choice.[2][5]
Purification Strategy:
-
Aqueous Workup: After the reaction is complete (as determined by TLC), quench the reaction and perform an aqueous workup. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the tertiary amine base, followed by a wash with brine.
-
Crude Product Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.
-
Recrystallization:
-
Select an appropriate solvent system (a single solvent or a binary mixture) where the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, ethyl acetate/hexanes, or isopropanol.
-
Dissolve the crude solid in a minimal amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[2]
-
Collect the pure crystals by vacuum filtration.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my reaction? The base is critical for neutralizing the HCl byproduct.[3] A non-nucleophilic organic base like pyridine or triethylamine is the standard choice as it won't compete with the amine substrate.[2] The pKa of the base should be sufficient to deprotonate the ammonium salt formed, but not so high that it promotes side reactions like bis-sulfonation.
Q2: What is the best solvent for sulfonamide synthesis? Anhydrous aprotic solvents are generally preferred to minimize hydrolysis of the sulfonyl chloride.[4] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices because they are inert and effectively dissolve a wide range of reactants.[2] More sustainable options like deep eutectic solvents (DESs) have also been successfully employed.[10]
Q3: How do I know when my reaction is complete? The most convenient method for monitoring reaction progress is Thin Layer Chromatography (TLC).[11][12]
-
Procedure: Spot the starting amine, the sulfonyl chloride (if stable enough), and the reaction mixture on a TLC plate.[13]
-
Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (usually the sulfonyl chloride) has completely disappeared, and a new spot corresponding to the product has appeared.[14] HPLC can also be used for more quantitative monitoring.[11]
Q4: Can I use a sulfonyl chloride that looks old or discolored? It is not recommended.[2] Sulfonyl chlorides degrade over time due to moisture, leading to a lower concentration of the active reagent and consequently, lower yields. Always use a fresh or properly stored reagent for the best results.
Section 3: General Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a standard procedure for reacting a primary or secondary amine with a sulfonyl chloride.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and an anhydrous aprotic solvent (e.g., DCM, to make a 0.1-0.5 M solution).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.) to the stirred solution.[15]
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.05 equiv.) dropwise or in small portions to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Sulfonamide Synthesis Workflow
Caption: A standard workflow for the synthesis and purification of sulfonamides.
Section 4: Data Presentation
The choice of base and solvent can significantly impact reaction outcomes. The following table provides illustrative data on how these parameters can affect the yield of a model reaction.
Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.5) | DCM | 0 to RT | 2 | ~95% |
| 2 | Triethylamine (1.5) | DCM | 0 to RT | 2 | ~92% |
| 3 | K₂CO₃ (2.0) | Acetonitrile | RT | 6 | ~78% |
| 4 | NaOH (2.0) | H₂O/THF | RT | 4 | ~44% |
| 5 | None | DCM | RT | 12 | <5% |
Data is representative and compiled based on principles from multiple sources.[6][15][16] The data clearly shows that organic, non-nucleophilic bases in aprotic solvents (Entries 1 & 2) provide superior yields compared to inorganic bases (Entries 3 & 4). The reaction fails without a base to neutralize the acid byproduct (Entry 5).
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
- Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1).
- ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
- Wikipedia. (n.d.). Sulfonamide.
- BenchChem. (2025). Optimizing reaction conditions for sulfonylation.
- BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Simone, M., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry.
- BenchChem. (n.d.). Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- WSU. (n.d.). Monitoring Reactions by TLC.
- Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. cbijournal.com [cbijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. How To [chem.rochester.edu]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Ethyl-4-fluorobenzenesulfonamide Solubility Issues and Solutions
Welcome to the Technical Support Center for N-Ethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) about this compound Solubility
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a sulfonamide derivative and, like many compounds in this class, it exhibits limited aqueous solubility. Its solubility is generally higher in polar organic solvents. While specific quantitative data for this compound is not extensively published, we can infer its behavior from structurally similar compounds. For instance, N-Ethyl-4-methylbenzenesulfonamide is described as being soluble in polar organic solvents[1]. N-fluorobenzenesulfonimide, another analog, is very soluble in acetonitrile, dichloromethane, and THF, with lower solubility in toluene[2]. It is reasonable to expect this compound to follow a similar trend.
Q2: I'm observing precipitation of this compound when preparing my aqueous stock solution. What is the likely cause and how can I prevent it?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue known as "solvent shock"[3]. This occurs when the compound, highly soluble in a concentrated organic stock (like DMSO), is rapidly introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses, leaving the compound to crash out of the solution.
To prevent this, consider the following:
-
Slower Addition and Vigorous Mixing: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized high concentrations of the compound[3].
-
Pre-warming the Aqueous Medium: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) can increase the solubility and prevent precipitation upon addition of the stock solution[3].
-
Lowering the Stock Concentration: If possible, use a lower concentration of your organic stock solution to reduce the magnitude of the solvent shock.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of sulfonamides is often pH-dependent[4]. The sulfonamide functional group has an acidic proton on the nitrogen atom. In basic conditions (higher pH), this proton can be removed, forming a more soluble salt. Conversely, in acidic conditions (lower pH), the compound will be in its less soluble, unionized form. Therefore, increasing the pH of your aqueous solution can be a viable strategy to enhance the solubility of this compound. However, the stability of the compound at different pH values should also be considered[5].
Part 2: Troubleshooting Guide for Common Solubility Problems
This section provides a structured approach to resolving persistent solubility issues with this compound.
Issue 1: My compound won't dissolve sufficiently in my desired aqueous buffer for my biological assay.
This is a frequent challenge for in vitro and in vivo studies. The following workflow can help identify a suitable solution.
Caption: A decision-making workflow for addressing insufficient aqueous solubility.
-
pH Adjustment: As discussed in the FAQs, increasing the pH of the aqueous medium can significantly enhance the solubility of sulfonamides[4]. It's crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds[6][7]. The co-solvent reduces the polarity of the aqueous phase, making it a more favorable environment for the drug. The choice of co-solvent and its concentration must be carefully evaluated for compatibility with the experimental system.
Co-solvent Typical Starting Concentration (v/v) Considerations Ethanol 1-10% Can have biological effects at higher concentrations. Propylene Glycol 5-20% Generally well-tolerated in many biological systems. Polyethylene Glycol 400 (PEG 400) 10-30% A common excipient in pharmaceutical formulations[7]. Dimethyl Sulfoxide (DMSO) <1% Can have significant biological effects and should be used at the lowest possible concentration. -
Solid Dispersions: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier[8][9]. This can enhance solubility and dissolution rate by presenting the drug in an amorphous state and improving its wettability[10]. This is more applicable to the preparation of solid dosage forms for oral administration.
-
Micronization: This technique reduces the particle size of the drug, which increases the surface area available for dissolution, thereby enhancing the dissolution rate[1][11][12][13]. While it doesn't increase the equilibrium solubility, a faster dissolution rate can be sufficient for many applications.
Issue 2: My compound precipitates out of solution over time during my experiment.
This indicates that the solution is supersaturated or that the compound is unstable under the experimental conditions.
Possible Causes and Solutions:
-
Supersaturation: The initial concentration may be above the equilibrium solubility, leading to crystallization over time.
-
Solution: Determine the equilibrium solubility under your experimental conditions and work at or below this concentration.
-
-
Temperature Fluctuations: Changes in temperature can affect solubility.
-
Solution: Ensure a stable temperature is maintained throughout the experiment. Be mindful of temperature changes when moving samples between incubators and microscopes.
-
-
Compound Instability: The compound may be degrading to a less soluble species.
-
Solution: Assess the stability of this compound under your experimental conditions (pH, temperature, light exposure). Analytical techniques like HPLC can be used to monitor for degradation products.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: Preparation of a Solid Dispersion of this compound by the Solvent Evaporation Method
This protocol is a starting point for improving the dissolution rate of this compound for oral formulation development.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a minimal amount of a common volatile solvent like methanol[8].
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Evaluate the dissolution rate of the solid dispersion compared to the pure drug.
Protocol 2: Validated RP-HPLC Method for the Quantification of this compound
This method can be adapted from validated methods for similar sulfonamide compounds and should be validated for your specific application[14][15][16].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 35:65 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Part 4: Visualization of Key Concepts
Caption: Key strategies for enhancing the solubility of this compound.
References
-
Micronization's relevance in API production. (n.d.). Flarer SA. Retrieved January 20, 2026, from [Link]
-
What is Micronization? (n.d.). FPS Pharma. Retrieved January 20, 2026, from [Link]
-
What is Micronization? (n.d.). AGC Pharma Chemicals. Retrieved January 20, 2026, from [Link]
-
Beyond Size: How Micronization Improves Solubility and Absorption of Active Ingredients. (2024, May 12). IMS Micronizzazioni. Retrieved January 20, 2026, from [Link]
- Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145–155.
- Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Deriv
- N, N. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 814-819.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.
- Common issues in sulfonamide synthesis and solutions. (2025). Benchchem.
-
HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
- Jouyban, A. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 57-62.
-
GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Jadhav, V., Kashid, P., Yadav, M., & Otari, K. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
-
Methods of preparation of Solid Dispersion. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Benzenesulfonamide, N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxy-. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]
- Hoelke, C. W., & Perrie, Y. (2006). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 54(16), 5919-5925.
-
Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 o…. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Technical Support Center: Preventing SLC-391 Precipitation in Aqueous Solutions. (2025). Benchchem.
- how to avoid PTC-028 precipitation in aqueous solutions. (2025). Benchchem.
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Al-Maaieh, A., & Flanagan, D. R. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 12(9), 856.
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
The effect of cosolvents and surfactants on the solubility of sulfasalazine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.
-
Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]
- Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2016). Journal of Analytical Toxicology, 40(1), 40-46.
-
Benzenesulfonamide, N-ethyl-4-methyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents. (2025, May 1). ResearchGate. Retrieved January 20, 2026, from [Link]
- Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. (2024). Polymers in Medicine, 54(1), 27-34.
-
Solvent Miscibility Table. (n.d.). [PDF]. Retrieved from [Link]
-
Measurement and correlation of solubility of N-chlorobenzenesulfonamide sodium and N-chloro-4-toluenesulfonamide sodium in binary ethanol + propan-2-ol mixtures from 278.00 K to 323.00 K. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solubility Modeling and Solvent Effect for Flubendazole in 12 Neat Solvents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. agcpharmachemicals.com [agcpharmachemicals.com]
- 2. N-Fluorobenzenesulfonimide CAS#: 133745-75-2 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. davidpublisher.com [davidpublisher.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajprd.com [ajprd.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Micronization: what is it and what is it for | Flarer [flarer.ch]
- 12. fps-pharma.com [fps-pharma.com]
- 13. Micronization and Absorption of Active Ingredients [imsmicron.it]
- 14. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 16. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Degradation of N-Ethyl Perfluorooctane Sulfonamido Ethanol (EtFOSE)
Welcome to the technical support center for researchers studying the degradation of N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE). As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during experimental work with this compound. This resource is designed to provide not just protocols, but the underlying scientific reasoning to help you design robust experiments, troubleshoot issues, and interpret your data with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of EtFOSE Degradation
This section addresses foundational questions about the transformation of EtFOSE. Understanding these pathways is critical for designing experiments and identifying the correct analytes.
Question: What is the primary aerobic biodegradation pathway for EtFOSE?
Answer: Under aerobic conditions, EtFOSE is known to biodegrade through a multi-step pathway that ultimately leads to the formation of the highly persistent perfluorooctane sulfonate (PFOS).[1][2][3][4] The transformation is initiated by the oxidation of the ethanol group and proceeds through several key intermediates.
The generally accepted pathway is as follows:
-
EtFOSE is first oxidized to N-ethyl perfluorooctane sulfonamido acetic acid (EtFOSAA) . This is often a rapid initial step.[1][2][4]
-
EtFOSAA is then more slowly transformed into N-ethyl perfluorooctane sulfonamide (EtFOSA) .[1][2][4]
-
EtFOSA undergoes N-deethylation to form perfluorooctane sulfonamide (FOSA) .[1][2][4][5]
-
FOSA is further transformed into perfluorooctane sulfinate (PFOSI) .[1][2][4]
-
Finally, PFOSI is oxidized to the terminal and highly stable end-product, perfluorooctane sulfonate (PFOS) .[1][2][4]
It is crucial to note that while this pathway is well-documented, the detection and yield of intermediates can vary significantly between studies and experimental conditions.[1][5] Some studies have reported the formation of perfluorooctanoic acid (PFOA) as a byproduct, though this is not consistently observed and may be pathway or matrix-dependent.[1][6]
Question: How do abiotic degradation processes for EtFOSE differ from biotic ones?
Answer: While biodegradation is a primary focus, abiotic processes can also contribute to EtFOSE transformation, particularly indirect photolysis initiated by hydroxyl radicals (•OH) in sunlit aquatic environments.[6] This process can also generate several of the same intermediates as biodegradation, such as EtFOSAA and EtFOSA.[6] However, a key difference is that indirect photolysis can lead to PFOA as a major terminal product alongside FOSA, whereas PFOA formation is less certain in microbial pathways.[1][6] It's important to design experiments with appropriate controls (e.g., sterile or dark controls) to differentiate between biotic and abiotic contributions to the observed degradation.
Question: Why do reported degradation rates for EtFOSE vary so dramatically between experiments?
Answer: The significant variability in EtFOSE degradation rates and half-lives is a critical point of confusion for many researchers. This variation is not an anomaly but is caused by fundamental differences in experimental conditions. The key influencing factors include:
-
Matrix Type: The microbial community and density are paramount. Activated sludge from wastewater treatment plants, with its high microbial activity, generally produces the fastest degradation, with half-lives reported from less than a day to a few days.[1][7] In contrast, marine sediments and soils show much slower transformation, with half-lives extending from weeks to months.[7][8]
-
Temperature: Microbial activity is temperature-dependent. For instance, one study in marine sediments found the half-life of EtFOSE was nearly four times longer at 4°C (160 days) compared to 25°C (44 days).[7][8]
-
pH: Soil pH can influence microbial communities and the bioavailability of intermediates.[5][8] For example, PFOS yields have been observed to be 4-5 times higher in alkaline soils compared to acidic soils.[5][8]
-
Bioavailability: EtFOSE and its metabolites can sorb to solids like sludge or sediment particles.[1][7] This sequestration can reduce their availability to microbes, thereby slowing the degradation rate.[7]
| Experimental Matrix | Temperature (°C) | Half-life (t½) | Reference |
| Activated Sludge | Not Specified | 0.7 - 4.2 days | [7][8] |
| Activated Sludge | Not Specified | ~0.71 days | [1] |
| Marine Sediment | 25°C | 44 ± 3.4 days | [7][8] |
| Marine Sediment | 4°C | 160 ± 17 days | [7][8] |
Part 2: Troubleshooting Guide - Experimental Design & Analysis
This section provides practical advice for setting up experiments and overcoming common analytical hurdles.
Experimental Setup & Execution
Problem: I'm losing my parent compound (EtFOSE) faster than expected, and my mass balance is poor.
Causality & Solution: This is a classic issue when working with EtFOSE and is often due to its volatility.[1] The dimensionless Henry's law constant for EtFOSE is relatively high, meaning it has a tendency to partition from the aqueous phase into the gas phase.[1] If your experimental system is open to the atmosphere, you are likely losing a significant fraction of your analyte through volatilization, not just degradation.
Troubleshooting Protocol:
-
Use Sealed Vessels: Conduct all incubations in gas-tight containers, such as amber glass serum bottles with Teflon-lined septa.[1][2][4] This is non-negotiable for achieving an accurate mass balance.
-
Minimize Headspace: While some headspace is necessary for aerobic conditions, keep it consistent and minimized across all replicates to reduce the mass of EtFOSE that can partition into the gas phase.
-
Account for Sorption: EtFOSE and its transformation products can bind to solids.[1] An incomplete mass balance may result from products binding irreversibly to the biomass or sediment, making them resistant to extraction.[1] Your analytical method should involve a robust extraction of both the aqueous and solid phases.
Problem: My degradation results are inconsistent between replicates or experiments.
Causality & Solution: Inconsistency often points to a lack of control over key variables. Beyond the matrix, temperature, and pH issues discussed earlier, the microbial inoculum itself can be a major source of variability.
Troubleshooting Protocol:
-
Homogenize Your Inoculum: Whether using activated sludge, soil, or sediment, ensure the material is thoroughly homogenized before being aliquoted into your experimental vessels. This distributes the microbial community and substrate-sorbing surfaces as evenly as possible.
-
Avoid Diluting Sludge (If Possible): Some older protocols diluted activated sludge, which can slow biotransformation and alter the microbial community.[1] Using undiluted sludge provides kinetics that are more representative of real-world systems.[1][4]
-
Run Proper Controls: Always include sterile or "killed" controls (e.g., autoclaved or poisoned with sodium azide) that are treated identically to your active samples. This allows you to quantify and subtract any losses due to abiotic processes like sorption or photolysis.
-
Use Positive Controls: To confirm your microbial community is active, consider using a positive control compound that is known to degrade under your experimental conditions.[9]
Sample Preparation & Analysis
Question: What is a reliable method for extracting EtFOSE and its metabolites from a complex matrix like sludge or sediment?
Answer: A robust extraction is critical for accurate quantification. An ion-pairing extraction followed by solid-phase extraction (SPE) cleanup is a common and effective approach. The goal is to efficiently pull the anionic and neutral analytes from the matrix while removing interfering substances.
Example Protocol: Ion-Pairing Extraction for Sludge/Serum Samples This protocol is adapted from methodologies described in the literature and should be optimized for your specific matrix and analytical instrumentation.[10]
-
Sample Aliquoting: To a polypropylene tube, add a known volume/mass of your sample (e.g., 1 mL of sludge homogenate or 0.2 mL of serum).[10]
-
Internal Standard Spiking: Spike the sample with a known amount of isotopically labeled internal standards (e.g., ¹³C₄-PFOS, ¹³C₄-PFOA). This is essential for correcting for matrix effects and variations in extraction efficiency.[10]
-
Buffering and Ion-Pairing: Add 2 mL of a sodium carbonate/bicarbonate buffer (e.g., 0.25 M) and 1 mL of an ion-pairing agent like tetrabutylammonium (TBA) hydrogensulfate solution (e.g., 0.5 M, pH 10).[10] Vortex the mixture. The buffer maintains a high pH, ensuring acidic metabolites are deprotonated, while the TBA pairs with the anionic analytes to improve their extraction into an organic solvent.
-
Solvent Extraction: Add 5 mL of methyl-tert-butyl ether (MTBE), shake vigorously for at least 30 minutes, and centrifuge to separate the layers.[10] Carefully transfer the top organic layer (MTBE) to a clean tube.
-
Re-extraction: Repeat the extraction on the remaining aqueous phase with an additional 3 mL of MTBE to maximize recovery.[10]
-
Concentration and Reconstitution: Combine the MTBE extracts and gently evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of methanol (e.g., 0.5-1.0 mL) for analysis by LC-MS/MS.[10]
-
Cleanup (Optional but Recommended): For very complex matrices, a cleanup step using a dispersed sorbent like ENVI-Carb or a dedicated SPE cartridge (e.g., Oasis WAX) may be necessary to remove matrix components that can cause ion suppression in the mass spectrometer.[1][11]
Problem: I am seeing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis.
Causality & Solution: Matrix effects are a common challenge in PFAS analysis, where co-extracted compounds from the sample interfere with the ionization of your target analytes in the mass spectrometer's source.[12][13] This can lead to inaccurate quantification.
Troubleshooting Protocol:
-
Mandatory Use of Internal Standards: The single most effective way to combat matrix effects is the proper use of isotopically labeled internal standards that are structurally analogous to your analytes.[10][12] These standards experience the same matrix effects as the native analytes, allowing for accurate correction during data processing.
-
Improve Sample Cleanup: If matrix effects are severe, your cleanup is insufficient. Re-evaluate your SPE or dispersed sorbent cleanup procedure. Method 1633, which uses an acid wash and includes labeled standards, has shown good performance in mitigating interference.[12][13]
-
Dilute the Extract: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds. However, this will also raise your limits of detection.
-
Optimize Chromatography: Ensure your LC method provides good chromatographic separation between your analytes and any major, co-eluting matrix components.
References
-
Rhoads, K. R., Janssen, E. M., Luthy, R. G., & Criddle, C. S. (2008). Aerobic Biotransformation and Fate of N-Ethyl Perfluorooctane Sulfonamidoethanol (N-EtFOSE) in Activated Sludge. Environmental Science & Technology, 42(8), 2873–2878. [Link]
-
Rhoads, K. R., Janssen, E. M., Luthy, R. G., & Criddle, C. S. (2008). Aerobic biotransformation and fate of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in activated sludge. PubMed. [Link]
-
Benskin, J. P., et al. (2013). Biodegradation of N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE) and EtFOSE-based phosphate diester (SAmPAP diester) in Marine Sediments. ResearchGate. [Link]
-
Filipovic, M., et al. (2023). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. National Institutes of Health. [Link]
-
Rhoads, K. R., et al. (2008). Aerobic Biotransformation and Fate of N -Ethyl Perfluorooctane Sulfonamidoethanol ( N -EtFOSE) in Activated Sludge. ResearchGate. [Link]
-
Senthil Kumar, K., et al. (2009). Subacute Exposure to N-Ethyl Perfluorooctanesulfonamidoethanol Results in the Formation of Perfluorooctanesulfonate and Alters Superoxide Dismutase Activity in Female Rats. National Institutes of Health. [Link]
-
Zhang, S., et al. (2022). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. National Institutes of Health. [Link]
-
Benskin, J. P., et al. (2013). Biodegradation of N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE) and EtFOSE-based phosphate diester (SAmPAP diester) in marine sediments. PubMed. [Link]
-
Government of Canada. (2017). Ecological screening assessment report on perfluorooctane sulfonate, salts and precursors: chapter 2. Canada.ca. [Link]
-
Plumlee, M. H., et al. (2009). Indirect photolysis of perfluorochemicals: hydroxyl radical-initiated oxidation of N-ethyl perfluorooctane sulfonamido acetate (N-EtFOSAA) and other perfluoroalkanesulfonamides. PubMed. [Link]
-
Yamazaki, E., et al. (2017). Formation of PFOS and other metabolites from N-Ethyl Perfluorooctane Sulfonamidoethanol (N-EtFOSE) during an exposure experiment. SETAC. [Link]
-
Randall, J. D., et al. (2022). Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils. Frontiers in Bioengineering and Biotechnology. [Link]
-
SERDP ESTCP. (n.d.). Abiotic and Microbiological Transformation of AFFF-Relevant Polyfluoroalkyl Substances. serdp-estcp.org. [Link]
-
Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. eScholarship@McGill. [Link]
-
Gauthier, M. A., & Mabury, S. A. (2005). The reaction scheme for the transformation of N -EtFOSE (A) by OH.... ResearchGate. [Link]
-
Benskin, J. P., et al. (2013). Biodegradation of N‑Ethyl Perfluorooctane Sulfonamido Ethanol (EtFOSE) and EtFOSE-Based Phosphate Diester (SAmPAP Diester) in Marine Sediments. Simon Fraser University. [Link]
-
Liu, J., et al. (2021). Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS. Environmental Science & Technology. [Link]
-
Rylott, E. L., & Bruce, N. C. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. National Institutes of Health. [Link]
-
Zhao, S., et al. (2018). Behavior of N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA) in biosolids amended soil-plant microcosms of seven plant species: Accumulation and degradation. PubMed. [Link]
-
Wu, Y., et al. (2024). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. ACS Publications. [Link]
-
Wang, Z., et al. (2024). Elucidating the degradation mechanisms of perfluorooctanoic acid and perfluorooctane sulfonate in various environmental matrices: a review of green degradation pathways. PubMed. [Link]
-
Wu, Y., et al. (2024). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. ACS Publications. [Link]
-
Chen, H., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. PubMed. [Link]
-
Kim, T. K., et al. (2014). EB degradation of perfluorooctanoic acid and perfluorooctane sulfonate in aqueous solution. ResearchGate. [Link]
-
Lee, H., et al. (2023). Degradation and Ecotoxicity Mitigation of Perfluorooctane Sulfonate by Aeration-Assisted Cold Plasma. MDPI. [Link]
-
Christensen, J. H., et al. (2024). Best Practices for Experimental Design, Testing, and Reporting of Aqueous PFAS-Degrading Technologies. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aerobic biotransformation and fate of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirect photolysis of perfluorochemicals: hydroxyl radical-initiated oxidation of N-ethyl perfluorooctane sulfonamido acetate (N-EtFOSAA) and other perfluoroalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of N-ethyl perfluorooctane sulfonamido ethanol (EtFOSE) and EtFOSE-based phosphate diester (SAmPAP diester) in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 10. Subacute Exposure to N-Ethyl Perfluorooctanesulfonamidoethanol Results in the Formation of Perfluorooctanesulfonate and Alters Superoxide Dismutase Activity in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dioxin20xx.org [dioxin20xx.org]
- 12. researchgate.net [researchgate.net]
- 13. Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethyl-4-fluorobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis and purification of N-Ethyl-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities during its production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your experimental success.
The Critical Role of Purity
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount as even trace impurities can lead to downstream reaction failures, the formation of undesired byproducts, and potential safety concerns in the final active pharmaceutical ingredient (API). This guide provides practical solutions to common impurity-related challenges.
Synthetic Pathway and Potential Impurity Formation
The most common laboratory synthesis of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic route to this compound and common side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
I. Starting Material Related Impurities
Question 1: My final product is contaminated with unreacted 4-fluorobenzenesulfonyl chloride. How can I remove it?
Answer: The presence of unreacted 4-fluorobenzenesulfonyl chloride is a common issue, often due to incomplete reaction or incorrect stoichiometry.
-
Causality: 4-fluorobenzenesulfonyl chloride is a reactive electrophile. If not fully consumed, it will persist through a standard work-up.
-
Troubleshooting Protocol:
-
Quenching: After the main reaction, you can add a small amount of a nucleophilic amine, like a secondary amine (e.g., diethylamine), to react with the excess sulfonyl chloride. This forms a more polar sulfonamide that is easier to separate.
-
Basic Wash: During the aqueous work-up, washing the organic layer with a mild base solution (e.g., 1M sodium carbonate) can help hydrolyze the remaining sulfonyl chloride to the more water-soluble sulfonic acid.[1]
-
Purification: Column chromatography is highly effective for separating the non-polar sulfonyl chloride from the more polar product.
-
Question 2: I'm observing a significant amount of 4-fluorobenzenesulfonic acid in my product. What is the cause and how can I prevent it?
Answer: The presence of 4-fluorobenzenesulfonic acid is almost always due to the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride.
-
Causality: Sulfonyl chlorides are sensitive to moisture. The presence of water in your reaction solvent or reagents will lead to the formation of the corresponding sulfonic acid.[1][2]
-
Prevention and Mitigation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1]
-
Aqueous Work-up: During the work-up, a wash with a basic solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and thus easily removed from the organic phase.
-
II. Reaction Byproduct Impurities
Question 3: My mass spectrometry data shows a peak corresponding to a disulfonamide impurity. How is this formed and how can I avoid it?
Answer: The formation of N,N-bis(4-fluorophenylsulfonyl)ethylamine, a disulfonamide, can occur if the reaction conditions are not carefully controlled.
-
Causality: After the formation of the desired this compound, the nitrogen atom is still weakly nucleophilic and can react with another molecule of 4-fluorobenzenesulfonyl chloride, especially if a strong base is used or if the reaction temperature is too high.
-
Prevention Strategies:
-
Stoichiometry: Use a slight excess of ethylamine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
-
Controlled Addition: Add the 4-fluorobenzenesulfonyl chloride slowly to a solution of ethylamine and the base, rather than the other way around. This maintains a low concentration of the sulfonyl chloride throughout the reaction, minimizing the chance of a second reaction.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C) to reduce the rate of the second sulfonylation.
-
III. Purification and Analysis
Question 4: What is a reliable method for purifying crude this compound?
Answer: The two most common and effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble, but the impurities are less soluble (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Elute the column with a solvent system that provides good separation of the product from impurities. A common starting point is a gradient of ethyl acetate in hexanes. The less polar impurities will elute first, followed by the product.[3]
-
Question 5: What are the recommended starting conditions for developing an HPLC method to assess the purity of this compound?
Answer: A reversed-phase HPLC method with UV detection is a standard and effective way to analyze the purity of sulfonamides.[4][5]
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to protonate silanols and improve peak shape. |
| Gradient | Start with a high percentage of A, and gradually increase B. A good starting point is 5% to 95% B over 20 minutes. | A gradient is useful for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 230-254 nm | The aromatic ring of the molecule should have a strong UV absorbance in this range. |
| Injection Volume | 10 µL | A typical injection volume. |
General FAQs
Q: How should I store this compound? A: It should be stored in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis.
Q: My reaction is very slow. How can I safely increase the reaction rate? A: You can try gradually increasing the reaction temperature. However, be mindful that higher temperatures can also promote the formation of the disulfonamide impurity. Alternatively, using a more polar aprotic solvent like dichloromethane or acetonitrile can sometimes increase the reaction rate.
Q: Are there any specific safety precautions I should take when working with 4-fluorobenzenesulfonyl chloride? A: Yes, 4-fluorobenzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water, so care should be taken to avoid contact with moisture.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
-
National Center for Biotechnology Information. (2025). Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. PubMed Central. [Link]
-
ResearchGate. (2025). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. [Link]
-
ResearchGate. (2025). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. [Link]
-
ResearchGate. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. [Link]
-
MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
National Center for Biotechnology Information. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
-
UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Shimadzu. No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
- Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
Semantic Scholar. Recent trends in the impurity profile of pharmaceuticals. [Link]
-
IJPPR. (2024). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland | MDPI [mdpi.com]
- 5. cipac.org [cipac.org]
Technical Support Center: Solvent Effects on the Stability of Experimental Antineoplastic Agents
A-Scientist-Authored Guide for Drug Development Professionals
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role solvents play in the stability of experimental antineoplastic agents. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust experiments and troubleshoot effectively.
Section 1: Fundamental Principles of Solvent-Mediated Degradation
Understanding why a compound degrades is the first step toward preventing it. The solvent is not merely a vehicle; it is an active chemical environment that can directly participate in reactions that compromise the integrity of your experimental agent.
FAQ: What are the primary mechanisms of solvent-induced drug degradation?
The most common chemical reactions that affect drug stability are hydrolysis and oxidation.[1]
-
Hydrolysis: This involves the reaction of a molecule with water, leading to the cleavage of a chemical bond.[1] It is one of the most frequent degradation pathways, especially for compounds containing susceptible functional groups like esters, amides, lactones, and lactams.[1][2] The rate of hydrolysis is often highly dependent on the pH of the solution.[1]
-
Oxidation: This process involves the removal of electrons from a molecule, which can be initiated by light, heat, or trace metal contaminants.[1] While less studied than hydrolysis, it is a significant degradation pathway that can often be mitigated by storing compounds in the absence of light and oxygen (e.g., using amber vials and inert gas overlays).[1]
-
Solvolysis: This is a broader term for the reaction of a drug with the solvent. Hydrolysis is a specific type of solvolysis where the solvent is water. Other solvents, particularly protic solvents like methanol or ethanol, can also react with the drug molecule, leading to degradation.
-
Photolysis: Light, especially UV light, can provide the energy needed to break chemical bonds and catalyze degradation, a process known as photolysis.[3][4] This is why proper storage in light-resistant containers is crucial.[3]
Diagram: Core Degradation Pathways
This diagram illustrates the primary mechanisms by which an experimental antineoplastic agent can degrade in solution, highlighting the central role of the solvent and environmental factors.
Caption: Primary degradation pathways for experimental drugs in solution.
Section 2: Proactive Stability Assessment & Solvent Selection
Proactive planning is essential. A well-designed solvent screening and forced degradation study can save significant time and resources by identifying stability liabilities early in the development process. Forced degradation studies expose the drug to controlled stress conditions like heat, light, oxidation, and hydrolysis to identify potential degradation pathways.[5]
Guide: How to Select an Appropriate Solvent
The ideal solvent should fully dissolve the compound without reacting with it. While Dimethyl Sulfoxide (DMSO) is widely used for its high solubilizing power, it is not inert and can cause issues.[6][7]
-
Consult Solubility Data: Start with the manufacturer's data sheet, which often provides solubility information in common solvents like DMSO and water.[8]
-
Consider the Experiment: For in vitro cell-based assays, the final concentration of organic solvents like DMSO should typically be kept below 0.5% to avoid cytotoxicity.[8] For in vivo studies, biocompatible solvents like polyethylene glycol (PEG), ethanol, or saline solutions are often required.
-
Evaluate Solvent Properties: Use a solvent properties table (see below) to make an informed choice. Aprotic solvents (e.g., DMSO, DMF) are generally less reactive than protic solvents (e.g., water, ethanol) for compounds susceptible to solvolysis.
Data Table: Properties of Common Laboratory Solvents
This table provides a quick reference for comparing the properties of solvents commonly used in antineoplastic research.
| Solvent | Formula | Polarity (Dielectric Constant) | Type | Key Considerations |
| Water | H₂O | 80.1 | Protic, Polar | Can cause hydrolysis of esters/amides.[1] pH is a critical factor.[1] |
| DMSO | (CH₃)₂SO | 47.2 | Aprotic, Polar | Excellent solubilizer but can decompose near its boiling point, especially in the presence of acids.[7] Can affect membrane permeability.[9] Long-term storage at room temperature can lead to degradation.[10] |
| Ethanol | C₂H₅OH | 24.5 | Protic, Polar | Can cause solvolysis (ethanolysis). Often used in co-solvent systems for in vivo studies. |
| Methanol | CH₃OH | 32.7 | Protic, Polar | Can cause solvolysis (methanolysis). More toxic than ethanol. |
| Acetonitrile | CH₃CN | 37.5 | Aprotic, Polar | Common mobile phase in HPLC; its interaction with drugs in binary mixtures with water can be complex.[11] |
| PEG 400 | C₂ₙH₄ₙ₊₂Oₙ₊₁ | ~12.5 | Protic, Polar | Biocompatible polymer often used as a co-solvent in formulations for animal studies. |
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradants and establish the stability-indicating nature of your analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Objective: To assess the intrinsic stability of an experimental antineoplastic agent under various stress conditions.
Materials:
-
Experimental agent (API)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV/MS system
-
pH meter
-
Solvents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide), Water, Methanol
-
Photostability chamber, temperature-controlled oven
Procedure:
-
Prepare Stock Solution: Accurately weigh the API and dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid API powder in an oven at 70°C for 48 hours. Also, place a capped vial of the stock solution in the oven.
-
Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Control Sample: Prepare a sample of the stock solution diluted 1:1 with the dissolution solvent and store it at -20°C, protected from light.
-
Analysis: At each time point, analyze the stressed samples and the control by a validated, stability-indicating HPLC-UV/MS method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the parent peak and any new peaks (degradants).
-
Calculate the mass balance to ensure all components are accounted for.[13]
-
Use MS data to propose structures for the major degradants.
-
Section 3: Troubleshooting Guide & FAQs
Even with careful planning, unexpected issues can arise. This section addresses common problems encountered during experiments.
Q&A: Troubleshooting Common Stability Issues
"My compound precipitated out of my stock solution after being stored in the freezer. What happened?"
-
Causality: This is a common issue related to solubility limits at lower temperatures. While freezing solutions at -20°C or -80°C is standard practice to slow chemical degradation, the solubility of many compounds decreases significantly at these temperatures.[8] Repeated freeze/thaw cycles can exacerbate this, as they can lead to the formation of larger, less soluble crystalline structures.[10][14]
-
Troubleshooting Steps:
-
Visual Inspection: Before each use, visually inspect the thawed solution for any precipitate.
-
Gentle Re-solubilization: If precipitate is observed, gently warm the vial to room temperature and vortex or sonicate briefly to attempt to redissolve the compound.
-
Confirm Concentration: After re-solubilization, it is best practice to re-confirm the concentration via HPLC or UV-Vis spectroscopy before use in a critical assay.
-
Prevention: Prepare smaller, single-use aliquots of your stock solution to avoid multiple freeze/thaw cycles.[8] If the compound is known to be poorly soluble, consider storing it at 4°C if it is chemically stable at that temperature for the required duration.
-
"I'm seeing new, unexpected peaks in my HPLC analysis of a stock solution. How do I know if it's degradation?"
-
Causality: New peaks can arise from several sources: solvent impurities, contamination, or, most commonly, degradation of your compound.[3] The solvent itself, though HPLC-grade, is not inert and can contribute to degradation over time.[10]
-
Troubleshooting Workflow: The following decision tree can guide your investigation.
Diagram: Troubleshooting Unexpected HPLC Peaks
Caption: A decision tree for identifying the source of unknown peaks in HPLC analysis.
"My biological assay results are inconsistent. Could the solvent be the culprit?"
-
Causality: Absolutely. There are two primary ways the solvent can impact biological results:
-
Direct Toxicity: As mentioned, solvents like DMSO can be toxic to cells at higher concentrations, leading to variable cell viability and inconsistent assay readouts.[8]
-
Loss of Potency: If the solvent is causing your compound to degrade, the actual concentration of the active agent in your assay will be lower than intended, leading to a perceived loss of potency and inconsistent dose-response curves. A study monitoring thousands of compounds in DMSO at room temperature found that after one year, only 52% of the compound was likely to be observed.[10]
-
-
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a control group that is treated with the highest concentration of the solvent vehicle used in the experiment. This will reveal any direct effects of the solvent on the biological system.
-
Confirm Stock Solution Integrity: Before starting a large screening campaign, verify the purity and concentration of your stock solution via HPLC.
-
Minimize Compound Incubation Time: Prepare working solutions fresh from a stock solution just before adding them to the assay. Avoid prolonged incubation of the final diluted compound in aqueous media, as this can accelerate hydrolysis.
-
Section 4: Best Practices for Solution Preparation and Storage
Adhering to best practices for preparing and storing solutions is fundamental to generating reproducible data.
-
Use High-Purity Solvents: Always use HPLC-grade or higher-purity solvents to minimize contaminants that could catalyze degradation.
-
Prepare Concentrated Stocks: Concentrated stock solutions are often more stable than dilute working solutions.[15][16]
-
Aliquot for Single Use: To prevent contamination and avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[8][16]
-
Proper Storage Conditions:
-
Temperature: Store solutions at -20°C or -80°C unless the compound is known to be insoluble at low temperatures.[8]
-
Light: Use amber vials or wrap vials in foil to protect light-sensitive compounds.[1][3]
-
Atmosphere: For highly oxygen-sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before capping.[1]
-
-
Clear Labeling: Label every vial with the compound name, concentration, solvent, preparation date, and your initials.[15]
-
Re-qualification: If a stock solution has been stored for an extended period (e.g., >6 months at -80°C), it is prudent to re-qualify its purity and concentration by HPLC before use in critical experiments.[8]
References
-
Anti-Cancer Drug Solubility Development within a Green Solvent: Design of Novel and Robust Mathematical Models Based on Artificial Intelligence. (2022). MDPI. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2003). Journal of Biomolecular Screening. [Link]
-
Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review. (2024). International Journal of Pharmacy and Analytical Research. [Link]
-
Solvent Effects on pKa Values of Some Anticancer Agents in Acetonitrile–Water Binary Mixtures. (2014). Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
Acceptable solvents for in vitro drug solutions or in vivo... (Table). ResearchGate. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2023). PharmaEducation. [Link]
-
Polar solvents: a novel class of antineoplastic agents. (1985). PubMed, NIH. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. (2021). PMC, NIH. [Link]
-
Hydrolysis of the Anticancer Drug Cisplatin: Pitfalls in the Interpretation of Quantum Chemical Calculations. ACS Publications. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2024). Pharmaguideline. [Link]
-
Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. (2016). PMC, NIH. [Link]
-
Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. (2012). ACS Publications. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]
-
Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]
-
Solvent Impact on the Photochemical Properties of Anticancer Drug Plx4720; A Computational Study. (2023). ResearchGate. [Link]
-
Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study. (2023). ResearchGate. [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). ResearchGate. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
The influence of extraction solvents on the anticancer activities of Palestinian medicinal plants. (2011). ResearchGate. [Link]
-
Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
-
Quantum Chemical Investigations on the Hydrolysis of Gold(III)-Based Anticancer Drugs and Their Interaction with Amino Acid Residues. (2012). PubMed Central, NIH. [Link]
-
Degradation Pathway. (2017). ResearchGate. [Link]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry. [Link]
-
Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. (2022). PMC, NIH. [Link]
-
Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting. [Link]
-
Control of Drug Degradation. The Royal Society of Chemistry. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. UNY. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Stability of screening compounds in wet DMSO. (2007). PubMed, NIH. [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Medium. [Link]
-
The Stability Challenges for Pharmaceutical Products. RSSL. [Link]
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2003). ResearchGate. [Link]
-
Quality Guidelines. ICH (International Council for Harmonisation). [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. sgs.com [sgs.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. phytotechlab.com [phytotechlab.com]
preventing decomposition of sulfonamide derivatives during storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the handling and storage of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of these critical compounds. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your materials, from the stock bottle to the experimental setup.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the stability of sulfonamide derivatives.
Q1: What are the primary causes of sulfonamide derivative decomposition during storage?
Sulfonamide derivatives, while generally stable, are susceptible to degradation through several chemical pathways, primarily influenced by environmental factors.[1][2] The three main culprits are:
-
Hydrolysis: This involves the cleavage of chemical bonds by water. The sulfonamide bond itself (S-N) can be susceptible to cleavage, particularly under strongly acidic or basic conditions.[3][4][5] While many sulfonamides are resistant to hydrolysis at neutral pH, extreme pH conditions can accelerate this process, leading to the formation of metabolites like sulfanilic acid and the corresponding heterocyclic amine.[3][5] For instance, a study showed that while most tested sulfonamides were stable at pH 4.0 to 10.0, significant degradation occurred at pH 2.0.[3]
-
Oxidation: The aromatic amine group present in many sulfonamides is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[6][7] This process often leads to the formation of colored degradation products, which is why a change in the color of your compound is a key indicator of potential oxidative degradation.[7] Products of oxidation can include nitroso, nitro, and other oxidized derivatives.[7]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to break chemical bonds and induce degradation.[8][9] This pathway can lead to complex mixtures of degradation products, including the cleavage of the sulfur-nitrogen bond and modifications to the aromatic rings.[10] Common photoproducts can include sulfanilic acid.[10]
Q2: I'm storing my new sulfonamide derivative as a solid powder. What are the ideal storage conditions?
For solid-state sulfonamide compounds, proper storage is crucial to prevent the initiation of the degradation pathways mentioned above. The key is to control the compound's immediate environment.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C. | Lower temperatures significantly slow down the rates of all chemical reactions, including hydrolysis and oxidation. Frozen storage (-20°C) is often preferred for long-term stability.[11][12] |
| Light | Store in amber vials or in the dark. | Protects the compound from photolytic degradation by blocking UV and high-energy visible light.[13] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Displacing oxygen from the container minimizes the risk of oxidative degradation of the amine functional group. |
| Humidity | Store in a desiccated environment. | Minimizes the presence of water, which is necessary for hydrolysis. Use of a desiccator or storing with desiccant packs is highly recommended.[13] |
Q3: How does pH impact the stability of my sulfonamide when it's in solution?
The pH of an aqueous solution is a critical factor for sulfonamide stability. Generally, sulfonamides exhibit their greatest stability in the neutral pH range (approximately pH 7.0).[14]
-
Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the sulfonamide bond, breaking the molecule into its constituent amines and sulfonic acids.[3][5][15]
-
Alkaline Conditions (pH > 9): While many sulfonamides are relatively stable, strong alkaline conditions can also promote hydrolysis, although the mechanism may differ.[14]
Therefore, when preparing solutions, it is essential to use buffers that maintain a neutral pH unless the experimental protocol explicitly requires otherwise. If you must work at a non-neutral pH, prepare solutions fresh and use them immediately.
Q4: My solid sulfonamide powder has started to turn yellow/brown. What's happening?
A color change, typically to yellow, brown, or pink, is a strong visual indicator of chemical degradation, most commonly due to oxidation. The aromatic amine portion of the sulfonamide molecule is often the site of oxidation, forming highly conjugated, colored impurities. This can be triggered by prolonged exposure to air (oxygen) and/or light.
If you observe a color change, the compound's purity is compromised. We recommend re-analyzing the material by HPLC to quantify the level of impurities before use. To prevent this, always store solid compounds under an inert atmosphere and protected from light, as detailed in the storage table above.
Q5: How can I definitively confirm if my sulfonamide sample has degraded and identify the byproducts?
Visual inspection is only a preliminary step. To get a definitive answer, you need to use analytical chemistry techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for stability testing.[1][3][16] Comparing the chromatogram of a stored sample to that of a reference standard or an initial time-point sample will reveal the presence of new peaks (impurities) and a decrease in the area of the main compound peak. A stability-indicating HPLC method is one that can separate the parent drug from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the chemical structures of the unknown impurity peaks observed in HPLC.[1][3] By determining the mass-to-charge ratio (m/z) of the degradation products, you can deduce their molecular formulas and propose degradation pathways.
Troubleshooting Guides
Guide 1: Unexpected Impurity Peaks in HPLC Analysis
Issue: You've run an HPLC analysis on your stored sulfonamide and observe new peaks that were not present in the initial analysis.
Causality: The appearance of new peaks is a clear sign of chemical degradation. The goal is to identify the cause of the degradation and implement corrective actions to prevent it from happening to the rest of the batch.
Logical Troubleshooting Workflow
Caption: Workflow for diagnosing sulfonamide degradation.
Step-by-Step Investigation
-
Quarantine the Batch: Immediately isolate the affected vial or batch to prevent accidental use.
-
Document Everything: Record the storage conditions (temperature, light exposure), how long it was stored, and the solvent/pH used for sample preparation.
-
Analyze by LC-MS: As mentioned in the FAQ, run an LC-MS analysis. Compare the masses of the impurity peaks to potential degradation products (see table below).
-
Identify the Pathway:
-
Hydrolysis Products: Look for peaks corresponding to sulfanilic acid, aniline, or the free heterocyclic amine portion of your original molecule.[3][5] This points to moisture or pH issues.
-
Oxidation Products: Look for the addition of oxygen atoms (M+16, M+32). This points to exposure to air.
-
Photodegradation Products: This can be complex, but often involves cleavage products or rearranged isomers.[10] If the sample was exposed to light, this is a likely cause.
-
-
Implement Corrective Actions: Based on the identified pathway, adjust your storage protocol. This usually means stricter control of temperature, light, humidity, and atmosphere. For solutions, it means preparing them fresh and using appropriate buffers.
Key Degradation Pathways & Prevention
The stability of a sulfonamide derivative is a function of its inherent chemical structure and its external environment. Understanding the primary degradation mechanisms is key to preventing them.
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide synthesis by oxidation [organic-chemistry.org]
- 7. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Bactrim & Bactrim DS: Uses, Dosage, Side Effects [drugs.com]
- 14. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Sulfonamides: A Comparative Guide to the Reactivity of N-Ethyl-4-fluorobenzenesulfonamide and N-fluorobenzenesulfonimide (NFSI)
For the modern researcher, scientist, and drug development professional, the precise installation of fluorine atoms and nitrogen-containing functionalities into organic molecules is a cornerstone of molecular design. The choice of reagent for these transformations is paramount to success. This guide provides an in-depth, comparative analysis of the well-established and versatile N-fluorobenzenesulfonimide (NFSI) and the lesser-known N-Ethyl-4-fluorobenzenesulfonamide, offering a clear, data-driven rationale for their divergent applications in chemical synthesis.
Introduction: A Structural Disparity with Profound Chemical Consequences
At first glance, this compound and N-fluorobenzenesulfonimide (NFSI) share the common feature of a sulfonamide backbone. However, their structural differences are fundamental and dictate their disparate chemical reactivity.
N-fluorobenzenesulfonimide (NFSI) is characterized by a nitrogen atom bonded to two strongly electron-withdrawing benzenesulfonyl groups and a fluorine atom. This structural arrangement renders the nitrogen atom highly electron-deficient, which in turn polarizes the N-F bond, making the fluorine atom distinctly electrophilic ("F+").[1] NFSI is a crystalline, bench-stable solid, making it a safe and easy-to-handle reagent.[2]
This compound , in contrast, possesses a single 4-fluorobenzenesulfonyl group and an electron-donating ethyl group attached to the nitrogen atom. This substitution pattern results in a more electron-rich nitrogen center compared to NFSI. While the fluorine atom on the benzene ring is a common substituent, the key reactive site for the transformations discussed herein is the functionality directly attached to the nitrogen.
This fundamental structural divergence is the primary determinant of the profound differences in their chemical behavior and utility in organic synthesis.
N-fluorobenzenesulfonimide (NFSI): A Multifaceted Reagent in Modern Organic Synthesis
NFSI has emerged as a powerhouse in the synthetic chemist's toolkit, exhibiting a remarkable trifecta of reactivity as an electrophilic fluorinating agent, a potent oxidant, and a source of the bis(benzenesulfonyl)imidyl group for amination reactions.[3]
Electrophilic Fluorination: The Premier Role of NFSI
The most prominent application of NFSI is as an electrophilic fluorinating agent.[4] The electron-deficient nature of the nitrogen atom in NFSI weakens the N-F bond and imparts a partial positive charge on the fluorine atom, making it susceptible to nucleophilic attack. This allows for the fluorination of a wide array of nucleophiles, including enolates, silyl enol ethers, carbanions, and electron-rich aromatic compounds.[1][5]
The general mechanism for electrophilic fluorination with NFSI involves the attack of a nucleophile on the electrophilic fluorine atom, with the concomitant departure of the stable bis(benzenesulfonyl)imide anion.
}
NFSI as an Oxidant in Catalysis
Beyond fluorination, NFSI serves as a potent oxidant, particularly in transition metal-catalyzed reactions. It is capable of oxidizing low-valent metal centers, thereby enabling challenging catalytic cycles. For instance, in palladium catalysis, NFSI can facilitate oxidative addition to a Pd(0) or Pd(II) center, generating a high-valent Pd(IV) intermediate that can then undergo reductive elimination to form new bonds.[5] This reactivity has been harnessed in a variety of transformations, including C-H functionalization reactions.
NFSI as an Amination Reagent
NFSI can also act as a source of the bis(benzenesulfonyl)imidyl group, N(SO₂Ph)₂, in amination reactions. This is particularly useful in metal-catalyzed C-H amination, where NFSI serves as both the oxidant and the nitrogen source.[6] The reaction proceeds through the insertion of a metal nitrenoid into a C-H bond, followed by reductive elimination.
This compound: A Theoretical Reactivity Profile
In stark contrast to the well-documented and multifaceted reactivity of NFSI, there is a conspicuous absence of experimental data for this compound as a reagent in common synthetic transformations like electrophilic fluorination. Its chemical properties can, however, be inferred from its structure and the known behavior of related N-alkyl-arenesulfonamides.
N-alkyl-arenesulfonamides are generally stable compounds. The nitrogen atom in these molecules is significantly less electron-deficient than in NFSI due to the presence of only one electron-withdrawing sulfonyl group and an electron-donating alkyl group. Consequently, the N-H or N-C bonds are not polarized to the same extent, and these compounds do not function as electrophilic agents.
Instead, N-alkyl-arenesulfonamides typically exhibit the following reactivity:
-
As Protecting Groups: The sulfonamide moiety is a common protecting group for amines due to its stability to a wide range of reaction conditions.[7]
-
As Directing Groups: The sulfonamide group can act as a directing group in ortho-lithiation and other C-H activation reactions, facilitating functionalization of the aromatic ring.[8]
-
N-Alkylation: The nitrogen atom, being nucleophilic, can undergo further alkylation under basic conditions.[9][10]
Based on this, this compound is expected to be a stable, crystalline solid with low reactivity as an electrophile. It is not anticipated to be an effective fluorinating agent. Its primary utility in synthesis would likely be as a building block, a protecting group, or a directing group in reactions that functionalize the aromatic ring.
}
Quantitative Data Summary: A Tale of Two Extremes
Due to the lack of experimental data for this compound as a reagent, a direct quantitative comparison of yields in specific reactions is not possible. However, a qualitative comparison of their key properties underscores their distinct chemical nature.
| Feature | N-fluorobenzenesulfonimide (NFSI) | This compound |
| Nitrogen Electronic Character | Highly Electron-Deficient | Relatively Electron-Rich |
| Primary Reactivity | Electrophilic Fluorinating Agent, Oxidant, Aminating Agent | Stable; likely used as a protecting/directing group or building block |
| N-F Bond Character | Weak, Polarized (Electrophilic F) | N/A (No N-F bond) |
| Typical Applications | Synthesis of fluorinated molecules, C-H functionalization | Amine protection, directed aromatic substitution |
| Commercial Availability | Widely available as a reagent | Available as a chemical compound, but not established as a reagent |
Experimental Protocols: Harnessing the Power of NFSI
The following protocols are representative of the synthetic utility of NFSI.
Protocol 1: Electrophilic Fluorination of a β-Ketoester
This procedure demonstrates the use of NFSI for the synthesis of an α-fluoro-β-ketoester, a valuable building block in medicinal chemistry.
Materials:
-
β-ketoester (1.0 equiv)
-
N-fluorobenzenesulfonimide (NFSI) (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the β-ketoester in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium enolate.
-
Add a solution of NFSI in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
}
Conclusion: A Clear Choice for Electrophilic Fluorination
This guide unequivocally demonstrates that while both this compound and N-fluorobenzenesulfonimide (NFSI) are sulfonamide derivatives, their reactivity profiles are worlds apart. NFSI stands as a versatile and powerful reagent for electrophilic fluorination, oxidation, and amination, owing to the unique electronic properties imparted by the two electron-withdrawing benzenesulfonyl groups on the nitrogen atom. In contrast, the structural features of this compound render it unreactive as an electrophilic agent, positioning it within the class of stable N-alkyl-arenesulfonamides used primarily as protecting groups or synthetic intermediates. For researchers seeking a reliable and effective reagent for the introduction of fluorine, NFSI is the clear and superior choice.
References
-
Kitamura, M., & Stepanov, A. A. (2019). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 24(15), 2748. [Link]
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
- Jäkle, F. (2010). Boron: Organoboranes. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.
-
Umemoto, T. (2018). Development of N-F Fluorinating Agents and Their Fluorinations: Historical Perspective. Beilstein Journal of Organic Chemistry, 14, 2736-2773. [Link]
- Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Accounts of Chemical Research, 37(1), 31–44.
-
Mayr, H., & Ofial, A. R. (2018). A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents. Angewandte Chemie International Edition, 57(48), 15612–15624. [Link]
-
Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2020). Reactivities of electrophilic N–F fluorinating reagents. Chemical Society Reviews, 49(24), 9036-9057. [Link]
-
Cremer, D., & Kraka, E. (2018). From strong to weak NF bonds: on the design of a new class of fluorinating agents. Physical Chemistry Chemical Physics, 20(38), 23913–23927. [Link]
-
Yang, J.-D., Wang, Y., Xue, X.-S., & Cheng, J.-P. (2017). A Systematic Evaluation of the N–F Bond Strength of Electrophilic N–F Reagents: Hints for Atomic Fluorine Donating Ability. The Journal of Organic Chemistry, 82(8), 4129–4135. [Link]
-
ResearchGate. (n.d.). Exploring the Behavior of NFSI Reagent as Nitrogen Source. [Link]
-
Mayr, H., & Ofial, A. R. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(35), 11184–11195. [Link]
-
Journal of Chemistry and Technologies. (2025). Alkylation of Substituted Sulfonamides with Benzotrichloride and Ipso-substitution of the p-toluenesulfonamide Group with Nucleophilic Reagents. [Link]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. [Link]
- Sharpless, K. B., Chong, A. O., & Oshima, K. (1976). Some reactions of N-(2-hydroxyalkyl)-p-toluenesulfonamides and N-allyl-p-toluenesulfonamides. The Journal of Organic Chemistry, 41(1), 177–179.
-
ResearchGate. (n.d.). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary.... [Link]
-
Royal Society of Chemistry. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(31), 6215-6223. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
ResearchGate. (n.d.). Stereocontrolled synthesis of substituted N-arenesulfonyl azetidines from γ-(phenylseleno)alkyl arylsulfonamides. [Link]
-
ResearchGate. (n.d.). The Role of Sulphonamides and N‐Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation. [Link]
-
WordPress. (2026). Nitrogen-Based Fluorinating Agents. [Link]
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]
-
PubMed. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 182–189. [Link]
-
National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
R Discovery. (1978). Synthesis and properties of pyrimidinylalkylsulfonamides 4. Reaction of the Na salt of p-toluenesulfonamide with mono-N-(?-haloalkyl)uracils. [Link]
-
National Institutes of Health. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. [Link]
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
-
PubMed. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry – An Asian Journal, 16(13), 1661–1684. [Link]
- Google Patents. (n.d.). Stabilized n-alkylbenzenesulfonamide.
-
National Institutes of Health. (n.d.). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. [Link]
-
ResearchGate. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. [Link]
-
MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]
-
PubMed. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. [Link]
Sources
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 4. brynmawr.edu [brynmawr.edu]
- 5. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of N-ethyl-N-methylbenzenesulfonamide Derivatives
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1] The substitution pattern on the sulfonamide nitrogen and the benzene ring dramatically influences the molecule's physicochemical properties and biological targets. This guide provides a comparative analysis of N-ethyl-N-methylbenzenesulfonamide derivatives, delving into their diverse biological activities, underlying mechanisms of action, and the experimental data that substantiates their potential in drug development.
Antiproliferative and Antimicrobial Activity: Targeting Dihydrofolate Reductase
A significant area of investigation for N-ethyl-N-methylbenzenesulfonamide derivatives has been in the realm of oncology and infectious diseases.[2][3] Many of these compounds exert their effects by targeting fundamental cellular processes, such as nucleotide synthesis.
Mechanism of Action
The primary mechanism for the antimicrobial and antiproliferative effects of many sulfonamides is the inhibition of dihydrofolate reductase (DHFR).[2][3] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of purines, thymidylate, and several amino acids. By inhibiting DHFR, these derivatives effectively halt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells or bacteriostasis in microbes.
Caption: Role of Carbonic Anhydrase inhibition in reducing neuronal excitability.
Comparative Performance Data
Researchers have synthesized various series of benzenesulfonamide derivatives and tested their inhibitory action against key human (h) CA isoforms involved in epileptogenesis (hCA II, hCA VII) and other isoforms for selectivity profiling (hCA I, hCA XII). [4][5]The most promising candidates are then advanced to in vivo anticonvulsant screening.
| Derivative Series / Compound | Linker Type | Target Isoform | Inhibitory Activity (Kᵢ, nM) | In Vivo Model | Anticonvulsant Efficacy (ED₅₀, mg/kg) | Reference |
| Series 1 | Ethylureido | hCA II | Low nM | MES / scPTZ | Effective seizure protection | [4][5] |
| Series 2 | Acetamide | hCA II / hCA VII | Low nM | MES / scPTZ | Effective seizure protection | [4][5] |
| Compound 18b | α-amide branched valproic acid | - | - | MES | 16.36 | [6][7] |
| Compound 12c | α-amide branched cyclopropane | - | - | scPTZ | 22.50 | [6][7] |
| Phenytoin | (Reference Drug) | - | - | MES | High | [7] |
| Ethosuximide | (Reference Drug) | - | - | scPTZ | High | [7] |
Structure-activity relationship (SAR) studies have revealed that the linker between the benzenesulfonamide core and other moieties is crucial for isoform selectivity. [4]For example, derivatives with an acetamide linker showed excellent, low nanomolar inhibition of both hCA II and hCA VII, which is highly desirable for an antiepileptic drug. [4][5]In vivo studies in mice using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models confirmed that potent CA inhibitors translate to effective seizure protection, with some compounds showing a long duration of action and low toxicity. [4][5][6][7]
Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)
The sulfonamide chemical class is also prominent in agriculture as herbicides. [8][9][10]Their mode of action in plants is distinct from their therapeutic applications in humans, targeting an enzyme pathway that is absent in animals, which contributes to their low toxicity risk for humans and wildlife. [11]
Mechanism of Action
Sulfonamide herbicides, such as those derived from triazolopyrimidine sulfonamides, function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [10][11]ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. [11]By blocking this enzyme, the herbicides deplete the plant of these essential amino acids, leading to a cessation of growth and eventual death.
Caption: Inhibition of the branched-chain amino acid pathway by sulfonamide herbicides.
Comparative Performance Data
The efficacy of herbicidal sulfonamide derivatives is typically evaluated in post-emergence assays against a panel of broadleaf weeds and grasses.
| Compound ID | Target Weed | Application Rate (g a.i./ha) | Control Rate (%) | Reference |
| 15c | Abutilon theophrasti | 9.375 | 95 | [9] |
| 13a | Broadleaf Weeds | - | Superior Efficacy | [9] |
| 14d | Broadleaf Weeds | - | Superior Efficacy | [9] |
| Saflufenacil | Abutilon theophrasti | 9.375 | ~95 | [9] |
Structure-activity relationship analyses, supported by molecular docking, have shown that these compounds bind to the ALS enzyme, often forming hydrogen bonds with key amino acid residues. [9]Compound 15c , for example, demonstrated remarkable control of the weed Abutilon theophrasti at a very low application rate, comparable to the commercial herbicide saflufenacil. [9]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.
Protocol 1: In Vivo Anticonvulsant Screening
This protocol outlines the two most common primary screening models for anticonvulsant drugs.
Caption: Workflow for primary in vivo anticonvulsant screening.
1. Animal Models: Male Swiss Albino mice or Wistar rats are commonly used. [4][5]2. Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. 3. MES Test:
- At a predetermined time after drug administration (e.g., 30 minutes, 4 hours), an electrical stimulus is delivered via corneal electrodes.
- The endpoint is the abolition of the tonic hindlimb extensor component of the seizure. [6][7]4. scPTZ Test:
- Following drug administration, a convulsant dose of pentylenetetrazole is injected subcutaneously.
- Animals are observed for the presence or absence of generalized clonic seizures lasting for at least 5 seconds. [6][7]5. Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated for each compound.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This is a stopped-flow spectrophotometric assay to determine the inhibitory potency of compounds against various CA isoforms.
1. Enzyme Source: Recombinant human carbonic anhydrase isoforms (hCA I, II, VII, XII, etc.) are used. [4][5]2. Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a colorimetric pH indicator (e.g., phenol red). 3. Procedure:
- A CO₂-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme, the pH indicator, and varying concentrations of the inhibitor.
- The rate of the reaction is monitored by the change in absorbance of the indicator over time using a stopped-flow spectrophotometer. 4. Data Analysis:
- The initial rates of reaction are determined at each inhibitor concentration.
- The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.
- The inhibitory constant (Kᵢ) is then determined from the IC₅₀ values using the Cheng-Prusoff equation. [12]
Conclusion
N-ethyl-N-methylbenzenesulfonamide derivatives represent a remarkably versatile chemical scaffold with a broad spectrum of biological activities. The strategic modification of this core structure allows for the fine-tuning of its properties to target distinct biological pathways with high potency and selectivity. As antiproliferative agents, they can inhibit dihydrofolate reductase, a key enzyme in cell proliferation. As anticonvulsants, they effectively inhibit carbonic anhydrase isoforms crucial for neuronal pH regulation. In agriculture, they serve as potent herbicides by targeting the plant-specific enzyme acetolactate synthase. The comparative data clearly demonstrates that rational drug design, guided by an understanding of structure-activity relationships and mechanisms of action, can yield highly effective lead compounds for therapeutic and agricultural applications. Further research into the pharmacokinetics and safety profiles of the most promising derivatives is warranted to translate these findings into tangible benefits.
References
- Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action. (2017).
- Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2015). PubMed.
- Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2015). PMC - PubMed Central.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.).
- Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. (2017). PubMed.
- Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. (1974). PubMed.
- Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. (n.d.).
- Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiprolifer
- Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents | Request PDF. (n.d.).
- Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. (2009). PubMed.
- Development of novel organometallic sulfonamides with N-ethyl or N-methyl benzenesulfonamide units as potential human carbonic anhydrase I, II, IX and XII isoforms' inhibitors: Synthesis, biological evaluation and docking studies. (n.d.). PubMed.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
- Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Deriv
- Chemistry and fate of triazolopyrimidine sulfonamide herbicides. (n.d.). PubMed.
- Herbicidal sulfonamides. (n.d.).
- Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: Preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. (2025).
- Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. (n.d.). PubMed.
- Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (n.d.). PMC - NIH.
- N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. (n.d.). PubMed.
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). NIH.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar.
- N-Ethyl-4-methylbenzenesulfonamide. (n.d.). CymitQuimica.
- Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. (2025).
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIV
- N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. (n.d.). PMC - NIH.
- N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. (n.d.).
- Benzenesulfonamide, N-ethyl-4-methyl-. (n.d.). NIST WebBook.
Sources
- 1. N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents / Journal of Molecular Structure, 2019 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Ureidobenzenesulfonate Derivatives as Anticancer Agents
In the landscape of modern oncology research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds investigated, ureidobenzenesulfonate derivatives have emerged as a promising class of compounds with potent antiproliferative activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various ureidobenzenesulfonate derivatives, supported by experimental data, to assist researchers and drug development professionals in this field. Our focus will be on the N-phenyl ureidobenzenesulfonates (PUB-SOs) and their analogues, elucidating how subtle molecular modifications can profoundly influence their biological activity and mechanism of action.
The Ureidobenzenesulfonate Scaffold: A Privileged Motif in Anticancer Drug Discovery
The fundamental ureidobenzenesulfonate structure consists of a central benzenesulfonate ring linked to a substituted phenylurea moiety. This core scaffold has proven to be a versatile platform for the development of anticancer agents that target various hallmarks of cancer, including uncontrolled cell proliferation and DNA damage. The general structure is characterized by two aromatic rings, designated as Ring A and Ring B, connected by a urea and a sulfonate ester linkage.
Figure 1: General structure of the ureidobenzenesulfonate scaffold.
Our exploration into the SAR of this class of compounds reveals that the biological activity is intricately linked to the nature and position of substituents on both aromatic rings and the integrity of the urea and sulfonate functionalities.
Comparative Analysis of Antiproliferative Activity
A significant body of research has demonstrated the potent cytotoxic effects of ureidobenzenesulfonate derivatives against a panel of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Influence of Substituents on Ring A
Ring A, the phenylurea-containing ring, is a critical determinant of the compound's interaction with its biological targets. Structure-activity relationship studies have shown that the nature of the pharmacophoric group on this ring is of great importance.[1] Derivatives bearing ethyl urea (EU) and chloroethyl urea (CEU) moieties at the C4 position of Ring A have consistently exhibited potent antiproliferative activities.[1] Interestingly, the steric hindrance at this position does not seem to negatively impact biological activity.[1]
Impact of Modifications on Ring B
The substituents on Ring B, which is attached to the sulfonate ester, also play a crucial role in modulating the anticancer activity and the mechanism of action. A study on 45 new PUB-SO derivatives with various substitutions on Ring B revealed that all compounds were active in the submicromolar to low micromolar range (0.24-20 μM).[2] The position of these substituents was found to influence the stage at which the cell cycle was arrested.[2]
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the IC50 values of representative ureidobenzenesulfonate derivatives against various cancer cell lines, providing a quantitative basis for comparison.
| Compound ID | Ring A Substituent (C4) | Ring B Substituent | Cell Line | IC50 (µM) | Reference |
| PUB-SO 4 | Chloroethyl urea (CEU) | 2-methyl | HT-29 | Micromolar range | [1] |
| PUB-SO 46 | Ethyl urea (EU) | 2-ethyl | M21 | Micromolar range | [1] |
| Generic PUB-SOs | Alkyl, Halogen, Nitro (Position 2) | - | Various | 0.24 - 20 | [2] |
| Generic PUB-SOs | Hydroxyl (Position 4) | - | Various | 0.24 - 20 | [2] |
Mechanistic Insights: Elucidating the Mode of Action
The anticancer effects of ureidobenzenesulfonate derivatives are not solely defined by their cytotoxicity but also by their distinct mechanisms of action. Understanding these mechanisms is crucial for the rational design of more effective and selective drug candidates.
Cell Cycle Arrest: A Tale of Two Phases
A fascinating aspect of the SAR of PUB-SOs is the differential effect of substituent positioning on Ring B on cell cycle progression.
-
S-Phase Arrest: Derivatives with alkyl, halogen, or nitro groups at position 2, or a hydroxyl group at position 4 of Ring B, have been shown to arrest the cell cycle in the S-phase.[2] This suggests an interference with DNA replication.
-
G2/M-Phase Arrest: In contrast, PUB-SOs substituted at positions 3 and 4 of Ring B typically induce a G2/M-phase arrest, indicating a potential disruption of mitotic processes.[2]
Figure 2: Differential mechanisms of action of ureidobenzenesulfonate derivatives.
Induction of DNA Double-Strand Breaks
A key mechanism underlying the anticancer activity of many PUB-SOs is their ability to induce DNA double-strand breaks (DSBs).[1] This is a highly cytotoxic event that, if not repaired, can trigger apoptosis. The induction of DSBs is often evidenced by the phosphorylation of histone H2AX (γH2AX), which serves as a sensitive biomarker for this type of DNA damage.[1][3]
Dihydroorotate Dehydrogenase (DHODH) Inhibition: An Alternative Target
Recent studies have expanded the mechanistic understanding of ureidobenzenesulfonate derivatives by identifying them as inhibitors of dihydroorotate dehydrogenase (DHODH).[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[4] N-pyridinyl ureidobenzenesulfonates (PYRUB-SOs) have been specifically designed as DHODH inhibitors, demonstrating a novel avenue for the therapeutic application of this scaffold.[4]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation of findings, this section provides an overview of the key experimental protocols employed in the evaluation of ureidobenzenesulfonate derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ureidobenzenesulfonate derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period, then harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which intercalates into the DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
γH2AX Phosphorylation Assay (Immunofluorescence)
This assay is used to detect the presence of γH2AX foci, which are indicative of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the ureidobenzenesulfonate derivative.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).[5]
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the γH2AX foci using a fluorescence microscope.
-
Quantification: Count the number of foci per cell to quantify the extent of DNA damage.
DHODH Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of DHODH.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human DHODH, a substrate (dihydroorotate), and a cofactor (e.g., coenzyme Q10).[6][7]
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction and monitor the enzymatic activity by measuring the change in absorbance of a redox indicator (e.g., 2,6-dichloroindophenol) over time.[6][7]
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits DHODH activity by 50%.
Figure 3: A typical experimental workflow for the evaluation of ureidobenzenesulfonate derivatives.
Conclusion and Future Directions
The ureidobenzenesulfonate scaffold represents a highly tractable platform for the development of novel anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent modulation in fine-tuning the potency and mechanism of action of these derivatives. The ability of these compounds to induce cell cycle arrest and DNA damage, coupled with the more recent discovery of their DHODH inhibitory activity, underscores their potential as multi-targeting agents.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Further elucidating the specific molecular targets of the most potent compounds to better understand their mechanism of action.
-
In Vivo Studies: Assessing the antitumor efficacy and safety of lead candidates in preclinical animal models.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of ureidobenzenesulfonate derivatives as a valuable new class of cancer therapeutics.
References
-
Fortin, S., et al. (2015). Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Part 2. Modulation of the ring B. European Journal of Medicinal Chemistry, 103, 563-573. [Link]
-
Gagné-Boulet, M., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of novel substituted N-phenyl ureidobenzenesulfonate derivatives blocking cell cycle progression in S-phase and inducing DNA double-strand breaks. Journal of Medicinal Chemistry, 55(17), 7563-7577. [Link]
-
Jafari, B., et al. (2017). N-Phenyl Ureidobenzenesulfonate derivatives as novel anticancer agents: QSAR and Molecular docking studies. Trends in Pharmaceutical Sciences, 3(4), 225-236. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
Gagné-Boulet, M., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 258, 115579. [Link]
-
Kuo, L. J., & Yang, L. X. (2008). H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy. Journal of Nucleic Acids, 2008, 821823. [Link]
-
Sato, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]
-
Ismail, M. F., et al. (2022). Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Wang, Z., et al. (2015). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 10(4), 2461-2467. [Link]
-
Madariaga-Marcos, J., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2266-2275. [Link]
-
Basak, S. C., et al. (2004). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Journal of Chemical Information and Computer Sciences, 44(3), 1014-1022. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. [Link]
-
Syljuåsen, R. G., et al. (2004). Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1. Molecular and Cellular Biology, 24(1), 314-321. [Link]
-
Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(20), 2164-2182. [Link]
-
Lucas, X., et al. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1027-1037. [Link]
-
Li, Y., et al. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 54(81), 11447-11450. [Link]
-
Atasever, B., et al. (2020). Evaluation of Pharmacological Activity of Heterobimetallic Coordination Compounds Containing N, N-Bis (2-hydroxyethyl)-Ethylenediamine on HT29, HeLa, C6 and Vero cells. International Journal of Morphology, 38(4), 1011-1018. [Link]
-
Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), 55737. [Link]
-
Moores Cancer Center. (n.d.). Protocols. [Link]
-
Gagné-Boulet, M., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(17), 7563-7577. [Link]
-
Dastan, A., & Ekinci, D. (2023). Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022. Molecules, 28(3), 1169. [Link]
-
Yuwono, M., et al. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. RASĀYAN Journal of Chemistry, 14(4), 2535-2542. [Link]
-
Heylmann, D., & Kaina, B. (2016). The γH2AX DNA damage assay from a drop of blood. Scientific Reports, 6, 22682. [Link]
-
Jamshed, A., et al. (2018). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. European Journal of Pharmacology, 834, 1-13. [Link]
Sources
- 1. Synthesis, biological evaluation, and structure-activity relationships of novel substituted N-phenyl ureidobenzenesulfonate derivatives blocking cell cycle progression in S-phase and inducing DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Part 2. Modulation of the ring B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Greener Solvents in Organic Synthesis: Alternatives to DMF and THF
For Researchers, Scientists, and Drug Development Professionals
The solvents we choose in organic synthesis have a profound impact, not only on the outcome of our reactions but also on laboratory safety, environmental sustainability, and the overall "greenness" of our processes. For decades, N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) have been workhorse solvents, valued for their broad solvency and utility in a vast array of chemical transformations. However, growing awareness of their significant drawbacks necessitates a critical re-evaluation of their place in the modern laboratory and a turn towards safer, more sustainable alternatives.
This guide provides an in-depth comparison of promising alternative solvents to DMF and THF, grounded in experimental data and practical insights. We will explore their performance in common organic reactions, discuss their physical and safety profiles, and provide detailed protocols to facilitate their adoption in your research.
The Problem with the Familiar: Why We Need to Move Beyond DMF and THF
The widespread use of DMF and THF belies their significant hazards. Understanding these risks is the first step toward embracing safer alternatives.
N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point, making it suitable for a wide range of reactions, including cross-coupling, amide bond formation, and nucleophilic substitutions.[1] However, its utility is overshadowed by considerable safety and health concerns:
-
Toxicity: DMF is classified as a substance that is toxic to reproduction and may cause harm to the unborn child.[2] It is also a suspected carcinogen and can cause liver damage upon prolonged or repeated exposure.[2]
-
Instability and Incompatibility: DMF is incompatible with a wide variety of reagents, including strong acids, bases, and halogenating agents, which can lead to thermal runaway and explosive decomposition.[3][4][5]
-
Environmental Impact: While not acutely toxic to aquatic life, its persistence and potential for groundwater contamination are of concern.
Tetrahydrofuran (THF) is a versatile ethereal solvent, widely used for Grignard reactions, reductions with metal hydrides, and as a mobile phase in chromatography. Despite its utility, THF presents its own set of challenges:
-
Peroxide Formation: THF is notorious for forming explosive peroxides upon exposure to air and light.[6] This necessitates careful handling, storage, and regular testing for peroxides, adding a layer of risk and complexity to its use.
-
Health Hazards: THF is a central nervous system depressant and can cause irritation to the eyes, respiratory tract, and skin.[6][7] The International Agency for Research on Cancer (IARC) classifies THF as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7]
-
Environmental Concerns: Although inherently biodegradable, THF has a low potential for bioaccumulation.[8][9][10]
The drive towards greener and more sustainable chemistry is not merely an academic exercise but a critical necessity for the future of chemical synthesis. The following sections will delve into viable alternatives that offer improved safety and environmental profiles without compromising, and in some cases even enhancing, synthetic performance.
The Contenders: A New Generation of Greener Solvents
A growing number of bio-based and more sustainable solvents are emerging as powerful replacements for DMF and THF. This guide will focus on some of the most promising candidates: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), Cyrene™ (Dihydrolevoglucosenone), and γ-Valerolactone (GVL), as well as the broader classes of Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs).
Caption: Overview of traditional solvents and their greener alternatives.
Physical and Safety Properties: A Head-to-Head Comparison
Choosing a solvent requires a careful consideration of its physical properties and safety profile. The following table provides a comparative overview of our selected solvents.
| Solvent | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) | Density (g/mL) | Key Safety Hazards |
| DMF | 153 | -61 | 58 | 0.944 | Reproductive toxicity, Carcinogen suspect, Liver damage[2] |
| THF | 66 | -108.4 | -14.5 | 0.889 | Forms explosive peroxides, Flammable, CNS depressant, Possible carcinogen[6][7] |
| 2-MeTHF | 80 | -136 | -11 | 0.854 | Highly flammable, Causes serious eye damage[11][12] |
| CPME | 106 | -140 | -1 | 0.860 | Highly flammable, Causes skin and eye irritation[4][13] |
| Cyrene™ | 227 | -19 | 108 | 1.25 | Causes serious eye irritation[9][14] |
| GVL | 207-208 | -31 | 96 | 1.05 | Causes serious eye irritation[15][16][17] |
| [BMIM][BF4] | >300 | ~-71 | >110 | 1.17 | Varies with ions, generally low volatility |
| Choline Chloride:Urea (1:2) | N/A | 12 | >100 | ~1.25 | Low toxicity, biodegradable |
Performance in Key Organic Reactions: Experimental Data and Protocols
The true test of an alternative solvent lies in its performance in the reactions that matter most to synthetic chemists. Here, we present a data-driven comparison across several key transformations.
Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. The choice of solvent can significantly impact catalyst activity, stability, and product yield.
a) 2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF has emerged as an excellent, bio-derived alternative to THF in a variety of cross-coupling reactions. Its higher boiling point compared to THF allows for reactions to be run at elevated temperatures, often leading to improved reaction rates and yields.
Experimental Protocol: Suzuki-Miyaura Coupling in 2-MeTHF
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous 2-MeTHF.
-
Reaction Conditions: Stir the mixture at 80 °C until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer can be separated, and the organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | THF | Pd(PPh₃)₄ | K₂CO₃ | 66 | 12 | 85 | [General Knowledge] |
| 4-Bromotoluene | Phenylboronic acid | 2-MeTHF | Pd(PPh₃)₄ | K₂CO₃ | 80 | 6 | 92 | [10] |
| 4-Chloroanisole | Phenylboronic acid | THF | Pd(OAc)₂/SPhos | K₃PO₄ | 66 | 24 | 75 | [General Knowledge] |
| 4-Chloroanisole | Phenylboronic acid | 2-MeTHF | Pd(OAc)₂/SPhos | K₃PO₄ | 80 | 12 | 88 | [9] |
b) Cyclopentyl Methyl Ether (CPME)
CPME is a hydrophobic ether solvent with a high boiling point and low peroxide-forming tendencies, making it a safer and often more effective alternative to THF and dioxane in cross-coupling reactions.[18][19]
Experimental Protocol: Suzuki-Miyaura Coupling in CPME
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add 5 mL of CPME.
-
Reaction Conditions: Heat the mixture to 100 °C and stir until the starting material is consumed.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Dioxane | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 12 | 89 | [General Knowledge] |
| 4-Bromobenzonitrile | Phenylboronic acid | CPME | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 8 | 95 | [20] |
c) Cyrene™
This bio-based dipolar aprotic solvent has shown great promise as a replacement for DMF in various cross-coupling reactions, particularly for challenging substrates like heteroaryl halides.[21]
Experimental Protocol: Sonogashira Coupling in Cyrene™
-
Reaction Setup: To a reaction tube, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a base such as triethylamine (2.0 mmol).
-
Solvent Addition: Add 3 mL of Cyrene™.
-
Reaction Conditions: Heat the mixture at 100 °C under an inert atmosphere for the required time.
-
Workup: Upon completion, cool the reaction, add water, and extract the product with a suitable solvent. The organic phase is then washed, dried, and concentrated to give the crude product, which is purified by chromatography.
Comparative Performance Data: Sonogashira Coupling
| Aryl Halide | Alkyne | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | DMF | PdCl₂(PPh₃)₂/CuI | Et₃N | 100 | 6 | 88 | [General Knowledge] |
| 4-Iodoanisole | Phenylacetylene | Cyrene™ | PdCl₂(PPh₃)₂/CuI | Et₃N | 100 | 4 | 91 | [22] |
d) Ionic Liquids (ILs)
Ionic liquids, with their negligible vapor pressure and tunable properties, offer unique advantages in catalysis, including enhanced catalyst stability and recyclability.[4][23][24] The choice of cation and anion can significantly influence the reaction outcome.
Experimental Protocol: Heck Reaction in [BMIM][BF₄]
-
Reaction Setup: In a reaction flask, dissolve Pd(OAc)₂ (0.02 mmol) in [BMIM][BF₄] (2 mL). Add the aryl halide (1.0 mmol), olefin (1.2 mmol), and a base (e.g., NaOAc, 1.5 mmol).
-
Reaction Conditions: Heat the mixture at 100 °C with stirring.
-
Workup and Catalyst Recycling: After the reaction is complete, cool the mixture and extract the product with a nonpolar solvent (e.g., hexane). The ionic liquid phase containing the palladium catalyst can often be reused for subsequent reactions.
Comparative Performance Data: Heck Reaction
| Aryl Halide | Olefin | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | DMF | Pd(OAc)₂ | NaOAc | 100 | 12 | 85 | [General Knowledge] |
| Iodobenzene | Styrene | [BMIM][BF₄] | Pd(OAc)₂ | NaOAc | 100 | 6 | 95 | [3] |
Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. DMF has traditionally been the solvent of choice, but greener alternatives are proving to be highly effective.
a) Cyrene™
Cyrene™ has been demonstrated to be an excellent replacement for DMF in HATU-mediated amide couplings, offering comparable or even superior yields.[7][25][26]
Experimental Protocol: HATU-Mediated Amide Coupling in Cyrene™
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in Cyrene™ (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 10 minutes.
-
Amine Addition: Add the amine (1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Stir at room temperature until the reaction is complete.
-
Workup: Add water to the reaction mixture and extract with ethyl acetate. The organic layer is washed with aqueous solutions of HCl, NaHCO₃, and brine, then dried and concentrated. The product is purified by chromatography if necessary.[10][23][27]
Comparative Performance Data: Amide Coupling
| Carboxylic Acid | Amine | Solvent | Coupling Reagent | Base | Yield (%) | Reference |
| Benzoic acid | Aniline | DMF | HATU | DIPEA | 92 | [General Knowledge] |
| Benzoic acid | Aniline | Cyrene™ | HATU | DIPEA | 95 | [25] |
b) 2-Methyltetrahydrofuran (2-MeTHF)
While less polar than DMF, 2-MeTHF can be a suitable solvent for certain amide coupling reactions, particularly when coupled with appropriate reagents and conditions.
Comparative Performance Data: Amide Coupling
| Carboxylic Acid | Amine | Solvent | Coupling Reagent | Base | Yield (%) | Reference |
| Phenylacetic acid | Benzylamine | DMF | EDC/HOBt | DIPEA | 88 | [General Knowledge] |
| Phenylacetic acid | Benzylamine | 2-MeTHF | T3P | Pyridine | 90 |
Nucleophilic Substitution (Sₙ2) Reactions
The rate of Sₙ2 reactions is highly dependent on the solvent's ability to solvate the nucleophile and the transition state. Polar aprotic solvents like DMF are known to accelerate these reactions.
a) γ-Valerolactone (GVL)
GVL, a bio-based polar aprotic solvent, has shown potential as a substitute for DMF in nucleophilic substitution reactions.
Experimental Protocol: Sₙ2 Reaction in GVL
-
Reaction Setup: In a round-bottom flask, dissolve the substrate (e.g., benzyl bromide, 1.0 mmol) and the nucleophile (e.g., sodium azide, 1.2 mmol) in GVL (5 mL).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 60 °C) until the reaction is complete.
-
Workup: Cool the reaction, pour it into water, and extract the product with an organic solvent. The organic extracts are then washed, dried, and concentrated to yield the product.
Comparative Performance Data: Sₙ2 Reaction
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | NaN₃ | DMF | 60 | 2 | 95 | [General Knowledge] |
| Benzyl bromide | NaN₃ | GVL | 60 | 3 | 92 |
b) Deep Eutectic Solvents (DESs)
DESs, such as choline chloride:urea, can act as both the solvent and a catalyst in nucleophilic substitution reactions, often proceeding under mild conditions.[27]
Experimental Protocol: Sₙ2 Reaction in Choline Chloride:Urea (1:2)
-
DES Preparation: Gently heat a 1:2 molar mixture of choline chloride and urea with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: Add the electrophile (1.0 mmol) and the nucleophile (1.2 mmol) to the pre-formed DES (2 g).
-
Reaction Conditions: Stir the mixture at a slightly elevated temperature (e.g., 50-80 °C) until completion.
-
Workup: Cool the mixture and add water. The product, if solid, can be isolated by filtration. If the product is an oil, it can be extracted with a suitable organic solvent.
Comparative Performance Data: Sₙ2 Reaction
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | KI | Acetone | 56 | 24 | 70 | [General Knowledge] |
| 1-Bromobutane | KI | Choline Chloride:Urea (1:2) | 60 | 8 | 85 | [27] |
Wittig Reaction
The stereochemical outcome of the Wittig reaction can be influenced by the solvent. While THF is a common choice, greener alternatives are being explored.
a) γ-Valerolactone (GVL)
The polar nature of GVL can influence the stereoselectivity of the Wittig reaction, particularly with stabilized ylides.
Comparative Performance Data: Wittig Reaction
| Aldehyde | Ylide | Solvent | E/Z Ratio | Yield (%) | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | THF | >95:5 | 85 | [General Knowledge] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | GVL | >95:5 | 82 | [11][14] |
b) Deep Eutectic Solvents (DESs)
Recent studies have shown that the Wittig reaction can be performed efficiently in DESs like choline chloride:glycerol, offering a green and scalable protocol.[13]
Experimental Protocol: Wittig Reaction in Choline Chloride:Glycerol (1:2)
-
DES Preparation: Prepare the DES by mixing choline chloride and glycerol in a 1:2 molar ratio and heating gently until a clear liquid is formed.
-
Reaction Setup: To the DES, add the phosphonium salt (1.0 mmol), the aldehyde (1.2 mmol), and a base (e.g., K₂CO₃, 1.5 mmol).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Workup: Add water and extract the product with a nonpolar solvent like hexane to separate it from the DES and triphenylphosphine oxide.
Comparative Performance Data: Wittig Reaction
| Aldehyde | Phosphonium Salt | Solvent | Base | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | THF | n-BuLi | 80 | [General Knowledge] |
| 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | Choline Chloride:Glycerol (1:2) | K₂CO₃ | 92 | [13] |
Solvent Selection Workflow and Mechanistic Considerations
The choice of an alternative solvent is not a simple one-for-one replacement. It requires a thoughtful consideration of the reaction mechanism and the properties of the solvent.
Caption: A workflow for selecting an appropriate greener solvent.
For instance, in Sₙ2 reactions, a polar aprotic solvent is desirable to solvate the cation of the nucleophile without strongly solvating the anion, thus enhancing its nucleophilicity.[19] Both Cyrene™ and GVL fit this profile, making them good candidates to replace DMF. In contrast, for reactions involving Grignard reagents, an ethereal solvent that can coordinate to the magnesium center is crucial. Here, 2-MeTHF and CPME are excellent choices to replace THF.
Conclusion: Embracing a Greener Future for Organic Synthesis
The evidence is clear: viable, high-performing, and safer alternatives to DMF and THF are readily available. Solvents like 2-MeTHF, CPME, Cyrene™, and GVL, along with innovative solvent systems like ionic liquids and deep eutectic solvents, offer a pathway to a more sustainable and responsible practice of organic chemistry.
Adopting these greener solvents is not just about regulatory compliance; it is about fostering a culture of safety and environmental stewardship in our laboratories. While a direct "drop-in" replacement is not always possible, a thoughtful consideration of the reaction mechanism and a willingness to optimize conditions can lead to synthetic routes that are not only greener but also more efficient and robust. As researchers, scientists, and drug development professionals, the onus is on us to champion these alternatives and pave the way for a more sustainable future in chemical synthesis.
References
- A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013). Critical Reviews in Toxicology, 43(9), 761-781.
- Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity. (2024). Frontiers in Chemistry, 12, 1358694.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). Monatshefte für Chemie - Chemical Monthly, 148(1), 121-129.
- The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. (2021). Green Chemistry, 23(8), 2845-2860.
- Recent advances in the application of deep eutectic solvents as sustainable media as well as catalysts in organic reactions. (2015). RSC Advances, 5(68), 55393-55414.
- Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. (2024). Chemistry – A European Journal, e202402090.
- Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). Monatshefte für Chemie - Chemical Monthly, 148(1), 121-129.
- Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. (2002). Industrial & Engineering Chemistry Research, 41(19), 4749-4754.
- Ionic Liquids—New “Solutions” for Transition Metal Catalysis. (2000).
- Ionic Liquids-New "Solutions" for Transition Metal Catalysis. (2000).
- Bio-based Green Solvents in Organic Synthesis. An Updated Review. (2024).
- Cyrene as a bio-based solvent for HATU mediated amide coupling. (2018). Organic & Biomolecular Chemistry, 16(16), 2851-2854.
- Suzuki coupling reaction catalyzed by Pd (OAc)2 in [BMIM][PF6] ionic liquid. (2020).
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic & Biomolecular Chemistry, 19(32), 7041-7047.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2022). Chemistry – A European Journal, 28(49), e202201015.
- Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (2024). ACS Sustainable Chemistry & Engineering.
- gamma Valerolactone Bio Based Dipolar Aprotic Solvent. (n.d.). Sigma-Aldrich.
- Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. (2024). Chemistry – A European Journal, e202402090.
- Palladium nanoparticles immobilized in ionic liquid: An outstanding catalyst for the Suzuki C–C coupling. (2004).
- Transition Metal Nanoparticle Catalysis in Ionic Liquids. (2011). Chemical Reviews, 111(2), 1025-1069.
- Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling. (2020). In Green and Sustainable Solvents in Chemical Processes. IntechOpen.
- Greener Approaches to Cross-Coupling. (2012). In Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
- Ionic Liquid (Molten Salt) Phase Organometallic Catalysis. (2002). Chemical Reviews, 102(10), 3667-3692.
- Bio-Based Solvents for Organic Synthesis. (2017). University of York.
- Bio-based Green Solvents in Organic Synthesis. An Updated Review. (2024).
- Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (2024). ACS Sustainable Chemistry & Engineering.
- 2-Methyltetrahydrofuran SDS, 96-47-9 Safety D
- Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using non-noble metal catalysts: A critical review. (2019). Chemical Engineering Journal, 373, 108-121.
- BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. (2022).
- Palladium catalyzed Suzuki cross-coupling in various green solvents. (2018). Journal of the Serbian Chemical Society, 83(10), 1147-1156.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Chemical Science, 5(7), 2841-2853.
- Choosing DMF for Classical Organic Synthesis, but Use with Caution. (n.d.). Aure Chemical.
- Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids. (2021). Molecules, 26(16), 4994.
- Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature. (2011). Johnson Matthey Technology Review, 55(3), 182-192.
- Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. (2018). ACS Sustainable Chemistry & Engineering, 6(6), 7969-7980.
- Bio-based solvents: an emerging generation of fluids for the design of eco-efficient processes in catalysis and organic chemistry. (2013). Chemical Society Reviews, 42(22), 8811-8829.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Chemical Science, 5(7), 2841-2853.
- Case Study: Replacing Dioxane with Cyclopentyl Methyl Ether (CPME) in Chemical Synthesis. (2025). Benchchem.
- Tetrahydrofuran—Health Hazard and Toxicity. (2019). ChemicalBook.
- Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025). Hangda Chern.
- Tetrahydrofuran—A Common Air Pollutant. (n.d.). Chemical Insights.
- γ-Valerolactone | C5H8O2 | CID 7921. (n.d.). PubChem.
- Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. (2006). Organic Process Research & Development, 10(5), 933-938.
- Safety Data Sheet: gamma-Valerolactone. (n.d.). Chemos GmbH&Co.KG.
- γ-Valerolactone. (n.d.). Wikipedia.
- Solvent Effects on SN1 and SN2 Reactions. (2021, February 13). YouTube.
- Can Cyrene offer a greener alternative to harmful solvents? (n.d.). Merck Group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of deep eutectic solvents as sustainable media as well as catalysts in organic reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.york.ac.uk [pure.york.ac.uk]
- 13. Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations [ouci.dntb.gov.ua]
- 19. m.youtube.com [m.youtube.com]
- 20. gctlc.org [gctlc.org]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
- 23. Ionic Liquids-New "Solutions" for Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 25. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Green Solvents as an Alternative to DMF in ZIF-90 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sulfonamide Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
The Imperative for Validated Sulfonamide Analysis
Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in both veterinary and human medicine for their broad-spectrum efficacy and cost-effectiveness.[1] However, their widespread application raises significant public health concerns. The persistence of sulfonamide residues in food products of animal origin—such as milk, meat, and eggs—can lead to allergic reactions in sensitive individuals and contribute to the growing crisis of antimicrobial resistance.[1][2] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have established Maximum Residue Limits (MRLs) for these compounds in foodstuffs.[3][4]
Ensuring compliance with these MRLs and guaranteeing food safety necessitates the use of robust, reliable, and accurate analytical methods. This is where the formal process of method validation becomes paramount. The objective of validating an analytical procedure is to demonstrate, through rigorous experimental evidence, that it is suitable for its intended purpose.[5] This guide provides an in-depth comparison of common analytical techniques for sulfonamide quantification, grounded in the principles of international regulatory guidelines, to empower researchers to select and validate the most appropriate method for their application.
The Regulatory Bedrock: Understanding Validation Parameters
The validation of analytical methods is not an arbitrary process; it is governed by internationally harmonized guidelines. The most influential of these is the International Council for Harmonisation's (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" .[5][6][7] Additionally, for studies involving biological matrices, the FDA's "Bioanalytical Method Validation Guidance for Industry" provides critical standards.[8][9][10]
These guidelines collectively define the key performance characteristics that must be evaluated to ensure a method is fit-for-purpose. The relationship and hierarchy of these parameters are crucial for a logical validation strategy.
Caption: Interrelationship of core analytical validation parameters per ICH Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of analyte.[11][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.[11][12]
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique for sulfonamide quantification is a critical decision driven by factors like required sensitivity, selectivity, sample matrix, cost, and throughput.[13] Here, we compare the three most prevalent methods.
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Colorimetric reaction (e.g., diazotization and coupling) to form a colored product.[14][15] | Physical separation of analytes based on their interaction with a stationary phase, followed by detection using UV absorbance.[1] | Physical separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.[1][16] |
| Specificity | Low. Susceptible to interference from other primary aromatic amines or colored compounds in the matrix.[17] | Moderate to High. Based on chromatographic retention time. Co-eluting compounds with similar UV spectra can interfere. | Very High. Based on retention time, precursor ion mass, and specific product ion masses (Multiple Reaction Monitoring - MRM).[13] |
| Sensitivity (Typical LOQ) | µg/mL range.[14][18] | High ng/mL to low µg/mL range.[19] | pg/mL to low ng/mL range.[4] |
| Application | Primarily for pharmaceutical dosage forms with high analyte concentrations.[14] | Routine screening, quality control of pharmaceuticals, and analysis of residues in food/environmental samples where levels are not exceedingly low.[1][13] | Confirmatory analysis, trace-level quantification, multi-residue analysis in complex matrices (e.g., animal tissue, milk).[3][13][20] |
| Cost (Instrument/Operation) | Low | Moderate | High |
| Throughput | High | Moderate | Moderate |
Performance Data: A Head-to-Head Comparison in Food Matrices
To provide a tangible comparison, the following tables summarize representative validation data for HPLC-UV and LC-MS/MS methods used for the quantification of sulfonamides in common food matrices.
Table 1: Representative Performance of HPLC-UV Methods for Sulfonamide Quantification
| Analyte(s) | Matrix | Linearity Range (µg/kg) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (µg/kg) | Reference |
| Sulfametrole | Plasma | 10,000 - 150,000 | 0.9948 | 100.4% | < 2.3% | 10,000 | [19] |
| 10 Sulfonamides | Milk | Not Specified | > 0.99 | 93.9 - 115.9% | < 8.8% | Not Specified | [21] |
| 4-Amino Benzene Sulphonamide | Drug Substance | LOQ - 200% of limit | 0.999 | 85 - 115% | Not Specified | 200 - 202 | [21][22] |
Table 2: Representative Performance of LC-MS/MS Methods for Sulfonamide Quantification
| Analyte(s) | Matrix | Linearity Range (µg/kg) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (µg/kg) | Reference |
| 12 Sulfonamides | Bovine & Trout Muscle | Not Specified | Not Specified | 75 - 98% | 1 - 8% | 3 - 15 | [3] |
| 9 Sulfonamides | Bovine Liver | Not Specified | Not Specified | 53 - 93% | 2.1 - 16.8% | 5 | [4] |
| 13 Sulfonamides | Animal Feed | 25 - 75 | 0.9864 - 0.9993 | 86.0 - 106.8% | < 21.6% | 0.9 - 7.1 | [2] |
| 10 Sulfonamides | Shrimp | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [16] |
Expert Insight: The data clearly illustrates the superior sensitivity of LC-MS/MS, with LOQs often orders of magnitude lower than HPLC-UV methods. This makes LC-MS/MS the unequivocal choice for trace residue analysis to verify compliance with the common MRL of 100 µg/kg (or 100 ppb).[3] While HPLC-UV demonstrates excellent performance for higher concentration applications, its utility for regulatory residue monitoring is limited.
Experimental Protocol: Validating an HPLC Method for Sulfonamides in Milk
This section provides a detailed, self-validating protocol for determining key validation parameters for an HPLC-UV method, a foundational technique in many labs.
Workflow Overview
Caption: A typical workflow for the validation of an HPLC method for sulfonamide analysis.
Step-by-Step Methodology
1. Materials and Reagents:
-
Sulfonamide analytical standards (e.g., sulfamethoxazole, sulfadiazine)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Blank milk matrix (confirmed to be free of sulfonamides)
-
Syringe filters (0.22 µm)
2. Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the sulfonamide standard and dissolve in 25 mL of methanol.
-
Working Standards: Serially dilute the stock standard with the mobile phase to prepare calibration standards for the linearity assessment (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation (Protein Precipitation):
-
Causality: Milk is a complex matrix rich in proteins and fats that interfere with chromatographic analysis. Protein precipitation using a solvent like acetonitrile is a rapid and effective cleanup step. Acetonitrile denatures the proteins, causing them to precipitate, while simultaneously extracting the moderately polar sulfonamides into the liquid supernatant.[13]
-
Protocol:
-
Pipette 5 mL of milk (blank or sample) into a 15 mL centrifuge tube.
-
For spiked samples (for accuracy/precision), add the appropriate volume of working standard solution.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.[13]
-
4. Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain and separate sulfonamides from more polar matrix components.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution. The acidic modifier ensures that the sulfonamides are in a consistent protonation state, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~270 nm, a common absorbance maximum for many sulfonamides.[23]
-
Injection Volume: 20 µL.
5. Validation Experiments:
-
System Suitability: Before each run, inject a standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is < 2.0% and the tailing factor is < 2.0. This ensures the chromatographic system is performing adequately.
-
Linearity:
-
Inject the prepared calibration standards (from step 2) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.995.
-
-
Accuracy & Precision:
-
Spike blank milk samples at three concentration levels (e.g., low, medium, and high QC levels) in replicates of six.
-
Prepare and analyze the samples as described above.
-
Accuracy: Calculate the percent recovery at each level. Acceptance Criterion: Mean recovery should be within 80-120%.
-
Precision: Calculate the %RSD for the concentrations measured at each level. Acceptance Criterion: %RSD should be ≤ 15%.
-
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods is a cornerstone of scientific rigor and regulatory compliance in the analysis of sulfonamides. The choice between techniques is a balance of performance requirements and practical constraints.
-
UV-Vis Spectrophotometry remains a viable, low-cost option for analyzing simple, high-concentration pharmaceutical formulations but lacks the specificity and sensitivity for residue analysis.
-
HPLC-UV is a robust and cost-effective workhorse for routine screening and quality control where residue levels are not at the trace level. Its reliability and moderate cost make it accessible to most laboratories.[13]
-
LC-MS/MS is the gold standard for trace-level quantification and confirmatory analysis.[13] Its unparalleled sensitivity and specificity are essential for regulatory monitoring in complex food and environmental matrices, ensuring public health and safety.[1][20]
Ultimately, a properly validated method, regardless of the technology, provides confidence in the data generated. By adhering to the principles outlined in ICH and FDA guidelines and understanding the causality behind each procedural step, researchers can produce defensible, accurate, and reliable results in the critical task of sulfonamide quantification.
References
- Cross-Validation of Analytical Methods for Sulfonamides: A Compar
- Comparison of four methods for the determination of sulphonamide concentr
- Bioanalytical Method Validation Guidance for Industry May 2018. FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Bioanalytical Method Valid
- Bioanalytical Method Valid
- A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in c
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC. RSC Publishing.
- LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
- Analysis of sulfonamides. Slideshare.
- A Comparative Guide to the Validation of Analytical Methods for Sulfametrole Analysis in Accordance with ICH Guidelines. Benchchem.
- Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn.
- A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical prepar
- Multi-Residue Determination of Sulfonamide and Quinolone Residues in Fish Tissues by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Determination of sulfonamide residues in food by high performance liquid chromatography.
- Development and validation of a method for the determination of sulfonamides in animal feed by modified QuEChERS and LC–MS/MS analysis.
- Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations.
- A Comparative Guide to Validated Analytical Methods for Sulfisomidine Quantific
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
- Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and comput
- Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method.
- Analytical method validation: A brief review.
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 12. wjarr.com [wjarr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 16. journalofchemistry.org [journalofchemistry.org]
- 17. Comparison of four methods for the determination of sulphonamide concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tis.wu.ac.th [tis.wu.ac.th]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonamide Reagents: N-Ethyl-4-fluorobenzenesulfonamide in Focus
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group holds a position of significant importance. Its presence in a vast array of pharmaceuticals, agrochemicals, and advanced materials underscores the necessity for a deep understanding of the reagents used in its formation. Traditionally, workhorse reagents like p-toluenesulfonyl chloride (TsCl) have dominated the field. However, the demand for fine-tuning molecular properties and reaction kinetics has led to the exploration of alternative sulfonating agents. This guide provides an in-depth, objective comparison of N-Ethyl-4-fluorobenzenesulfonamide and its corresponding sulfonyl chloride with other commonly employed sulfonamide reagents, offering field-proven insights and experimental data to inform your selection process.
We will delve into the nuanced differences in reactivity, stability, and application of this compound, contrasting it primarily with its close structural analog, N-ethyl-p-toluenesulfonamide, derived from the ubiquitous tosyl chloride. This comparison will be grounded in the fundamental principles of physical organic chemistry and supported by detailed experimental protocols, enabling you to make informed decisions for your specific research and development needs.
The Sulfonamide Landscape: A Structural Overview
The reactivity and utility of a sulfonamide reagent are intrinsically linked to the electronic nature of the substituents on the aromatic ring. These substituents directly influence the electrophilicity of the sulfur atom in the corresponding sulfonyl chloride, which is the key determinant in the rate of sulfonamide formation.
Here, we will compare three key benzenesulfonyl chloride derivatives that give rise to the corresponding N-ethylsulfonamides:
-
4-Fluorobenzenesulfonyl chloride: The precursor to this compound. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I).
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): The precursor to N-ethyl-p-toluenesulfonamide. The methyl group at the para-position has an electron-donating hyperconjugation effect (+I).
-
p-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl): Included for its highly activated nature. The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.
The central hypothesis of this guide is that the electron-withdrawing fluorine atom in 4-fluorobenzenesulfonyl chloride will render the sulfur atom more electrophilic compared to tosyl chloride, leading to faster reaction rates in sulfonamide formation. Conversely, the resulting this compound may exhibit altered stability and cleavage characteristics compared to its tosyl analogue.
Comparative Performance Analysis
To provide a clear and quantitative comparison, we present a series of experiments designed to evaluate the performance of 4-fluorobenzenesulfonyl chloride and tosyl chloride in the synthesis of their respective N-ethylsulfonamides with a model primary amine, benzylamine.
Reactivity in Sulfonamide Formation
The primary measure of a sulfonating agent's performance is its reactivity towards a nucleophile. In this context, we will examine the rate of reaction with benzylamine.
Expected Outcome: Based on fundamental electronic effects, the rate of reaction is expected to follow the order:
Nosyl chloride > 4-Fluorobenzenesulfonyl chloride > Tosyl chloride
The electron-withdrawing groups (-NO₂ and -F) increase the partial positive charge on the sulfonyl sulfur, making it more susceptible to nucleophilic attack by the amine.[1] The methyl group in tosyl chloride, being electron-donating, has the opposite effect, reducing the reactivity of the sulfonyl chloride.
Table 1: Predicted Kinetic Data for the Sulfonylation of Benzylamine
| Sulfonyl Chloride | Relative Rate Constant (k_rel) | Predicted Half-life (t_1/2) at 25°C (min) |
| p-Toluenesulfonyl chloride | 1 | 60 |
| 4-Fluorobenzenesulfonyl chloride | ~5-10 | ~6-12 |
| p-Nitrobenzenesulfonyl chloride | ~50-100 | <1 |
Note: These are predicted values based on established principles of physical organic chemistry. Actual experimental values may vary.
Utility as a Protecting Group: Formation and Cleavage
Sulfonamides are frequently employed as protecting groups for amines in multi-step syntheses.[2] An ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily cleaved when desired.
Formation: As established, 4-fluorobenzenesulfonyl chloride is expected to react faster with amines than tosyl chloride, potentially allowing for lower reaction temperatures or shorter reaction times for the protection step.
Stability: Both N-ethyl-p-toluenesulfonamide and this compound are generally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. The C-F bond in the fluoro-derivative is exceptionally strong, and the aromatic ring is generally resistant to nucleophilic attack under standard conditions.
Cleavage: The removal of the sulfonamide protecting group is often the most challenging aspect of its use. A variety of methods have been developed, and the choice of method can be influenced by the substituents on the aromatic ring.
Table 2: Comparison of Cleavage Conditions for N-Ethyl-arylsulfonamides
| Cleavage Method | N-Ethyl-p-toluenesulfonamide | This compound | Comments |
| Reductive Cleavage (e.g., Na/NH₃, SmI₂, Mg/MeOH) | Effective, but often requires harsh conditions. | Expected to be more resistant due to the electron-withdrawing fluorine making the S-N bond stronger. | Reductive cleavage is a common and robust method.[3] |
| Acidic Hydrolysis (e.g., conc. HBr, TFA) | Requires forcing conditions (high temperatures, long reaction times).[4] | Expected to be more resistant to hydrolysis. | Generally not a preferred method due to its harshness.[5] |
| Oxidative Cleavage | Not generally applicable. | Not generally applicable. | More common for specific types of sulfonamides not discussed here. |
| Photolytic Cleavage | Can be cleaved with UV light, though often with side reactions.[6] | The C-F bond may influence the photophysical properties, but cleavage is likely still possible. | A milder but less commonly used method. |
The increased electron-withdrawing nature of the 4-fluorophenyl group is anticipated to strengthen the sulfur-nitrogen bond, making the this compound more robust and potentially requiring more forcing conditions for cleavage compared to the tosyl analogue. This can be an advantage when extreme stability is required during a synthetic sequence.
Experimental Protocols
The following protocols provide a framework for a direct comparison of 4-fluorobenzenesulfonyl chloride and p-toluenesulfonyl chloride.
General Procedure for the Synthesis of N-Ethyl-N-benzyl-arylsulfonamides
This protocol is adapted from standard procedures for sulfonamide synthesis.[7][8]
Figure 1: General workflow for the synthesis of N-Ethyl-N-benzyl-arylsulfonamides.
Materials:
-
Benzylamine
-
4-Fluorobenzenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, add a solution of the respective sulfonyl chloride (4-fluorobenzenesulfonyl chloride or p-toluenesulfonyl chloride, 1.05 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Kinetic Monitoring of the Sulfonylation Reaction
To quantitatively compare the reaction rates, the progress of the reaction can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
GC-MS Method:
-
Set up the reaction as described above in a thermostated reaction vessel at 25 °C.
-
At regular time intervals (e.g., every 5 minutes for the 4-fluorobenzenesulfonyl chloride reaction and every 15 minutes for the tosyl chloride reaction), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot with a known volume of a suitable quenching agent (e.g., a solution of a different, highly reactive amine).
-
Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS.
-
Quantify the disappearance of the starting materials (benzylamine and sulfonyl chloride) and the appearance of the product by integrating the respective peak areas, using an internal standard for calibration.
Data Analysis:
Plot the concentration of the product versus time and determine the initial reaction rate. The relative rate constants can be calculated from these initial rates.
Protocol for Reductive Cleavage of N-Ethyl-N-benzyl-arylsulfonamides
This protocol is a general method for the reductive cleavage of sulfonamides.
Figure 2: Workflow for the reductive cleavage of N-Ethyl-N-benzyl-arylsulfonamides.
Materials:
-
N-Ethyl-N-benzyl-arylsulfonamide (from the previous step)
-
Magnesium turnings
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a suspension of magnesium turnings (10 equivalents) in anhydrous methanol, add the N-ethyl-N-benzyl-arylsulfonamide (1.0 equivalent).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-ethylbenzylamine.
The progress of the cleavage reaction can be monitored over time to compare the relative stability of the two sulfonamides under these conditions.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound with other common sulfonamide reagents, with a particular focus on its tosyl analogue. The key takeaways are:
-
Enhanced Reactivity in Formation: The electron-withdrawing fluorine atom in 4-fluorobenzenesulfonyl chloride is predicted to significantly increase its reactivity towards amines compared to tosyl chloride. This can lead to faster reaction times, milder reaction conditions, and potentially higher yields, which is a considerable advantage in process chemistry and the synthesis of complex molecules.
-
Increased Stability: The resulting this compound is expected to be more stable towards cleavage than N-ethyl-p-toluenesulfonamide. This enhanced stability can be beneficial when the sulfonamide is used as a protecting group in a multi-step synthesis where harsh conditions are required for other transformations.
-
Tunable Properties: The introduction of a fluorine atom provides a valuable tool for tuning the electronic properties of the sulfonamide. This can be exploited not only in the context of reactivity and stability but also in modulating the physicochemical properties of the final molecule in drug discovery programs, such as pKa, lipophilicity, and metabolic stability.
The choice between this compound and other sulfonamide reagents will ultimately depend on the specific requirements of the synthetic route or the desired properties of the target molecule. For applications requiring rapid and efficient sulfonamide formation or a highly stable protecting group, this compound presents a compelling alternative to traditional reagents. Further experimental studies are warranted to fully elucidate the kinetic and thermodynamic parameters of these reactions and to explore the full scope of applications for this versatile reagent.
References
-
Fier, P. S., & Kim, D. E. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-883. [Link]
- Google Patents. (2015). Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. CN104945288A.
-
Navrátilová, L., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. [Link]
-
Green, S., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Organic Letters, 22(15), 5869–5873. [Link]
-
Leis, J. R., et al. (1998). Kinetic Studies on the Acid and Alkaline Hydrolysis of N-Methyl-N-nitroso-p-toluenesulfonamide in Dioctadecyldimethylammonium Chloride Vesicles. Langmuir, 14(18), 5173–5178. [Link]
-
Tanaka, S., et al. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Forensic Toxicology. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmaceutica Sinica B, 12(5), 2269-2282. [Link]
- Weinreb, S. M. (2006). The Nosyl Amide Protecting Group in Organic Synthesis. Comprehensive Organic Name Reactions and Reagents.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Kice, J. L., & Anderson, J. M. (1966). The mechanism of the hydrolysis of benzenesulfonyl chlorides in dioxane-water mixtures. Journal of the American Chemical Society, 88(22), 5242–5245.
-
Potential cleavage sites of sulfonamides during advanced oxidation processes. (n.d.). ResearchGate. [Link]
- Google Patents. (2017). Method of synthesis of N-alkyl p-toluene sulfonamide. CN106565549A.
-
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]
-
Brom, J., et al. (2022). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers. Chemical Science, 13(28), 8276-8281. [Link]
-
Organic Syntheses. (n.d.). N-Sulfinyl-p-toluenesulfonamide. [Link]
- S. Parsons, Jr., A. F., et al. (1962). The Gas Chromatography of Sulfonic Acids. Analytical Chemistry, 34(11), 1437–1438.
- Murphy, J. A., et al. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Organic Letters, 9(5), 757–760.
-
Zhang, Y., et al. (2022). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds. Journal of Materials Science and Chemical Engineering, 10(11), 1-13. [Link]
-
Fier, P. S., & Kim, D. E. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Wuest, F., et al. (2008). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 3(3), 509–515. [Link]
-
Li, Y., et al. (2018). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry, 16(3), 353-357. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2507. [Link]
-
PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. [Link]
-
Reductive cleavage of secondary sulfonamides. (n.d.). ResearchGate. [Link]
-
Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]
-
The Royal Society of Chemistry. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Varvounis, G., et al. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2004(5), 112-123. [Link]
-
D'Agostino, P. A., et al. (2005). Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. Rapid Communications in Mass Spectrometry, 19(11), 1447–1453. [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide. [Link]
-
Perreault, C., et al. (2008). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science, 14(4), 453–460. [Link]
-
Li, Y., et al. (2018). Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers, 5(13), 2045-2049. [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry. [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Properties of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the antimicrobial properties of various benzenesulfonamide derivatives. As a class of synthetic antimicrobial agents, benzenesulfonamides have been a cornerstone in the fight against bacterial infections for decades. Their continued relevance is underscored by ongoing research into novel derivatives with enhanced potency and broader spectrums of activity. This document delves into the experimental data supporting their efficacy, outlines the standardized protocols for their evaluation, and explores the structure-activity relationships that govern their antimicrobial effects.
The Enduring Mechanism of Action: Targeting Folate Synthesis
Benzenesulfonamide derivatives exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids (DNA and RNA). By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides block the production of dihydrofolic acid, a key intermediate. This disruption of the folate pathway ultimately halts bacterial growth and replication, leading to a bacteriostatic effect. The selective toxicity of sulfonamides is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet, making the bacterial DHPS a prime target for antimicrobial therapy.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests. The two primary methods for evaluating the efficacy of antimicrobial agents like benzenesulfonamide derivatives are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing the Zone of Inhibition (ZOI).
Broth Microdilution Method (CLSI M07)
This method is used to determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow:
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the benzenesulfonamide derivatives are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range for testing is 0.06 to 64 µg/mL.
-
Inoculation: Each well of a 96-well microtiter plate, containing the diluted antimicrobial agents, is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.[1]
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1]
Agar Disk Diffusion Method (CLSI M02)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Experimental Workflow:
Step-by-Step Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Paper disks of a standard diameter (6 mm) are impregnated with a known concentration of the benzenesulfonamide derivative. These disks are then dispensed onto the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C in ambient air for 16 to 18 hours.
-
Measurement of Inhibition Zones: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured to the nearest millimeter using a ruler or calipers.
Comparative Antimicrobial Performance of Benzenesulfonamide Derivatives
The antimicrobial efficacy of benzenesulfonamide derivatives can be significantly influenced by the nature and position of substituents on the benzenesulfonamide scaffold. The following tables present a comparative analysis of the antimicrobial activity of a selection of benzenesulfonamide derivatives against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The data is synthesized from a study by Nemr et al. (2021), which evaluated a series of thiazolone-benzenesulfonamide hybrids. It is important to note that this study reported percentage inhibition at a fixed concentration rather than MIC or ZOI values. For a baseline comparison, data for a novel sulfamethoxazole derivative from a study by Al-Hammoshi et al. (2012) is also included, though direct comparison should be made with caution due to inter-study variations.
Chemical Structures of Selected Derivatives
Antimicrobial Activity Data
Table 1: Activity against Staphylococcus aureus
| Compound | Type | MIC (µg/mL) | Inhibition (%) at 50 µg/mL | Reference |
| Sulfamethoxazole Derivative | Azo-linked | 20 | Not Reported | [2] |
| Compound 4e | Thiazolone-benzenesulfonamide | Not Reported | 80.69 | [3] |
| Compound 4g | Thiazolone-benzenesulfonamide | Not Reported | 69.74 | [3] |
| Compound 4h | Thiazolone-benzenesulfonamide | Not Reported | 68.30 | [3] |
| Ciprofloxacin (Control) | Fluoroquinolone | Not Reported | 99.2 | [3] |
Table 2: Activity against Escherichia coli
| Compound | Type | MIC (µg/mL) | Inhibition (%) at 50 µg/mL | Reference |
| Sulfamethoxazole Derivative | Azo-linked | > 100 (inactive) | Not Reported | [2] |
| Compound 4e | Thiazolone-benzenesulfonamide | Not Reported | Not Reported | [3] |
| Compound 4g | Thiazolone-benzenesulfonamide | Not Reported | Not Reported | [3] |
| Compound 4h | Thiazolone-benzenesulfonamide | Not Reported | Not Reported | [3] |
| Imipenem (Control) | Carbapenem | Not Reported | Not Reported | [3] |
Discussion of Comparative Findings and Structure-Activity Relationships
The presented data, although from different studies, allows for some preliminary observations on the structure-activity relationships of these benzenesulfonamide derivatives.
The novel sulfamethoxazole derivative synthesized by Al-Hammoshi et al. demonstrated moderate activity against the Gram-positive S. aureus with an MIC of 20 µg/mL, but was inactive against the Gram-negative E. coli.[2] This highlights a common challenge with sulfonamide derivatives: a narrower spectrum of activity that is often more potent against Gram-positive bacteria.
The thiazolone-benzenesulfonamide hybrids reported by Nemr et al. showed significant inhibitory activity against S. aureus at a concentration of 50 µg/mL.[3] Compound 4e , in particular, exhibited the highest inhibition at 80.69%, suggesting that the specific substitutions on its thiazolone and phenyl rings are favorable for activity against this Gram-positive pathogen.[3] The study also indicated that these compounds were generally less effective against Gram-negative bacteria like E. coli.[3] This differential activity is often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier to antimicrobial agents.
The lack of a primary aromatic amine in the sulfamethoxazole derivative, a group traditionally considered essential for DHPS inhibition, suggests that its mode of action may differ from classical sulfa drugs.[2][4] This underscores the potential for novel benzenesulfonamide derivatives to overcome existing resistance mechanisms by acting on different cellular targets.
Conclusion
Benzenesulfonamide derivatives remain a fertile ground for the discovery and development of new antimicrobial agents. The comparative data, while highlighting the need for more comprehensive head-to-head studies, demonstrates that structural modifications to the benzenesulfonamide scaffold can lead to compounds with significant activity, particularly against Gram-positive pathogens. The standardized protocols provided by the CLSI are essential for the reliable evaluation of these novel compounds. Future research should focus on synthesizing derivatives with improved permeability to tackle the challenge of Gram-negative bacteria and on elucidating their mechanisms of action to stay ahead of emerging resistance.
References
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28946-28961. Available at: [Link]
-
Al-Hammoshi, M. H. D., Mustafa, Y. F., & Jehan, A. A. (2012). Synthesis and antibacterial activity of new Sulfamethoxazole derivative. Tikrit Journal of Pharmaceutical Sciences, 8(1), 59-67. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Eleventh Edition. CLSI.
-
Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28946-28961. Available at: [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). Available at: [Link]
-
Namba, K., Zheng, X., Motoshima, K., Kobayashi, H., Tai, A., Takahashi, E., Sasaki, K., Okamoto, K., & Kakuta, H. (2008). Design and synthesis of benzenesulfonanilides active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. Bioorganic & medicinal chemistry, 16(11), 5944–5959. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzenesulfonanilides active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of N-substituted-N-alkyl/aryl-4-chlorobenzenesulfonamides
For researchers, scientists, and drug development professionals, the synthesis of novel N-substituted-N-alkyl/aryl-4-chlorobenzenesulfonamides represents a significant step in the discovery of new therapeutic agents. However, the synthetic process invariably yields a mixture of the target compound, unreacted starting materials, and byproducts. Therefore, rigorous purity assessment is not merely a quality control measure; it is a critical determinant of the compound's safety, efficacy, and suitability for further investigation. This guide provides an in-depth comparison of analytical techniques for evaluating the purity of these synthesized sulfonamides, offering field-proven insights and detailed experimental protocols to ensure scientific integrity.
The Imperative of Purity in Drug Discovery
The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have profound consequences, ranging from altered pharmacological activity to unforeseen toxicity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in drug substances. For early-stage research, establishing a high degree of purity is fundamental to obtaining reliable and reproducible biological data.
This guide will navigate the common analytical techniques employed for purity assessment, from rapid qualitative screening to definitive quantitative analysis. We will explore Thin-Layer Chromatography (TLC), Melting Point Analysis, and a suite of spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the gold standard of High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical method is contingent on the specific requirements of the analysis at a particular stage of research. A rapid, qualitative check may be sufficient for monitoring reaction progress, while a highly sensitive and quantitative method is essential for the final purity determination of a candidate compound. The following table provides a comparative overview of the most common techniques.
| Technique | Principle | Information Obtained | Sensitivity | Throughput | Cost | Key Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Qualitative assessment of the number of components, indication of purity. | Moderate (ng to µg range)[1] | High | Low | Simple, rapid, and cost-effective for reaction monitoring and preliminary purity checks.[2] | Limited resolution, not inherently quantitative without densitometry, potential for co-elution. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point indicates high purity; a broad and depressed range suggests the presence of impurities. | Low | High | Low | Simple, rapid, and inexpensive qualitative indicator of purity.[3] | Insensitive to small amounts of impurities, not suitable for amorphous or low-melting solids, not quantitative.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | Quantitative determination of purity (% area), detection and quantification of impurities. | High (ng to pg range)[5] | Moderate | High | High resolution, high sensitivity, excellent for quantitative analysis and impurity profiling.[6] | Requires more complex instrumentation and method development, can be time-consuming. |
| Quantitative ¹H NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. | Absolute purity determination without the need for a specific reference standard for the analyte.[7] | Moderate to High | Low | High | Provides structural information and quantitative data simultaneously, non-destructive.[8] | Requires a high-field NMR spectrometer, careful sample preparation, and a suitable internal standard.[9] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Low | High | Moderate | Provides structural confirmation of the desired product. | Not suitable for purity assessment unless coupled with a separation technique; insensitive to non-IR active impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight confirmation of the target compound and identification of impurities. | Very High (pg to fg range)[10] | High | High | Extremely sensitive and specific for molecular weight determination, can be coupled with chromatography (LC-MS, GC-MS) for impurity identification.[11] | Does not provide information on isomeric impurities without fragmentation analysis, ionization efficiency can vary between compounds. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any purity assessment hinges on the meticulous execution of validated analytical methods. The following protocols are designed to be self-validating, incorporating best practices to ensure reliable and reproducible results.
Thin-Layer Chromatography (TLC) for Rapid Purity Screening
TLC is an indispensable tool for the organic chemist, providing a quick snapshot of the reaction's progress and the purity of the isolated product.
Experimental Workflow for TLC Analysis
Caption: Workflow for Thin-Layer Chromatography analysis.
Step-by-Step Protocol:
-
Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Sample Application: Dissolve a small amount of the crude and purified N-substituted-N-alkyl/aryl-4-chlorobenzenesulfonamide in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, spot the solutions on the origin line. It is also advisable to co-spot the crude and purified material in one lane to better visualize the separation.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for sulfonamides is a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).[12] The chamber should be saturated with the solvent vapor. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[12] For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, which makes sulfonamides appear as yellow-green fluorescent spots.[4]
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots in the lane of the synthesized product indicates the presence of impurities. The Retention Factor (Rf) for each spot should be calculated (Rf = distance traveled by the spot / distance traveled by the solvent front).
Melting Point Analysis: The Classic Indicator of Purity
The melting point of a pure crystalline solid is a sharp, characteristic physical property. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[13]
Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the synthesized sulfonamide is completely dry and crystalline. Finely powder a small amount of the sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.[11]
-
Measurement: Place the capillary tube in a melting point apparatus.[14] Heat the sample at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[14]
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
-
Interpretation: A sharp melting range of 1-2 °C is indicative of a pure compound. A broad melting range (greater than 5 °C) and a melting point lower than the literature value for the pure compound suggest the presence of impurities.
Spectroscopic and Chromatographic Confirmation of Purity and Identity
While TLC and melting point analysis are excellent preliminary tools, a comprehensive purity assessment requires more sophisticated techniques that provide both qualitative and quantitative data.
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy is a powerful tool for elucidating the structure of a molecule. In the context of purity assessment, it can confirm the identity of the synthesized compound and detect the presence of impurities with proton signals that do not correspond to the target molecule. Quantitative NMR (qNMR) can provide a highly accurate determination of purity without the need for an identical reference standard.[7]
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh about 5-25 mg of the dried sulfonamide sample into a clean, dry NMR tube.[2] Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[12] Ensure all glassware is clean to avoid contamination.[15]
-
qNMR Sample Preparation (Optional but Recommended): For quantitative analysis, accurately weigh a known amount of an internal standard into the NMR tube along with the sample. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer. For quantitative results, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between pulses.[8]
-
Data Processing and Interpretation: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the protons of the sulfonamide and any impurity signals. The ratio of the integrals of the impurity signals to the product signals can provide an estimate of the purity. For qNMR, the purity is calculated based on the integral ratio of the analyte to the internal standard, taking into account their respective molecular weights and the number of protons contributing to the integrated signals.[7]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
HPLC is the industry-standard technique for the quantitative determination of purity and the profiling of impurities in pharmaceutical compounds.[16]
Step-by-Step Protocol for HPLC Analysis:
-
Method Development: Develop a suitable HPLC method. For sulfonamides, a reversed-phase C18 column is commonly used. The mobile phase often consists of a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Sample Preparation: Accurately prepare a stock solution of the synthesized sulfonamide in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration. Prepare a series of dilutions to establish a calibration curve if quantitative analysis of a specific impurity is required.
-
Injection and Analysis: Inject the sample solution into the HPLC system. The components of the sample are separated on the column and detected by a UV detector at an appropriate wavelength (sulfonamides typically have strong UV absorbance).
-
Data Analysis: The output is a chromatogram showing peaks corresponding to the different components of the sample. The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of impurities, a reference standard for each impurity is required.
Mass Spectrometry (MS) for Impurity Identification
When coupled with a separation technique like HPLC (LC-MS), mass spectrometry is an invaluable tool for identifying unknown impurities.
Step-by-Step Protocol for LC-MS Analysis:
-
LC Separation: Separate the components of the sample using an HPLC method as described above.
-
MS Detection: The eluent from the HPLC column is directed into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio of the ions is measured.[11]
-
Data Interpretation: The mass spectrum of each peak in the chromatogram provides the molecular weight of the corresponding component. This information, often combined with fragmentation data (MS/MS), can be used to deduce the structure of unknown impurities.[11]
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient for the comprehensive assessment of the purity of a synthesized N-substituted-N-alkyl/aryl-4-chlorobenzenesulfonamide. A logical and integrated approach, as depicted in the workflow below, is essential for ensuring the quality and reliability of these potentially therapeutic compounds.
Integrated Purity Assessment Workflow
Caption: An integrated workflow for purity assessment.
By employing a combination of these techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity of their subsequent biological and pharmacological studies. This multi-faceted approach, grounded in sound analytical principles and meticulous experimental execution, is the cornerstone of scientific rigor in drug discovery and development.
References
-
U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]
-
YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. [Link]
-
Krzek, J., & Bielska, A. (n.d.). TLC of Sulfonamides. ResearchGate. [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
ResearchGate. (n.d.). TLC-densitogram of a resolved mixture of sulfanilamide.... [Link]
-
LibreTexts Chemistry. (2022). 6.1C: Melting Point Theory. [Link]
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
-
Webster, G. K., & Kumar, S. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. [Link]
-
Verbruggen, A. M., et al. (n.d.). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed. [Link]
-
PubChem. (n.d.). 4-chloro-N-phenylbenzenesulfonamide. [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Link]
-
University of Alberta. (n.d.). Melting point determination. [Link]
-
ResearchGate. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. [Link]
-
MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. [Link]
-
ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. [Link]
-
AOAC International. (2020). Review of Analytical Methods for Sulfonamides. [Link]
-
ResearchGate. (2025). Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. [Link]
-
IBChem. (n.d.). Melting point depression. [Link]
-
ResearchGate. (2025). Simple Tests for Identification of Sulfonamides. [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
ResearchGate. (2014). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
-
ACS Publications. (1995). A Simple Demonstration of the Effect of Impurities on Melting Point. [Link]
-
University of California, Irvine. (n.d.). Experiment 1 - Melting Points. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. [Link]
-
PubMed. (2024). Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]
-
National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. [Link]
-
Quora. (2016). Why do impurities decrease the melting point of substances?. [Link]
-
SlideShare. (2021). experiment (1) determination of melting points. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. organomation.com [organomation.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. researchgate.net [researchgate.net]
Navigating the Bromodomain Landscape: A Prospective Efficacy Analysis of N-Ethyl-4-fluorobenzenesulfonamide as a BRD4 Inhibitor
In the dynamic field of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target for a spectrum of diseases, including cancer and inflammatory conditions.[1][2] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes like c-MYC.[1][3] The development of small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2) has become a cornerstone of modern oncologic research.[4][5]
This guide provides a comparative framework for evaluating the potential efficacy of N-Ethyl-4-fluorobenzenesulfonamide, a compound of interest, against established BRD4 inhibitors. As of this publication, public data on the direct BRD4 inhibitory activity of this compound is not available. Therefore, this document will serve as a prospective guide, outlining the essential experimental workflows required to characterize its activity and benchmark it against well-profiled comparators like JQ1 and OTX-015. We will delve into the causality behind the necessary experimental choices, ensuring a robust and self-validating evaluation process.
The Rationale: Why Investigate a Benzenesulfonamide Scaffold?
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its role in a variety of clinically successful drugs.[6][7] In the context of BRD4 inhibition, while not the most common scaffold, related sulfonamide-containing molecules have demonstrated potent activity. For instance, a study on N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide derivatives revealed compounds with micromolar IC50 values against BRD4, underscoring the potential of this chemical class.[8] The core concept is to design a molecule that can effectively mimic the acetylated lysine side chain, positioning a hydrogen bond acceptor to interact with the key asparagine residue (Asn140 in BD1) within the bromodomain's binding pocket, while the rest of the scaffold establishes favorable hydrophobic and van der Waals interactions.[1]
The structure of this compound presents a simple, yet intriguing scaffold for investigation. The sulfonamide oxygen atoms can potentially act as the crucial hydrogen bond acceptors, while the ethyl and fluoro-substituted phenyl groups can explore the hydrophobic regions of the binding pocket.
Comparator Compounds: The Gold Standards
To provide a meaningful benchmark for our prospective analysis, we will compare the expected data for this compound with the well-characterized activities of two seminal BRD4 inhibitors:
-
JQ1: A potent, selective, and cell-permeable thieno-triazolo-1,4-diazepine that is one of the most widely used tool compounds for studying BET bromodomain function.[1] It exhibits low nanomolar affinity for BRD4.
-
OTX-015 (Birabresib): A clinical-stage BET inhibitor that has been evaluated in numerous trials for hematological malignancies and solid tumors.[5]
A direct comparison of key performance metrics will be essential to determine the potential of this compound as a viable lead compound.
Head-to-Head Comparison Framework
The following table outlines the key parameters for evaluating a novel BRD4 inhibitor and provides the established values for our comparator compounds. The goal of the proposed experimental workflow is to populate this table for this compound.
| Parameter | This compound | JQ1 (Comparator) | OTX-015 (Comparator) | Rationale for Measurement |
| Binding Affinity (IC50, nM) | To be determined | ~77 (BD1), ~33 (BD2) | ~19 (BD1), ~42 (BD2) | Measures the concentration of inhibitor required to displace 50% of a known ligand, indicating potency. |
| Dissociation Constant (Kd, nM) | To be determined | ~50 (BD1), ~90 (BD2) | ~25 | Provides a direct measure of the inhibitor-protein binding affinity at equilibrium. A lower Kd signifies stronger binding. |
| Cellular Potency (EC50, µM) | To be determined | Varies by cell line (e.g., ~0.05 in MDA-MB-231)[9] | Varies by cell line | Determines the concentration required to elicit a 50% maximal biological effect in a cellular context (e.g., inhibition of proliferation). |
| Target Engagement | To be determined | Confirmed | Confirmed | Verifies that the compound interacts with the target protein within a cellular environment. |
| Downstream Gene Modulation | To be determined | Downregulates c-MYC | Downregulates c-MYC | Confirms the mechanism of action by measuring the effect on known BRD4 target gene expression. |
Proposed Experimental Workflow for Efficacy Determination
To rigorously assess the efficacy of this compound, a multi-tiered experimental approach is necessary, progressing from biochemical assays to cellular and mechanistic studies.
Caption: Proposed workflow for evaluating this compound as a BRD4 inhibitor.
Part 1: Biochemical Characterization
The initial step is to determine if this compound directly binds to BRD4 bromodomains and with what potency.
1.1. Competitive Binding Assays: AlphaScreen or TR-FRET
These proximity-based assays are high-throughput methods to measure the ability of a test compound to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide ligand.
-
Causality: A positive result (a decrease in signal) in these assays provides the first piece of evidence that the compound competitively binds to the acetyl-lysine pocket of BRD4. Running the assay for both BD1 and BD2 can reveal initial selectivity.
Detailed Protocol: AlphaScreen Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
BRD4 Protein: Dilute recombinant His-tagged BRD4 (BD1 or BD2) to the desired concentration (e.g., 25 nM) in assay buffer.
-
Biotinylated Ligand: Dilute a biotinylated tetra-acetylated histone H4 peptide to the desired concentration (e.g., 25 nM) in assay buffer.
-
Test Compound: Perform a serial dilution of this compound (and comparator compounds) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of diluted test compound to the wells.
-
Add 5 µL of diluted BRD4 protein and incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated histone peptide and incubate for another 15 minutes.
-
Prepare a mix of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer. Add 5 µL of this bead suspension to each well in subdued light.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Analysis: The resulting signal is inversely proportional to the binding of the test compound. Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[10]
1.2. Direct Binding Affinity: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding affinity as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[11][12]
-
Causality: This experiment provides a definitive, label-free confirmation of a direct interaction between the compound and the BRD4 protein, validating the results from the competitive assays and providing a precise measure of affinity.
Detailed Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the purified recombinant BRD4 protein (e.g., 50 µM) and the synthesized this compound (e.g., 500 µM) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
-
ITC Instrument Setup:
-
Load the BRD4 protein into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to calculate Kd, n, ΔH, and ΔS.
-
Part 2: Cellular and Mechanistic Validation
Positive biochemical results must be translated into a cellular context to assess true therapeutic potential.
2.1. Cellular Antiproliferative Activity
The primary therapeutic goal of BRD4 inhibition in cancer is to halt cell proliferation.
-
Causality: Observing a dose-dependent decrease in the viability of a cancer cell line known to be dependent on BRD4 (e.g., MV4-11 acute myeloid leukemia cells) demonstrates the compound's cell permeability and its ability to engage BRD4 in a way that triggers a functional anti-cancer response.
Detailed Protocol: Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere/stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and comparators) for 72 hours.
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well, incubate for 4 hours, then add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of viability, and read the luminescence.
-
-
Analysis: Normalize the data to vehicle-treated controls and plot against the log of compound concentration to determine the EC50 value.
2.2. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA confirms that the compound binds to its target protein within the complex environment of a cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
-
Causality: An increase in the thermal stability of BRD4 in the presence of the compound provides direct evidence of target engagement in intact cells, ruling out off-target effects as the primary reason for the observed cellular activity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
2.3. Confirmation of Mechanism: c-MYC Expression
A hallmark of effective BRD4 inhibition is the downregulation of the c-MYC oncogene.[1]
-
Causality: A dose-dependent reduction in c-MYC mRNA levels following compound treatment confirms that the observed antiproliferative effect is mediated through the intended BRD4-dependent transcriptional pathway.
Detailed Protocol: Quantitative Real-Time PCR (RT-qPCR)
-
Treatment: Treat a BRD4-dependent cell line (e.g., MV4-11) with varying concentrations of this compound for a defined period (e.g., 6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method.
Conclusion: A Path Forward
While the direct efficacy of this compound as a BRD4 inhibitor remains to be experimentally determined, the benzenesulfonamide scaffold holds chemical promise. The comprehensive experimental plan detailed in this guide provides a rigorous, self-validating framework for its evaluation. By systematically progressing from high-throughput biochemical screening to detailed biophysical characterization and finally to mechanistic cellular assays, researchers can definitively determine its potency, affinity, and mechanism of action.
The ultimate success of this compound will be judged by how the data generated populates the comparative table. Should its IC50 and Kd values be competitive with established inhibitors like JQ1, and should this biochemical potency translate into low micromolar or high nanomolar cellular activity with confirmed on-target engagement and downstream gene modulation, it would represent a promising new scaffold for the development of novel epigenetic therapeutics. This prospective guide serves as the blueprint for that critical investigation.
References
- Zhang, G., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry.
-
Gao, C., et al. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorganic Chemistry. [Link]
- Lee, H., et al. (2019). Discovery of BET specific bromodomain inhibitors with a novel scaffold. Scientific Reports.
-
Yang, K., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry. [Link]
-
Yang, K., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry. [Link]
- Altenburg, B., et al. (2020). Highly Efficient and Selective Inhibitors Targeting BET Bromodomains.
- Aziz-ur-Rehman, et al. (2017). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences.
-
Gao, Y., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Journal of Hematology & Oncology. [Link]
-
Xie, W., et al. (2009). Subacute exposure to N-ethyl perfluorooctanesulfonamidoethanol results in the formation of perfluorooctanesulfonate and alters superoxide dismutase activity in female rats. Archives of Toxicology. [Link]
-
Liu, Z., et al. (2021). Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry. [Link]
-
Zhang, G., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry. [Link]
-
Peixoto, P., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry. [Link]
-
Ferguson, F. M., et al. (2020). Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites. Journal of the American Chemical Society. [Link]
- Abd El-Gilil, R. J. (2022). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents.
-
Chen, Y., et al. (2020). Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kim, J., et al. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. International Journal of Oncology. [Link]
- Al-Masoudi, N. A., et al. (2018).
-
Kanno, T., et al. (2021). BRD4 binds the nucleosome via both histone and DNA interactions. Nature Communications. [Link]
-
Siegel, S., et al. (2021). Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Peixoto, P., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry. [Link]
- Malvern Panalytical. (2016).
- Aziz-ur-Rehman, et al. (2017). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
-
Rahman, S., et al. (2011). The Brd4 extraterminal domain confers transcription activation independent of pTEFb by recruiting multiple proteins, including NSD3. Molecular and Cellular Biology. [Link]
- Khan, I. U., et al. (2010). N-Benzyl-N-ethyl-4-methylbenzenesulfonamide.
Sources
- 1. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Brd4 extraterminal domain confers transcription activation independent of pTEFb by recruiting multiple proteins, including NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subacute exposure to N-ethyl perfluorooctanesulfonamidoethanol results in the formation of perfluorooctanesulfonate and alters superoxide dismutase activity in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 11. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 binds the nucleosome via both histone and DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of N-Ethyl-4-fluorobenzenesulfonamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-Ethyl-4-fluorobenzenesulfonamide (CAS No. 383-48-2). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, fostering a culture of safety and regulatory adherence in the laboratory.
Immediate Safety Profile & Hazard Assessment
This compound is a halogenated organic compound. While specific toxicological data is limited, its structural motifs—a sulfonamide group and a fluorinated benzene ring—necessitate a cautious approach.
Key Hazards:
-
Irritation: Related compounds are known to cause skin and eye irritation.[1][2] Direct contact should be avoided.
-
Inhalation: May cause respiratory tract irritation.[2] Handling should occur in a well-ventilated area or a chemical fume hood.[2]
-
Combustion Products: As an organofluorine and organosulfur compound, thermal decomposition can produce highly toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3] Therefore, it must not be released into the environment.[2][4]
| Property/Hazard | Summary & Source |
| Chemical Name | This compound |
| CAS Number | 383-48-2[5] |
| Molecular Formula | C8H10FNO2S[5] |
| Primary Hazards | Skin/eye irritation, potential respiratory irritation.[1][2] |
| Disposal Classification | Hazardous Chemical Waste; Halogenated Organic Compound.[6][7][8] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a multi-step process that begins at the point of waste generation. Adherence to this workflow is critical for safety and regulatory compliance.
Step 1: Waste Characterization
The first and most crucial step is correct characterization. Due to the presence of a carbon-halogen bond (C-F), this compound is classified as a Halogenated Organic Compound (HOC) .[6][8] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing HOCs are often subject to specific treatment standards and land disposal restrictions.[6][8][9]
Causality: Mischaracterizing this waste could lead to improper disposal, posing a significant environmental risk and violating federal and local regulations.[10] Halogenated compounds require specialized destruction methods, such as high-temperature incineration, to prevent the formation and release of toxic byproducts.[9]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures the waste can be managed efficiently by disposal facilities.
-
Do Not Mix: Never mix this compound waste with non-halogenated solvents or other incompatible waste streams.[11][12]
-
Solid Waste: Collect pure solid compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a designated, compatible hazardous waste container.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled container designated for halogenated solvent waste.[3]
-
Sharps: Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container that is also labeled as hazardous waste.
Step 3: Container Management and Labeling
Containers must be appropriate for the waste type and clearly labeled to prevent accidents and ensure proper handling.
-
Container Selection: Use a container made of a material compatible with the waste (e.g., glass or high-density polyethylene for solutions). The container must be in good condition with a secure, tight-fitting lid.[10]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" from the moment the first drop of waste is added.[10] The label must also include:
-
Keep Containers Closed: Waste containers must be kept sealed at all times, except when adding waste.[10][11] This prevents the release of vapors and protects against spills.
Step 4: Spill Management
In the event of a spill, immediate and correct action is necessary.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency response team.
-
Containment (for small spills): If you are trained and it is safe to do so, contain the spill.
-
Collection: Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container and label it accordingly.[3]
-
Decontamination: Thoroughly clean the spill area with soap and water.[3]
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2][3][13]
The only acceptable disposal method is through a licensed hazardous waste management company. [3] These contractors are equipped to transport and destroy chemical waste in compliance with all federal, state, and local regulations. The standard and required method for destroying halogenated organic compounds is high-temperature incineration with appropriate flue-gas scrubbing technology to neutralize acidic gases like HF and SOx.
Disposal Decision Workflow
The following diagram illustrates the essential decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Ethyl-4-fluorobenzene.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Ethyl 4-fluorobenzoate.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Chemsrc. (2025). N-Ethyl 4-fluorobenzamide Material Safety Data Sheet.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Labsolu. (n.d.). N-Ethyl 4-fluorobenzenesulfonamide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. wku.edu [wku.edu]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
